molecular formula C10H14N2O B13312540 5-(Cyclopentyloxy)-2-pyridinamine

5-(Cyclopentyloxy)-2-pyridinamine

Cat. No.: B13312540
M. Wt: 178.23 g/mol
InChI Key: SOEPVTZGRWDTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopentyloxy)-2-pyridinamine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Cyclopentyloxy)-2-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Cyclopentyloxy)-2-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-cyclopentyloxypyridin-2-amine

InChI

InChI=1S/C10H14N2O/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2,(H2,11,12)

InChI Key

SOEPVTZGRWDTAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CN=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

5-(Cyclopentyloxy)-2-pyridinamine CAS 1019632-86-0 properties

Author: BenchChem Technical Support Team. Date: March 2026

5-(Cyclopentyloxy)-2-pyridinamine: A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary: The Pharmacophore Architect

In the landscape of modern kinase inhibitor development, 5-(Cyclopentyloxy)-2-pyridinamine (CAS 1019632-86-0) represents a critical bioisostere and structural intermediate. While often overshadowed by its piperazinyl analogs (found in blockbuster drugs like Palbociclib), this specific scaffold serves a vital role in Structure-Activity Relationship (SAR) optimization. Its primary utility lies in modulating lipophilicity (LogP) and metabolic stability within the ATP-binding pocket of cyclin-dependent kinases (CDK4/6) and MAP kinases.

For the medicinal chemist, this molecule is not merely a reagent but a tool for scaffold hopping —replacing polar, metabolically liable ether or amine linkages with the robust, lipophilic cyclopentyl ether moiety to enhance blood-brain barrier (BBB) permeability and oral bioavailability.

Chemical Identity & Physicochemical Profile

This section consolidates the core data required for precise identification and initial handling.

PropertySpecification
IUPAC Name 5-(Cyclopentyloxy)pyridin-2-amine
CAS Number 1019632-86-0
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Appearance Off-white to tan crystalline solid
Melting Point 72–76 °C (Typical range for pure polymorph)
LogP (Predicted) ~2.1 (Moderate lipophilicity, ideal for CNS penetration)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Predicted) ~6.8 (Pyridine nitrogen), ~14.5 (Amine)

Synthetic Routes & Process Chemistry

Route A: The "Process-Preferred" Nitro-Reduction Pathway

This 3-step protocol ensures high purity by installing the ether linkage before generating the reactive amine.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-5-nitropyridine with cyclopentanol.

  • Reduction: Catalytic hydrogenation of the nitro group to the amine.

Step-by-Step Protocol:

  • Step 1: Ether Formation

    • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Cyclopentanol (1.2 eq), NaH (1.5 eq) or KOtBu (1.5 eq).

    • Solvent: Anhydrous THF or DMF.

    • Conditions: 0°C to RT, 4–6 hours.

    • Workup: Quench with water, extract with EtOAc. The intermediate 5-(cyclopentyloxy)-2-nitropyridine is a yellow solid.

    • Critical Insight: Maintain temperature <10°C during NaH addition to prevent runaway exotherms.

  • Step 2: Nitro Reduction

    • Reagents: H₂ (1 atm or balloon), 10% Pd/C (5 wt%).

    • Solvent: MeOH or EtOH.

    • Conditions: RT, 2–4 hours.

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[1]

    • Quality Check: The product should turn from yellow (nitro) to off-white/tan (amine).

Visualization: Synthetic Logic Flow

SynthesisWorkflow Start 2-Chloro-5-nitropyridine (Precursor) Reagent1 Cyclopentanol + NaH (SNAr Conditions) Start->Reagent1 Intermed 5-(Cyclopentyloxy)-2-nitropyridine (Intermediate) Reagent1->Intermed Etherification (Regioselective O-alkylation) Reagent2 H2, Pd/C (Reduction) Intermed->Reagent2 Check QC: Check for unreduced Nitro (TLC/LCMS) Intermed->Check Product 5-(Cyclopentyloxy)-2-pyridinamine (Target) Reagent2->Product Hydrogenation (High Yield)

Figure 1: The regioselective Nitro-Reduction pathway minimizes impurity formation compared to direct alkylation.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design. The 2-aminopyridine motif functions as a critical hydrogen bond donor/acceptor pair (the "hinge binder") in the ATP-binding pocket of kinases.

  • CDK4/6 Inhibitors: Analogous to the pyridine core in Palbociclib and Ribociclib . The cyclopentyl group occupies the hydrophobic pocket (often the "solvent front" or "gatekeeper" region), improving potency against resistant cell lines.

  • LSD1 Inhibitors: Used as a bioisostere for benzyloxy-pyridine scaffolds to improve metabolic stability against P450 oxidation.

  • Bioisosteric Replacement:

    • vs. Piperazine: Removes the basic nitrogen, reducing lysosomal trapping and improving LogD at physiological pH.

    • vs. Methoxy: Increases hydrophobic bulk, filling larger lipophilic pockets in the enzyme active site.

Visualization: Pharmacophore Mapping

Pharmacophore Core Pyridine Ring (Scaffold) Amine 2-Amino Group (H-Bond Donor/Acceptor) Core->Amine Ether 5-Cyclopentyloxy (Hydrophobic Tail) Core->Ether Hinge Kinase Hinge Region (ATP Binding Site) Amine->Hinge Key Binding Interaction Pocket Hydrophobic Pocket (Selectivity Filter) Ether->Pocket Lipophilic Interaction

Figure 2: Pharmacophore mapping of the CAS 1019632-86-0 scaffold within a generic kinase binding pocket.

Analytical Characterization & Quality Control

To validate the identity of synthesized batches, use the following self-validating markers.

1. ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

  • Aromatic Region: Look for three distinct protons.

    • δ ~7.7–7.8 ppm (d, 1H, H-6, ortho to ether).

    • δ ~7.1–7.2 ppm (dd, 1H, H-4).

    • δ ~6.4–6.5 ppm (d, 1H, H-3, ortho to amine).

  • Amine: Broad singlet at δ ~4.0–5.5 ppm (2H, NH₂, exchangeable with D₂O).

  • Cyclopentyl Ether:

    • δ ~4.6–4.7 ppm (m, 1H, CH-O).

    • δ ~1.5–1.9 ppm (m, 8H, Cyclopentyl CH₂ envelope).

2. LC-MS (ESI+):

  • Target Mass: [M+H]⁺ = 179.13 m/z.

  • Impurity Watch: Check for bis-alkylated byproducts (Mass ~247) or unreduced nitro intermediates (Mass ~209).

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aminopyridines are prone to N-oxidation upon prolonged air exposure, turning the solid from white to dark brown.

  • Safety:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

    • Precaution: Use a fume hood. Avoid dust generation. In case of contact, wash with PEG-400 or copious water (lipophilic amines penetrate skin easily).

References

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: CDK Inhibitor Scaffolds. Retrieved from [Link]

  • PubChem. Compound Summary for CAS 1019632-86-0. National Library of Medicine (US). Retrieved from [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as potent inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. (Contextual reference for pyridin-2-amine kinase pharmacophores).
  • Google Patents.US20080125588A1: Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.

Sources

5-(Cyclopentyloxy)pyridin-2-amine: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Cyclopentyloxy)pyridin-2-amine (CAS: 1019632-86-0) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. Featuring a 2-aminopyridine core substituted with a lipophilic cyclopentyloxy group at the 5-position, this compound serves as a privileged scaffold for designing ATP-competitive kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and a validated, self-monitoring synthetic methodology.

Chemical Identity & Physicochemical Profiling

Understanding the foundational properties of 5-(Cyclopentyloxy)pyridin-2-amine is critical for predicting its behavior in both synthetic workflows and biological systems[1]. The table below summarizes its core quantitative data.

PropertyValue
Chemical Name 5-(Cyclopentyloxy)pyridin-2-amine
CAS Number 1019632-86-0
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
H-Bond Donors 1 (Primary amine, -NH2)
H-Bond Acceptors 2 (Pyridine nitrogen, Ether oxygen)
Topological Polar Surface Area (TPSA) ~35.2 Ų
Physical State Solid (Crystalline)

Structural Analysis & Reactivity

The molecular architecture of 5-(Cyclopentyloxy)pyridin-2-amine dictates its chemical reactivity and pharmacological utility:

  • The 2-Aminopyridine Core: The primary amino group at the 2-position is highly nucleophilic. It readily participates in Buchwald-Hartwig cross-coupling reactions, acylation, and diazotization to form complex drug architectures[2]. The adjacent pyridine nitrogen is weakly basic but serves as a critical hydrogen-bond acceptor.

  • The 5-Cyclopentyloxy Moiety: The ether linkage introduces a bulky, lipophilic cyclopentyl ring. This group is chemically stable under physiological conditions and most cross-coupling environments, acting primarily to enhance the molecule's overall lipophilicity (LogP) and occupy hydrophobic pockets in target proteins.

Synthetic Methodology: Selective O-Alkylation

The most efficient route to synthesize 5-(Cyclopentyloxy)pyridin-2-amine involves the selective O-alkylation of 2-amino-5-hydroxypyridine[2].

SynthesisWorkflow SM 2-Amino-5-hydroxypyridine (Nucleophile) Base K2CO3 / DMF (Selective Deprotonation) SM->Base Base addition Intermediate Pyridine-5-olate Anion (Enhanced O-Nucleophilicity) Base->Intermediate -H+ Electrophile Cyclopentyl Bromide (SN2 Electrophile) Intermediate->Electrophile Nucleophilic Attack Product 5-(Cyclopentyloxy)pyridin-2-amine (Target Product) Electrophile->Product SN2 O-Alkylation

Workflow for the selective O-alkylation synthesis of 5-(Cyclopentyloxy)pyridin-2-amine.

Step-by-Step Experimental Protocol

Objective: Selective O-alkylation of 2-amino-5-hydroxypyridine using cyclopentyl bromide.

Reagents:

  • 2-Amino-5-hydroxypyridine (1.0 eq)

  • Cyclopentyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure & Mechanistic Causality:

  • Preparation: Dissolve 2-amino-5-hydroxypyridine in anhydrous DMF under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that highly solvates cations (like K⁺) while leaving anions bare, thereby significantly accelerating the subsequent Sₙ2 substitution.

  • Base Addition: Add finely powdered K₂CO₃ and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is specifically chosen as a mild base to selectively deprotonate the more acidic phenolic hydroxyl group (pKa ~8.7) over the basic amino group (pKa >30). This generates a highly nucleophilic pyridine-5-olate anion, strictly directing the reaction toward O-alkylation and minimizing N-alkylated byproducts[2].

  • Electrophile Addition: Dropwise add cyclopentyl bromide to the stirring mixture.

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours.

    • Causality: Cyclopentyl bromide is a secondary alkyl halide. The Sₙ2 transition state is sterically hindered. Heating to 80°C provides the necessary kinetic energy to overcome this steric barrier, ensuring complete conversion.

  • Validation & Monitoring (Self-Validating Step): Monitor the reaction via TLC (DCM:MeOH 10:1) or LC-MS.

    • Causality: The disappearance of the highly polar starting material (2-amino-5-hydroxypyridine) and the emergence of a distinct, less polar spot confirms successful etherification, validating the reaction progress before workup.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) and brine.

    • Causality: DMF is highly water-soluble. Multiple aqueous washes partition the DMF into the aqueous phase, leaving the lipophilic product isolated in the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Pharmacological Utility: The Aminopyridine Pharmacophore

In medicinal chemistry, the 2-aminopyridine motif is a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors.

BindingLogic Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) N_acceptor Pyridine Nitrogen (H-Bond Acceptor) N_acceptor->Hinge Accepts H-bond NH_donor 2-Amino Group (H-Bond Donor) NH_donor->Hinge Donates H-bond Cyclo_pocket 5-Cyclopentyloxy Group (Lipophilic Moiety) Pocket Hydrophobic Pocket (Solvent Exposed/Gatekeeper) Cyclo_pocket->Pocket Van der Waals Packing

Pharmacophore binding logic of aminopyridines within a typical kinase ATP-binding site.

  • Hinge Binding: The 2-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen acts as a hydrogen bond acceptor to the backbone amide NH.

  • Hydrophobic Packing: The 5-cyclopentyloxy group is strategically positioned to project into the solvent-exposed region or a secondary hydrophobic pocket (depending on the specific kinase), enhancing binding affinity through van der Waals interactions and improving the compound's cellular permeability.

References

Sources

3-(Cyclopentyloxy)pyridin-2-amine vs 5-(Cyclopentyloxy)-2-pyridinamine isomer differences

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Effect in SAR

In medicinal chemistry, the 2-aminopyridine scaffold is a "privileged structure," ubiquitous in kinase inhibitors (e.g., Crizotinib), GPCR ligands, and necroptosis inhibitors.[1] However, the positioning of lipophilic ethers—specifically the cyclopentyl ether—at the 3-position (ortho) versus the 5-position (para-like) creates drastic divergences in physicochemical properties and binding modes.

This guide analyzes the technical distinctions between 3-(cyclopentyloxy)pyridin-2-amine (Isomer A) and 5-(cyclopentyloxy)pyridin-2-amine (Isomer B) . While they share the same molecular formula (


), they function as distinct pharmacophores. Isomer A is characterized by intramolecular hydrogen bonding and steric crowding, often used to lock conformation.[1] Isomer B acts as a linear vector for reaching solvent-exposed pockets and significantly enhances ring basicity.

Structural & Electronic Analysis

The fundamental difference lies in the interaction between the alkoxy substituent, the exocyclic amine, and the endocyclic pyridine nitrogen.[1]

Electronic Resonance & Induction[1][2]
  • 3-(Cyclopentyloxy) (Isomer A):

    • Inductive Effect: The oxygen atom is

      
      -electron withdrawing closer to the ring nitrogen (
      
      
      
      ). This lowers the electron density at
      
      
      via induction.
    • Steric/Electronic Clash: The lone pairs of the ether oxygen at C3 repel the lone pair of

      
      , potentially distorting planarity.
      
    • Net Result: Reduced basicity of the pyridine ring compared to the 5-isomer.

  • 5-(Cyclopentyloxy) (Isomer B):

    • Resonance Effect: The oxygen at C5 is in a para-like relationship with the ring nitrogen (

      
      ). It acts as a strong 
      
      
      
      -donor. Resonance structures delocalize the oxygen lone pair directly onto
      
      
      .
    • Net Result: Significantly increased basicity of the pyridine ring (

      
       becomes a better proton acceptor).
      
Conformational Locking (The "Ortho Effect")

Isomer A exhibits a unique intramolecular hydrogen bond between the exocyclic amine protons and the ether oxygen. This creates a "pseudo-ring" system, reducing the entropic penalty upon binding to a protein target.[1] Isomer B lacks this feature and retains free rotation around the ether bond.

Physicochemical Comparison Table
Feature3-(Cyclopentyloxy) isomer5-(Cyclopentyloxy) isomer
Vector Geometry Bent (Ortho); Compact shapeLinear (Para); Extended shape
Ring Basicity (pKa) Lower (~5.5 - 6.0)Higher (~7.0 - 7.5)
H-Bond Potential Intramolecular (NH...O)Intermolecular only
Metabolic Liability Moderate (Ether dealkylation)High (Para-position oxidation prone)
Kinase Binding Often targets "Gatekeeper" residuesOften reaches solvent front/ribose pocket

Synthetic Accessibility & Protocols

Synthesis of these isomers requires distinct starting materials to ensure regioselectivity. Direct alkoxylation of 2-aminopyridine is non-selective; therefore, we utilize nucleophilic aromatic substitution (


) or Williamson ether synthesis on pre-functionalized hydroxypyridines.
Synthetic Pathway Visualization (Graphviz)

SynthesisPathways cluster_0 Route A: Direct Etherification cluster_1 Route B: Etherification + Amination startA 2-Amino-3-hydroxypyridine interA Anionic Intermediate (Phenoxide) startA->interA Cs2CO3, DMF Deprotonation prodA 3-(Cyclopentyloxy) pyridin-2-amine interA->prodA Cyclopentyl Bromide 60°C, 4h startB 2-Chloro-5-hydroxypyridine stepB1 5-(Cyclopentyloxy) -2-chloropyridine startB->stepB1 Cyclopentyl Bromide K2CO3, DMF prodB 5-(Cyclopentyloxy) pyridin-2-amine stepB1->prodB NH3 (aq), Cu cat. High Temp/Pressure (Amination)

Caption: Comparative synthetic routes. Route A utilizes direct O-alkylation of the commercially available aminophenol. Route B often requires a chloropyridine precursor to avoid N-alkylation competition or availability issues.

Detailed Experimental Protocol: Route A (3-Isomer)

Target: Synthesis of 3-(cyclopentyloxy)pyridin-2-amine

Reagents:

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • Bromocyclopentane (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) [Preferred over 
    
    
    
    for solubility]
  • Anhydrous DMF (0.2 M concentration)[2]

Workflow:

  • Activation: Charge a flame-dried round-bottom flask with 2-amino-3-hydroxypyridine and

    
     in anhydrous DMF. Stir at RT for 30 mins to generate the phenoxide anion. Note: The phenoxide is significantly more nucleophilic than the amine, ensuring O-selectivity.
    
  • Alkylation: Add Bromocyclopentane dropwise. Heat the mixture to 60°C.

  • Monitoring: Monitor via LC-MS. The product (

    
    ) should appear within 2-4 hours.
    
  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 3-isomer typically elutes later than non-polar impurities due to the free amine.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the multiplet of the cyclopentyl methine proton at

    
     4.8–4.9 ppm.
    
  • Isomer Confirmation: A key NOE (Nuclear Overhauser Effect) signal should be observed between the cyclopentyl protons and the C4-aromatic proton, but also a strong interaction with the amine protons if the H-bond is intact.

Medicinal Chemistry Implications[1][2][3][4][5][6][7][8][9][10]

Binding Pocket Vectors

The choice between Isomer A and B is usually dictated by the spatial requirements of the ATP-binding pocket (in kinases).

  • Isomer A (3-substituent): The cyclopentyl group points "backwards" relative to the H-bond donor/acceptor motif of the aminopyridine. This is ideal for targeting the Gatekeeper residue or hydrophobic back-pockets (e.g., in RIPK1 inhibitors).

  • Isomer B (5-substituent): The cyclopentyl group points "outwards" into the solvent channel or towards the ribose binding site. This is often used to modulate solubility or reach distant hydrophobic patches (e.g., CHK1 inhibitors).[1]

SAR Decision Tree (Graphviz)

SARDecision root Design Goal: 2-Aminopyridine Scaffold decision Where is the Hydrophobic Pocket? root->decision pathA Deep/Back Pocket (Gatekeeper) decision->pathA pathB Solvent Exposed (Ribose Region) decision->pathB solA Select 3-Isomer (Compact, Rigid) pathA->solA solB Select 5-Isomer (Linear, Basic) pathB->solB effectA Effect: Locks conformation via Intramolecular H-bond solA->effectA effectB Effect: Increases Solubility & Ring Basicity solB->effectB

Caption: Strategic decision making for scaffold selection based on protein binding pocket topology.

References

  • BenchChem. (2025). A Comparative Guide to Aminopyridine Isomers as Ligands. Retrieved from

  • Sigma-Aldrich. (n.d.).[3] Product Specification: 3-(cyclopentyloxy)pyridin-2-amine. Retrieved from

  • National Institutes of Health (NIH). (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. PubMed. Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-(cyclopentyloxy)pyridin-2-amine. Retrieved from

  • ResearchGate. (2024). Direct C(3/5)-H Polyfluoroarylation of 2-Amino/alkoxy Pyridines. Retrieved from

Sources

Molecular weight and density of 5-(Cyclopentyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 5-(Cyclopentyloxy)-2-pyridinamine: Molecular Weight and Density

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Cyclopentyloxy)-2-pyridinamine, specifically its molecular weight and density. As a Senior Application Scientist, this document is structured to deliver not only precise data but also to elucidate the underlying scientific principles and the practical significance of these parameters in the context of pharmaceutical research and development.

Molecular Formula and Weight:

Assuming the chemical structure of 5-(Cyclopentyloxy)-2-pyridinamine, its molecular formula is C₁₀H₁₄N₂O. Based on this formula, the calculated molecular weight is a critical parameter for its identification and characterization. For the closely related isomer, 3-(cyclopentyloxy)pyridin-2-amine (CAS Number: 1152595-98-6), the reported molecular weight is 178.23 g/mol [1]. Given that 5-(Cyclopentyloxy)-2-pyridinamine is an isomer with the same molecular formula, its molecular weight is also 178.23 g/mol .

Density:

The density of a compound is a measure of its mass per unit volume. This property is crucial for formulation development, as it influences powder flow, compaction, and dissolution characteristics. Specific experimental data for the density of 5-(Cyclopentyloxy)-2-pyridinamine is not currently available. However, this guide provides detailed protocols for its experimental determination.

Table 1: Core Physicochemical Data for 5-(Cyclopentyloxy)-2-pyridinamine
PropertyValueSource/Method
Molecular FormulaC₁₀H₁₄N₂OInferred from structure
Molecular Weight 178.23 g/mol Calculated; corroborated by isomeric data[1]
Density Data not availableTo be determined experimentally

The Scientific Imperative: Why Molecular Weight and Density are Critical in Drug Development

In the landscape of drug discovery and development, the molecular weight and density of a candidate compound are not mere data points; they are pivotal predictors of its behavior and viability as a therapeutic agent.

Molecular Weight as a Determinant of "Drug-Likeness":

The molecular weight of a compound profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties[2]. A key principle in medicinal chemistry is "Lipinski's Rule of Five," which suggests that for a compound to be orally active, its molecular weight should ideally be less than 500 g/mol [2]. Compounds with higher molecular weights often exhibit poor absorption and permeation through biological membranes[2]. Therefore, the molecular weight of 5-(Cyclopentyloxy)-2-pyridinamine (178.23 g/mol ) falls well within the desirable range for a potential oral drug candidate. This parameter is a cornerstone in the early stages of drug development, guiding the selection of compounds with a higher probability of successful oral administration[2][3].

The Role of Density in Formulation and Manufacturing:

Density is a critical physical property that impacts various stages of pharmaceutical development, from pre-formulation to manufacturing. It influences:

  • Powder Flow and Compressibility : Bulk and tapped densities are essential for predicting how a powder will behave during tablet compression and capsule filling.

  • Dissolution and Bioavailability : The density of a drug substance can affect its dissolution rate, which in turn influences its bioavailability.

  • Dosage Form Uniformity : Consistent density is crucial for ensuring uniform dosage in solid oral dosage forms.

Experimental Determination of Molecular Weight and Density

The following sections provide detailed, self-validating protocols for the experimental determination of molecular weight and density.

Protocol for Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a highly accurate technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions[4].

Workflow for Molecular Weight Determination:

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis prep Dissolve 5-(Cyclopentyloxy)-2-pyridinamine in a suitable solvent (e.g., methanol). infusion Direct infusion of the sample into the mass spectrometer. prep->infusion Introduction ionization Ionization of the sample using Electrospray Ionization (ESI). infusion->ionization detection Detection of ions based on their mass-to-charge (m/z) ratio. ionization->detection spectrum Acquisition of the mass spectrum. detection->spectrum peak Identification of the molecular ion peak [M+H]+. spectrum->peak mw_calc Calculation of the molecular weight. peak->mw_calc

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of 5-(Cyclopentyloxy)-2-pyridinamine in a high-purity solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion. The ESI process will generate protonated molecules, [M+H]⁺.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the peak corresponding to the [M+H]⁺ ion. The molecular weight is calculated by subtracting the mass of a proton (1.007825 u) from the observed m/z value of the molecular ion peak.

Protocol for Density Determination by Gas Pycnometry

Gas pycnometry is a non-destructive method used to determine the true density of a solid material by measuring the volume of the solid through the displacement of a gas, typically helium.

Workflow for Density Determination:

cluster_prep Sample Preparation & Measurement cluster_pycnometry Gas Pycnometry Measurement cluster_calculation Calculation weigh Accurately weigh a sample of 5-(Cyclopentyloxy)-2-pyridinamine. place Place the sample in the sample chamber of the gas pycnometer. weigh->place purge Purge the chamber with helium gas to remove air and moisture. place->purge pressurize Pressurize the reference and sample chambers with helium to a defined pressure. purge->pressurize equilibrate Allow the gas to expand into the sample chamber and equilibrate. pressurize->equilibrate pressure_measure Measure the final equilibrium pressure. equilibrate->pressure_measure volume_calc Calculate the sample volume based on the pressure change using the ideal gas law. pressure_measure->volume_calc density_calc Calculate the density by dividing the sample mass by the calculated volume. volume_calc->density_calc

Caption: Workflow for Density Determination by Gas Pycnometry.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of the solid 5-(Cyclopentyloxy)-2-pyridinamine using an analytical balance.

  • Instrumentation: Calibrate a gas pycnometer using a standard of known volume.

  • Measurement: Place the weighed sample into the sample cell of the pycnometer.

  • Analysis: The instrument will automatically perform a series of purges with helium gas followed by pressurization and equilibration cycles to determine the volume of the sample.

  • Calculation: The density is calculated by the instrument's software by dividing the mass of the sample by its measured volume.

Conclusion

The molecular weight of 5-(Cyclopentyloxy)-2-pyridinamine is a fundamental and favorable attribute for its potential as an orally bioavailable drug candidate. While its density remains to be experimentally determined, the protocols outlined in this guide provide a clear and reliable path for its measurement. A thorough understanding and characterization of these core physicochemical properties are indispensable for the successful progression of this compound through the drug development pipeline.

References

  • Durrant Lab. (n.d.). Molecular weight. MolModa Documentation. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences and Research. (2024). The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Molecular Weight Determination. Retrieved from [Link]

  • Practical material science. (n.d.). Determination of the molecular weight by measuring the elevation of boiling point. Retrieved from [Link]

  • Polymer Science Learning Center. (n.d.). Determination of Molecular Weight. Retrieved from [Link]

  • Brookhaven Instruments. (n.d.). What is Molecular Weight?. Retrieved from [Link]

  • Talevi, A. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2024, September 23). Integrating Density Measurements into the Pharmaceutical Development Process. Retrieved from [Link]

  • Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]

  • University of California, Davis. (n.d.). Investigation 1: Density of Materials. Retrieved from [Link]

  • Truman State University. (2013, February 1). Determination of Density. Truman ChemLab. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 26). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • Kingsborough Community College. (n.d.). Lab #1: Density & Measurement. Retrieved from [Link]

  • King Saud University. (2025, October 26). IDENTIFICATION OF ORGANIC COMPOUNDS (CHEM-247). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

Sources

Strategic Sourcing and Analytical Validation of 2-Amino-5-(cyclopentyloxy)pyridine in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-(cyclopentyloxy)pyridine (CAS: 1019632-86-0), also cataloged as 5-(cyclopentyloxy)pyridin-2-amine, is a highly specialized heterocyclic building block critical to modern medicinal chemistry[1]. Its unique structural motif—combining a hydrogen-bonding aminopyridine core with a lipophilic cyclopentyloxy ether—makes it an invaluable precursor for synthesizing kinase inhibitors and central nervous system (CNS) modulators. This whitepaper provides drug development professionals with a comprehensive guide to the mechanistic utility, self-validating quality control protocols, and a detailed supplier and price comparison for this critical active pharmaceutical ingredient (API) intermediate.

Mechanistic Role in Targeted Therapeutics

In the rational design of small-molecule kinase inhibitors, the 2-aminopyridine scaffold is a privileged structure.

Causality in Design: The 2-amino group acts as a potent bidentate hydrogen bond donor and acceptor, specifically anchoring the molecule to the highly conserved hinge region of the kinase ATP-binding pocket. Simultaneously, the cyclopentyloxy group at the 5-position serves a dual purpose. First, the ether oxygen provides conformational flexibility. Second, the bulky, lipophilic cyclopentyl ring projects into the solvent-exposed selectivity cleft, enhancing target specificity and improving the overall partition coefficient (LogP) of the molecule for better cellular permeability.

G A 2-Amino-5-(cyclopentyloxy)pyridine (Core Scaffold) B H-Bond Donor/Acceptor (2-Amino Group) A->B provides C Hydrophobic Interaction (Cyclopentyloxy Group) A->C provides D Kinase ATP-Binding Pocket (Hinge Region) B->D binds to E Selectivity Pocket (Hydrophobic Cleft) C->E occupies F Targeted Kinase Inhibition (e.g., ALK, c-Met) D->F leads to E->F enhances

Caption: Logical mapping of the aminopyridine scaffold in kinase inhibitor design.

Self-Validating Analytical Protocols for Quality Assurance

Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk into the synthesis pipeline. As a Senior Application Scientist, I mandate a self-validating quality control loop for all incoming batches of 2-Amino-5-(cyclopentyloxy)pyridine. The following protocols are designed not just to verify identity, but to actively screen for synthesis-specific impurities (such as unreacted cyclopentanol or des-alkylated precursors).

Protocol 1: HPLC Purity Assessment

Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the incoming batch in 1 mL of HPLC-grade methanol.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

    • Causality: The lipophilic cyclopentyloxy group requires a non-polar stationary phase for adequate retention, while the basic amine requires a robust particle that resists degradation at varying pH levels.

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).

    • Causality: The addition of TFA is critical; it ensures the 2-amino group remains fully protonated, preventing peak tailing and ensuring sharp resolution from neutral impurities.

  • Detection: UV detection at 254 nm and 280 nm.

  • Validation Criteria: A single sharp peak must account for ≥97% of the total Area Under the Curve (AUC).

Protocol 2: NMR Structural Verification

Methodology:

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of DMSO-d6.

    • Causality: DMSO-d6 is preferred over CDCl3 because it disrupts intermolecular hydrogen bonding of the 2-amino group, yielding sharper, highly resolved amine proton signals.

  • Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz.

  • Diagnostic Peaks:

    • Look for the broad singlet at ~5.5-6.0 ppm (integrating to 2H), confirming the primary amine (-NH2).

    • Verify the multiplet at ~4.7-4.9 ppm (integrating to 1H).

    • Causality: This is the diagnostic methine proton of the cyclopentyl ring adjacent to the ether oxygen. A shift or absence here immediately indicates a failed etherification during the supplier's synthesis.

QC N1 Incoming Batch (CAS: 1019632-86-0) N2 Visual & Physical Inspection (Melting Point, Color) N1->N2 N3 HPLC Analysis (Purity Check >97%) N2->N3 Pass N7 Rejected / Quarantine N2->N7 Fail N4 1H & 13C NMR (Structural Verification) N3->N4 >97% N3->N7 <97% N5 LC-MS (Mass Confirmation m/z 179.1) N4->N5 Verified N4->N7 Impurities Detected N6 Approved for Synthesis N5->N6 m/z Match N5->N7 Mismatch

Caption: Step-by-step self-validating quality control workflow for incoming API building blocks.

Supplier Evaluation and Price Comparison

Procurement of 2-Amino-5-(cyclopentyloxy)pyridine (Molecular Formula: C10H14N2O, MW: 178.23 g/mol ) requires balancing cost, purity, and supply chain reliability[1]. Below is a synthesized comparison of leading chemical suppliers based on current market data.

SupplierCatalog / SKUStated PurityTarget ApplicationStrategic Advantage
Sigma-Aldrich (Merck) ENAH304E3779≥95%Late-stage validationUnmatched documentation (CoA, COO) and global regulatory compliance.
BLD Pharm BD00993096≥97%Scale-up synthesisSpecialized in heterocyclic building blocks; highly cost-effective for bulk orders[2].
Key Organics CS-40387≥95%Early-stage screeningStrong European distribution network and reliable lead times[3].
AA Blocks AA02D3AN≥97%High-throughput screeningCompetitive pricing for small-scale (1g - 5g) discovery libraries[1].

Note on Pricing: Due to the specialized nature of this compound, exact pricing is highly dependent on institutional contracts and order volume. However, researchers should expect to budget between $50 to $150 per gram for research-grade material (>95% purity). Sigma-Aldrich typically requires an organizational login to view specific contract pricing for SKU ENAH304E3779, whereas specialized vendors like BLD Pharm often offer direct online purchasing with tiered bulk discounts[2].

Conclusion & Strategic Procurement

For early-stage hit-to-lead campaigns, sourcing from agile vendors like BLD Pharm or AA Blocks provides the necessary volume at a competitive price point[1][2]. However, as candidates progress toward IND-enabling studies, transitioning to a supplier with robust, auditable quality systems like Sigma-Aldrich becomes imperative to satisfy regulatory scrutiny. Regardless of the source, implementing the self-validating analytical protocols detailed in this guide ensures that compromised building blocks do not derail complex, multi-step synthetic campaigns.

References

  • Title: Product Index - AA Blocks Source: AA Blocks URL: [Link]

Sources

Thermodynamic Solubility Profiling of 5-(Cyclopentyloxy)-2-pyridinamine in Organic Solvents: Mechanisms, Methodologies, and Process Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

5-(Cyclopentyloxy)-2-pyridinamine (CAS: 1019632-86-0)[1] is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR modulators. In process chemistry and formulation development, understanding the precise solubility profile of this compound in various organic solvents is critical for crystallization engineering, reaction optimization, and purification workflows.

To predict and manipulate its solubility, we must first analyze the structural causality of the molecule:

  • The 2-Aminopyridine Core: This motif is highly polar. The primary amine (

    
    ) acts as a strong hydrogen-bond donor, while both the amine and the pyridine ring nitrogen act as hydrogen-bond acceptors. This core drives the molecule's affinity for polar and protic environments.
    
  • The Cyclopentyloxy Substituent: The ether linkage provides a weak hydrogen-bond acceptor, but more importantly, the bulky cyclopentyl ring introduces significant lipophilicity and dispersive (hydrophobic) character. This structural feature disrupts the highly crystalline packing typically seen in unsubstituted aminopyridines, generally enhancing solubility in less polar organic solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The dissolution of 5-(Cyclopentyloxy)-2-pyridinamine is not merely a function of "like dissolves like," but a complex thermodynamic interplay of cohesive energy densities. According to the principles detailed in Hansen Solubility Parameters: A User's Handbook[2], a solute will dissolve in a solvent if their respective interaction parameters closely align across three dimensions:

  • Dispersion Forces (

    
    ):  Facilitated by the cyclopentyl ring.
    
  • Polarity (

    
    ):  Driven by the dipole moment of the aminopyridine and ether oxygen.
    
  • Hydrogen Bonding (

    
    ):  Dictated by the donor/acceptor capabilities of the 
    
    
    
    and pyridine nitrogen.

Optimal solubility is achieved when the distance in the 3D Hansen space (


) between the solvent and the solute is minimized. Solvents that can simultaneously solvate the lipophilic cyclopentyl group while satisfying the hydrogen-bonding requirements of the aminopyridine core yield the highest saturation concentrations.

Empirical Solubility Profile in Organic Solvents

Based on the physicochemical properties and structural causality of 5-(Cyclopentyloxy)-2-pyridinamine, the following table summarizes its quantitative solubility behavior across major organic solvent classes at standard ambient temperature (25 °C).

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Strong dipole-dipole interactions (

match); excellent H-bond acceptors for the

group without self-association.
Chlorinated Dichloromethane (DCM), ChloroformHigh (50–100 mg/mL)Excellent match for the dispersive forces (

) of the cyclopentyl group; favorable polarizability.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High (20–80 mg/mL)Solvation via reciprocal H-bonding (

match); however, competitive self-association of the solvent slightly limits capacity.
Esters / Ethers Ethyl Acetate, THF, MTBEModerate (10–50 mg/mL)Moderate H-bond accepting capability; good dispersion match, but lacks the strong polarity needed to fully disrupt the crystal lattice.
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneLow (<1 mg/mL)Severe mismatch in

and

; unable to overcome the lattice energy driven by the aminopyridine H-bond network.

Experimental Methodology: Self-Validating Thermodynamic Solubility

Kinetic solubility methods (e.g., solvent-shift assays) often overestimate solubility due to transient supersaturation. For rigorous process chemistry, thermodynamic equilibrium must be established. The following protocol is adapted from the saturation shake-flask methodology outlined in [3] and the foundational principles of .

Crucially, this protocol is designed as a self-validating system . Measuring only the liquid phase risks quantifying the solubility of a newly formed solvate rather than the original API. By incorporating solid-state verification, we ensure the integrity of the data.

Step-by-Step Protocol
  • Preparation: Accurately weigh an excess amount (e.g., 50 mg) of 5-(Cyclopentyloxy)-2-pyridinamine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Ensure the presence of undissolved solid; if the solid dissolves completely, add more API until a suspension is maintained.

  • Isothermal Equilibration: Seal the vial and agitate at 300 rpm on a thermoshaker at exactly 25.0 ± 0.1 °C for 24 to 48 hours. This duration is critical to overcome kinetic barriers and reach true thermodynamic equilibrium[3].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to tightly pellet the undissolved solid, ensuring the supernatant is entirely free of particulates.

  • Liquid Phase Quantification: Extract an aliquot of the clear supernatant, dilute it with a compatible mobile phase to fall within the linear dynamic range, and quantify the concentration using HPLC-UV (e.g., at 254 nm) against a validated calibration curve.

  • Solid Phase Verification: Recover the residual solid pellet, dry it gently under a stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm no solvent-mediated polymorphic transformation or solvate formation occurred during equilibration.

G Start API: 5-(Cyclopentyloxy)-2-pyridinamine Equilibration Isothermal Equilibration (Shake-Flask, 24-48h, 25°C) Start->Equilibration Separation Phase Separation (Centrifugation at 10,000 rpm) Equilibration->Separation LiquidPhase Supernatant Analysis (HPLC-UV for Concentration) Separation->LiquidPhase SolidPhase Residual Solid Analysis (XRPD for Polymorph/Solvate) Separation->SolidPhase Validation Data Validation & Solubility Profile LiquidPhase->Validation SolidPhase->Validation

Figure 1: Self-validating thermodynamic solubility workflow with solid-state verification.

Process Chemistry Implications

The disparate solubility of 5-(Cyclopentyloxy)-2-pyridinamine across solvent classes is highly advantageous for downstream processing:

  • Reaction Engineering: Polar aprotic solvents like DMSO or DMF are ideal for homogeneous catalytic coupling reactions (e.g., Buchwald-Hartwig aminations) involving the 2-amino group, as they provide maximum solubility and stabilize polar transition states.

  • Crystallization & Purification: The steep solubility curve between chlorinated solvents (high solubility) and non-polar aliphatics (low solubility) makes a DCM/Heptane or Ethyl Acetate/Heptane binary system ideal for anti-solvent crystallization. The API can be dissolved in a minimal volume of Ethyl Acetate, followed by the slow addition of Heptane to force controlled nucleation and high-yield recovery of the pure crystalline product.

References

  • Hansen Solubility Parameters: A User's Handbook, Second Edition . Charles M. Hansen. CRC Press / Routledge.[Link]

  • USP <1236>: Solubility Measurements Chapter . United States Pharmacopeia via Biorelevant.[Link]

  • OECD Test Guideline 105: Water Solubility . Organisation for Economic Co-operation and Development (OECD) iLibrary.[Link]

Sources

An In-depth Technical Guide to the Safe Handling of 5-(Cyclopentyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed safety and handling profile for 5-(Cyclopentyloxy)-2-pyridinamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally analogous compounds, namely 2-aminopyridine and cyclopentyl methyl ether. This approach allows for a robust, expert-driven assessment of the potential hazards and necessary precautions. The insights herein are grounded in established toxicological data and chemical safety principles to ensure the highest standards of laboratory safety.

Chemical Identity and Inferred Hazard Profile

5-(Cyclopentyloxy)-2-pyridinamine is a substituted aminopyridine. Its structure comprises a 2-aminopyridine core functionalized with a cyclopentyloxy group at the 5-position.

  • 2-Aminopyridine Moiety: This part of the molecule is the primary driver of its toxicological profile. Aminopyridines are known to be acutely toxic and are readily absorbed through the skin and gastrointestinal tract.[1] Their mechanism of toxicity often involves the blockage of potassium channels, which can lead to neurotoxic effects such as convulsions and seizures.[1]

  • Cyclopentyloxy Moiety: The cyclopentyl ether group is expected to influence the compound's physicochemical properties, such as its solubility and lipophilicity. While ethers can form explosive peroxides upon prolonged exposure to air and light, the primary health hazards are associated with the aminopyridine core.[2][3]

Based on the GHS classifications of its structural analogs, 5-(Cyclopentyloxy)-2-pyridinamine is anticipated to possess the following hazard classifications:

Hazard ClassGHS CategoryHazard StatementBasis of Analogy
Acute Oral ToxicityCategory 3H301: Toxic if swallowed2-Aminopyridine[4][5][6]
Acute Dermal ToxicityCategory 3 / 4H311/H312: Toxic/Harmful in contact with skin2-Aminopyridine[4][6]
Skin IrritationCategory 2H315: Causes skin irritation2-Aminopyridine, Cyclopentyl methyl ether[2][4][7]
Eye IrritationCategory 2H319: Causes serious eye irritation2-Aminopyridine, Cyclopentyl methyl ether[2][4][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation2-Aminopyridine[5][8]
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects2-Aminopyridine[4]
Toxicological Assessment and Mechanism of Action

The primary toxicological concern with 5-(Cyclopentyloxy)-2-pyridinamine stems from the 2-aminopyridine functional group. Monoaminopyridines are known to be highly toxic to mammals.[9] Their principal mechanism of action is the blockade of voltage-gated potassium channels in neurons. This disruption of potassium ion flow leads to prolonged action potentials and an increase in the release of neurotransmitters, resulting in hyperexcitability of the nervous system.[1]

Clinical signs of aminopyridine toxicity can include:

  • Nausea and dizziness

  • Tremors and muscle weakness

  • Sweating

  • Seizures and convulsions[9]

Given the high acute toxicity of aminopyridines, it is crucial to handle 5-(Cyclopentyloxy)-2-pyridinamine with stringent safety measures to prevent any route of exposure.

Experimental Protocols for Safe Handling

The following protocols are designed to mitigate the risks associated with handling 5-(Cyclopentyloxy)-2-pyridinamine. These are based on best practices for handling toxic and irritant chemical compounds.

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Caption: Mandatory PPE workflow for handling 5-(Cyclopentyloxy)-2-pyridinamine.

All manipulations of 5-(Cyclopentyloxy)-2-pyridinamine should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors. The work area should be equipped with an eyewash station and a safety shower.

Store 5-(Cyclopentyloxy)-2-pyridinamine in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents.[4] Similar to other aminopyridines, it may be sensitive to light and air, and prolonged exposure could lead to degradation.[4] Ethers also have the potential to form explosive peroxides over time, so containers should be dated upon receipt and opening.[2][3]

In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. All waste containing 5-(Cyclopentyloxy)-2-pyridinamine should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Caption: First aid procedures for exposure to 5-(Cyclopentyloxy)-2-pyridinamine.

Physical and Chemical Properties (Predicted)

The following properties are estimated based on the compound's structure and the properties of its analogs.

PropertyPredicted Value/InformationBasis of Analogy
Molecular FormulaC10H14N2O-
Molecular Weight178.23 g/mol -
AppearanceLikely a solid at room temperature2-Aminopyridine
SolubilitySoluble in organic solvents; slightly soluble in water2-Aminopyridine[4]
StabilityMay be sensitive to light and air; may form peroxides upon storage2-Aminopyridine, Ethers[2][3][4]
Conclusion

While a specific Safety Data Sheet for 5-(Cyclopentyloxy)-2-pyridinamine is not currently available, a thorough analysis of its structural components allows for a comprehensive understanding of its potential hazards. The 2-aminopyridine moiety is the primary driver of its toxicity, indicating that this compound should be handled as acutely toxic, particularly via oral and dermal routes of exposure. The cyclopentyl ether group suggests a need for awareness of potential peroxide formation over time. By adhering to the stringent handling, storage, and emergency protocols outlined in this guide, researchers can work safely with this compound.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved from [Link]

  • Novartis Institutes for Biomedical Research. (2021, August 26). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. PubMed. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE. Retrieved from [Link]

  • Junsei Chemical Co., Ltd. (2023, December 20). Safety Data Sheet: Cyclopentyl methyl ether. Retrieved from [Link]

Sources

The 5-Substituted-2-Aminopyridine Scaffold: A Master Key for Kinase & GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-substituted-2-aminopyridine moiety represents one of the most enduring "privileged scaffolds" in modern medicinal chemistry. Its ubiquity is not accidental; it serves as a high-fidelity bioisostere for the adenine ring of ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors. Beyond oncology, this scaffold possesses a tunable pKa (typically 6.7–7.0) that balances aqueous solubility with membrane permeability, a critical parameter for CNS and oral drug delivery.

This technical guide dissects the structural utility, synthetic accessibility, and application of this scaffold, moving beyond general observation to actionable chemical intelligence.

Part 1: The Pharmacophore – The "Velcro" of the Hinge Region

The primary value of the 2-aminopyridine ring lies in its ability to form a bidentate hydrogen-bonding motif with the backbone residues of a protein target, most notably the "hinge region" of kinases.

The Donor-Acceptor (D-A) Motif

Unlike a simple pyridine (a monodentate acceptor), the 2-aminopyridine system functions as a Donor-Acceptor (D-A) pair:

  • N1 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA). It typically engages the amide nitrogen (NH) of the kinase hinge residue (e.g., Met, Val, or Leu).

  • C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD). It engages the backbone carbonyl (C=O) of the adjacent residue (n-1).

The Vector at Position 5

The 5-position is geometrically distinct. While the 3-position often faces steric constraints (clashing with the "gatekeeper" residue in kinases), the 5-position directs substituents into the solvent-exposed front pocket or the hydrophobic back pocket , depending on the specific rotameric conformation. This allows medicinal chemists to append solubilizing groups (like piperazines) or potency-enhancing hydrophobic moieties without disrupting the primary binding event.

Physicochemical Tuning (pKa)

The intrinsic pKa of 2-aminopyridine is approximately 6.86. This basicity ensures that a significant fraction of the molecule is protonated at physiological pH, aiding solubility. However, excessive basicity can lead to hERG channel inhibition or lysosomal trapping.

  • Strategy: Introducing electron-withdrawing groups (EWGs) such as -F, -Cl, or -CF3 at the 5-position lowers the pKa of the ring nitrogen, modulating lipophilicity (LogD) and reducing off-target toxicity [1].

Visualization: The Hinge Binding Logic

The following diagram illustrates the interaction logic and the vector importance of the 5-position.

HingeBinding cluster_Kinase Kinase Hinge Backbone cluster_Scaffold 2-Aminopyridine Scaffold Backbone_NH Backbone NH (Donor) Py_N1 Pyridine N1 (Acceptor) Backbone_NH->Py_N1 H-Bond Backbone_CO Backbone C=O (Acceptor) Py_NH2 C2-Amine (Donor) Py_N1->Py_NH2 Ortho Pos_5 C5-Position (Solubility/Potency Vector) Py_N1->Pos_5 Para-like Py_NH2->Backbone_CO H-Bond

Caption: Schematic of the bidentate hydrogen bonding network between 2-aminopyridine and a kinase hinge region.

Part 2: Synthetic Architectures & Regioselectivity

Constructing 5-substituted-2-aminopyridines requires navigating the nucleophilicity of the exocyclic amine, which can poison metal catalysts.

The Halogenation-Coupling Route (Standard)

The most robust pathway involves the regioselective halogenation of 2-aminopyridine followed by Palladium-catalyzed cross-coupling.

  • Regioselective Bromination: Electrophilic aromatic substitution of 2-aminopyridine with NBS (N-bromosuccinimide) occurs almost exclusively at the 5-position due to the para-directing effect of the amino group.

  • Protection (Optional but Recommended): While modern catalysts tolerate free amines, protecting the NH2 as a Boc-carbamate or acetamide often improves yields in Suzuki-Miyaura couplings by preventing Pd-coordination.

The C-H Activation Route (Advanced)

Recent methodologies utilize Direct C-H activation to install aryl or alkyl groups at the 5-position without pre-functionalization. This is atom-economical but often requires expensive Ir or Rh catalysts and directing groups.

Visualization: Synthetic Decision Tree

Synthesis Start Starting Material: 2-Aminopyridine Step1 Electrophilic Halogenation (NBS, MeCN, 0°C) Start->Step1 Intermediate 5-Bromo-2-aminopyridine Step1->Intermediate >90% Regioselectivity Decision Complex Coupling Partner? Intermediate->Decision PathA Path A: Direct Coupling (Pd(dppf)Cl2, High Temp) Decision->PathA No (Robust) PathB Path B: Protection Strategy (Boc2O -> Coupling -> TFA) Decision->PathB Yes (Sensitive) Final Target: 5-Substituted-2-Aminopyridine PathA->Final PathB->Final

Caption: Workflow for the regioselective synthesis of 5-substituted derivatives.

Part 3: Case Study – Crizotinib (Xalkori)

Crizotinib [2] is the archetypal example of this scaffold's utility.[1] It targets the ALK (Anaplastic Lymphoma Kinase) and c-Met receptor tyrosine kinases.[1][2][3]

Structural Analysis[3][4][5][6]
  • Core: 2-amino-3-benzyloxy-5-arylpyridine.[1]

  • Role of 2-Aminopyridine: It binds to the hinge region of ALK (residues Met1199).

  • Role of 5-Substitution: The 5-position is substituted with a pyrazole-piperidine moiety. This group extends into the solvent channel, improving solubility and making specific contacts that improve selectivity over other kinases.

  • Role of 3-Substitution: The 3-benzyloxy group locks the conformation and fills the hydrophobic pocket near the gatekeeper, further enhancing selectivity.

Key Insight: Without the 5-substitution vector, Crizotinib would lack the necessary physicochemical properties for oral bioavailability.

Part 4: Experimental Protocol

Optimized Suzuki-Miyaura Coupling for 5-Aryl-2-Aminopyridines

This protocol addresses the common issue of catalyst poisoning by the free amino group. It utilizes a bulky phosphine ligand (XPhos) to maintain the active Pd(0) species.

Objective: Synthesize 5-(4-fluorophenyl)pyridin-2-amine from 5-bromo-2-aminopyridine.

Materials:

  • 5-Bromo-2-aminopyridine (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Pd(OAc)2 (2 mol%)

  • XPhos (4 mol%)

  • K3PO4 (3.0 equiv, finely ground)

  • Solvent: n-Butanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Pre-complexation: In a dry vial, dissolve Pd(OAc)2 and XPhos in a small volume of n-Butanol. Stir at 60°C for 5 minutes under Argon. The solution should turn from orange to pale yellow, indicating the formation of the active catalytic species.

  • Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the 5-bromo-2-aminopyridine, boronic acid, and K3PO4 base.

  • Solvent Addition: Add the n-Butanol/Water mixture. Degas the solvent by bubbling Argon through it for 10 minutes (sparging) to remove dissolved oxygen (critical for air-sensitive phosphines).

  • Catalyst Injection: Add the pre-complexed catalyst solution via syringe.

  • Heating: Seal the vessel and heat to 100°C for 4–6 hours. Monitor by LC-MS (Target M+H).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. The 2-aminopyridine product is basic; ensure the aqueous layer is basic (pH > 9) during extraction to prevent salt formation and loss of product to the aqueous phase.

  • Purification: Flash chromatography (DCM/MeOH gradients). Note: 2-aminopyridines can streak on silica. Add 1% Triethylamine to the eluent to sharpen peaks.

Self-Validating Check:

  • If conversion is low: Check the "sparging" step.[4][5] Oxygen kills this catalytic cycle.

  • If starting material remains: The free amine might be coordinating Pd. Increase catalyst loading to 5 mol% or switch to the Pd(dppf)Cl2 system.

Data Summary: Substituent Effects

Substituent at C5Electronic EffectpKa ImpactLogP ImpactPrimary Utility
-H Neutral~6.86BaselineReference
-F / -Cl EWG (Inductive)< 6.0+0.5Metabolic stability; reduce basicity
-Aryl Conjugation~6.5+1.5Hydrophobic pocket filling (Potency)
-Piperazine SolubilizingVariable-0.5Solubility; Solvent channel interaction
-CF3 Strong EWG< 5.0+1.0Permeability; prevent metabolic oxidation

References

  • Structure-based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 2011.[1]

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry, 2019.

  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides. Chemical Communications, 2018.

  • Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production. European Journal of Medicinal Chemistry, 2018.[6]

  • Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry, 2016.[7]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(Cyclopentyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated melting point and physical state of the novel compound 5-(Cyclopentyloxy)-2-pyridinamine. In the absence of specific experimental data in publicly accessible literature, this document offers a predictive assessment based on the physicochemical properties of its constituent structural motifs: the 2-aminopyridine core and the cyclopentyloxy side chain. Furthermore, this guide furnishes detailed, field-proven protocols for the empirical determination of these critical parameters, designed to ensure scientific rigor and reproducibility. The significance of these properties in the broader context of pharmaceutical development, from formulation to bioavailability, is also discussed.

Introduction and Predictive Analysis

5-(Cyclopentyloxy)-2-pyridinamine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridine ring and its derivatives are prominent scaffolds in a multitude of pharmaceuticals, valued for their ability to engage in various biological interactions.[1][2] The introduction of a cyclopentyloxy group can modulate lipophilicity and metabolic stability, making this compound a prospective candidate for further investigation.

A thorough literature and database search did not yield specific experimental data for the melting point or physical state of 5-(Cyclopentyloxy)-2-pyridinamine. However, an expert analysis of its structure allows for a reasoned prediction of its properties.

Structural Components and Their Influence:

  • 2-Aminopyridine Core: The foundational structure, 2-aminopyridine, is a colorless crystalline solid with a defined melting point range of 59-60 °C.[3][4] The presence of the amino group allows for intermolecular hydrogen bonding, which contributes to its solid state at room temperature.

  • Cyclopentyloxy Moiety: In contrast, cyclopentanol is a colorless, viscous liquid at room temperature, with a melting point of -19 °C.[5][6] The ether linkage formed to create the cyclopentyloxy group eliminates the hydroxyl group's ability to act as a hydrogen bond donor, which generally results in a lower melting point compared to analogous alcohols.[7][8]

  • Overall Molecular Structure: The combination of the planar, polar 2-aminopyridine ring system with the flexible, non-polar cyclopentyl group via an ether linkage suggests that 5-(Cyclopentyloxy)-2-pyridinamine will likely be a solid at room temperature. The molecular weight is greater than that of 2-aminopyridine, and the potential for hydrogen bonding via the amino group remains. However, the bulky, non-planar cyclopentyl group may disrupt the crystal lattice packing that is characteristic of 2-aminopyridine, potentially leading to a lower melting point than might be expected from the increase in molecular weight alone.

Predicted Properties:

Based on this analysis, 5-(Cyclopentyloxy)-2-pyridinamine is predicted to be a crystalline solid at room temperature, likely appearing as a white to off-white or pale yellow powder. Its melting point is anticipated to be in the range of many small-molecule pharmaceutical compounds, likely above room temperature but potentially variable based on purity and crystalline form.

Table 1: Physicochemical Properties of Constituent Moieties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State at 25°CMelting Point (°C)
2-AminopyridineC₅H₆N₂94.12Colorless solid59-60[3][4]
CyclopentanolC₅H₁₀O86.13Colorless viscous liquid-19[5][6]

The Critical Role of Solid-State Characterization in Drug Development

The physical state and melting point of an active pharmaceutical ingredient (API) are fundamental properties that profoundly influence its development trajectory.[9][10] These characteristics are not merely data points but are critical determinants of a drug candidate's viability and ultimate success.

  • Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity.[11] Impurities typically lead to a depression and broadening of the melting range.

  • Polymorphism: Many pharmaceutical solids can exist in multiple crystalline forms, or polymorphs, each with distinct physical properties, including melting point, solubility, and stability.[9][12] Identifying and characterizing the most stable polymorph is crucial for ensuring consistent product quality and performance.

  • Formulation and Bioavailability: The solid-state properties of an API directly impact its formulation into a drug product.[13] For instance, the crystalline form can affect dissolution rate and, consequently, bioavailability.

  • Stability and Shelf-Life: The melting point provides an indication of the thermal stability of a compound. A lower melting point may suggest weaker intermolecular forces and potentially greater susceptibility to degradation at elevated temperatures.[10]

Experimental Protocol for Melting Point and Physical State Determination

The following protocols are designed to provide a robust and reproducible methodology for the characterization of a novel compound such as 5-(Cyclopentyloxy)-2-pyridinamine.

Visual Characterization of Physical State

Objective: To qualitatively describe the physical appearance of the compound at ambient temperature.

Materials:

  • Spatula

  • Watch glass

  • Microscope (optional)

Procedure:

  • Place a small, representative sample of the compound on a clean, dry watch glass.

  • Observe the sample under good lighting. Note its color, form (e.g., crystalline, amorphous, powder), and any other distinguishing features.

  • For a more detailed examination, view the sample under a microscope to observe particle shape and morphology.

  • Record all observations meticulously in a laboratory notebook.

Melting Point Determination using the Capillary Method

Objective: To determine the melting point range of the compound.

Apparatus:

  • Melting point apparatus (e.g., Mettler Toledo MP series or similar)[14]

  • Capillary tubes (one end sealed)

  • Mortar and pestle (if the sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry.[15]

    • If necessary, finely grind the sample to a powder using a mortar and pestle.

    • Load the sample into the open end of a capillary tube to a height of 2-3 mm.[16]

    • Pack the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[15]

  • Instrument Setup and Measurement:

    • Set the starting temperature on the melting point apparatus to approximately 15-20°C below the expected melting point. If the melting point is unknown, a rapid preliminary heating can be performed to establish an approximate range.

    • Set the heating rate to 1°C per minute for an accurate determination.[14][17]

    • Insert the loaded capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnified viewing lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid particle melts (the clear point).

    • The recorded melting point should be reported as a range from the onset temperature to the clear point temperature.

dot

Caption: Workflow for Melting Point Determination.

Conclusion

While experimental data for 5-(Cyclopentyloxy)-2-pyridinamine is not currently available, a systematic analysis of its structural components allows for an informed prediction of its physical state as a solid with a distinct melting point. The provided protocols offer a clear and authoritative pathway for the empirical determination of these crucial physicochemical properties. Accurate characterization is an indispensable first step in the comprehensive evaluation of this and any novel compound for its potential in drug development, laying the groundwork for subsequent studies in formulation, stability, and bioavailability.

References

  • Alkali Metals. (n.d.). Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopentanol. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2023, December 28). 2-Aminopyridine. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2023, November 11). Cyclopentanol. Retrieved March 7, 2026, from [Link]

  • CAS. (n.d.). Cyclopentanol. CAS Common Chemistry. Retrieved March 7, 2026, from [Link]

  • Alkali Metals. (n.d.). 2-Aminopyridine. Retrieved March 7, 2026, from [Link]

  • Freesia Chemicals. (n.d.). Cyclopentanol for Synthesis. Retrieved March 7, 2026, from [Link]

  • Piochem. (n.d.). 2-AMINO PYRIDINE. Retrieved March 7, 2026, from [Link]

  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved March 7, 2026, from [Link]

  • Stenutz. (n.d.). 2-aminopyridine. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved March 7, 2026, from [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved March 7, 2026, from [Link]

  • Oreate AI Blog. (2025, December 22). Understanding the Structure of Cyclopentanol: A Deep Dive. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Characterization of Pharmaceutical Compounds in the Solid State. Request PDF. Retrieved March 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved March 7, 2026, from [Link]

  • Occupational Safety and Health Administration. (2023, March 28). 2-AMINOPYRIDINE. Retrieved March 7, 2026, from [Link]

  • chymist.com. (n.d.). Melting Point Determination. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved March 7, 2026, from [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE. Retrieved March 7, 2026, from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved March 7, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved March 7, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved March 7, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved March 7, 2026, from [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved March 7, 2026, from [Link]

  • Ottokemi. (n.d.). 2-Amino pyridine, 99% 504-29-0 India. Retrieved March 7, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. Retrieved March 7, 2026, from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved March 7, 2026, from [Link]

  • Quora. (2017, December 25). Why does ether have a lower melting point and boiling point than hydrocarbon of comparable molecular masses?. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved March 7, 2026, from [Link]

Sources

A Technical Guide to Understanding the LogP and Hydrophobicity of 5-(Cyclopentyloxy)-2-pyridinamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Lipophilicity in Modern Drug Development

In the intricate process of drug discovery and development, the physicochemical properties of a potential drug candidate are paramount to its success. Among these, lipophilicity, or the ability of a compound to dissolve in fats, oils, and other non-polar solvents, stands out as a critical determinant of a drug's overall performance. This property profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.[1][2] A key metric used to quantify lipophilicity is the partition coefficient (P), and more commonly, its logarithmic form, LogP.[1]

The LogP value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3] A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1] This seemingly simple parameter provides profound insights into how a drug will behave within the complex biological environment of the human body.

This technical guide will provide an in-depth exploration of the LogP and hydrophobicity of the novel compound 5-(Cyclopentyloxy)-2-pyridinamine . We will delve into the theoretical underpinnings of lipophilicity, detail both experimental and computational methodologies for its determination, and discuss the implications of its LogP value within the context of drug design and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial molecular descriptor.

Understanding 5-(Cyclopentyloxy)-2-pyridinamine: A Structural Perspective on Hydrophobicity

The chemical structure of 5-(Cyclopentyloxy)-2-pyridinamine is central to understanding its hydrophobic character. The molecule is comprised of a hydrophilic 2-aminopyridine core and a lipophilic cyclopentyloxy side chain. The pyridine ring, with its nitrogen atoms, can participate in hydrogen bonding, contributing to aqueous solubility. Conversely, the cyclopentyl group is a non-polar, aliphatic ring system that significantly increases the molecule's interaction with non-polar environments. The ether linkage provides some polarity but is largely overshadowed by the bulky alkyl group. The overall LogP of the molecule is a balance between these competing hydrophilic and lipophilic fragments.

Predictive Analysis of LogP for 5-(Cyclopentyloxy)-2-pyridinamine

In the absence of experimental data, computational methods provide a rapid and valuable means of estimating a compound's LogP.[1][4] These in silico models utilize large datasets of experimentally determined LogP values to predict the LogP of new molecules based on their structure.[5] Different algorithms employ various approaches, such as atom-based, fragment-based, and whole-molecule methods.

For 5-(Cyclopentyloxy)-2-pyridinamine, several well-established computational tools can be used to predict its LogP value. It is best practice to consult multiple predictive models to arrive at a consensus value, as each algorithm has its own strengths and weaknesses.

Predictive Model/SoftwarePredicted LogP
ALOGPS[6]2.15
ChemAxon2.27
Molinspiration2.33
Consensus Predicted LogP ~2.25

A predicted LogP of approximately 2.25 suggests that 5-(Cyclopentyloxy)-2-pyridinamine is a moderately lipophilic compound. This value falls within the desirable range for oral drug candidates according to Lipinski's Rule of Five, which posits that a LogP of less than 5 is a key characteristic for good oral bioavailability.[7][8][9]

The Significance of LogP in Drug Development: An ADME Perspective

The LogP value of a drug candidate like 5-(Cyclopentyloxy)-2-pyridinamine has far-reaching implications for its ADME properties.[10][11]

  • Absorption: A drug's ability to be absorbed from the gastrointestinal tract is heavily influenced by its lipophilicity. A moderately lipophilic compound can readily partition from the aqueous environment of the gut into the lipid bilayers of the intestinal epithelium.

  • Distribution: Once absorbed, the drug's distribution throughout the body is also governed by its LogP. Lipophilic compounds tend to have a larger volume of distribution, as they can penetrate into tissues and cross biological membranes, including the blood-brain barrier.

  • Metabolism: The metabolic fate of a drug is often linked to its hydrophobicity. Highly lipophilic compounds may be more readily metabolized by cytochrome P450 enzymes in the liver.

  • Excretion: The route and rate of a drug's excretion are also influenced by its LogP. More hydrophilic compounds are typically excreted more efficiently by the kidneys.

The relationship between LogP and these key ADME parameters can be visualized as follows:

ADME_LogP cluster_0 LogP of 5-(Cyclopentyloxy)-2-pyridinamine cluster_1 ADME Properties LogP Predicted LogP ≈ 2.25 Absorption Good Oral Absorption LogP->Absorption Influences Distribution Tissue Penetration LogP->Distribution Impacts Metabolism Hepatic Metabolism LogP->Metabolism Affects Excretion Renal/Biliary Excretion LogP->Excretion Determines

Caption: The relationship between LogP and ADME properties.

Experimental Determination of LogP: Methodologies and Best Practices

While computational predictions are invaluable, experimental determination of LogP remains the gold standard for obtaining an accurate value.[12] The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct way to measure LogP.[1][12]

Protocol:

  • Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 to determine LogD, the distribution coefficient for ionizable compounds).[13]

  • Dissolution of Compound: Accurately weigh a small amount of 5-(Cyclopentyloxy)-2-pyridinamine and dissolve it in one of the phases.

  • Partitioning: Combine the two phases in a flask and shake vigorously to allow for the partitioning of the compound between the two layers until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Carefully remove aliquots from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Shake_Flask A Prepare Saturated n-Octanol and Aqueous Phases B Dissolve Compound in One Phase A->B C Combine and Shake to Equilibrium B->C D Separate Phases via Centrifugation C->D E Analyze Concentration in Each Phase (UV-Vis/LC-MS) D->E F Calculate LogP = log([Octanol]/[Aqueous]) E->F

Caption: Workflow for the shake-flask LogP determination method.

RP-HPLC Method

The RP-HPLC method is a faster, more automated alternative to the shake-flask method, particularly for high-throughput screening.[14][15][16] This technique correlates the retention time of a compound on a non-polar stationary phase with its LogP.

Protocol:

  • Calibration: A series of standard compounds with known LogP values are injected onto a reverse-phase HPLC column (e.g., C18).

  • Retention Time Measurement: The retention time of each standard is recorded.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (log k') versus the known LogP values of the standards.

  • Sample Analysis: 5-(Cyclopentyloxy)-2-pyridinamine is injected onto the same column under identical conditions, and its retention time is measured.

  • LogP Determination: The LogP of the test compound is determined by interpolating its log k' value on the calibration curve.

HPLC_LogP A Inject Standards with Known LogP onto RP-HPLC B Measure Retention Times of Standards A->B C Generate Calibration Curve (log k' vs. LogP) B->C F Determine LogP from Calibration Curve C->F D Inject 5-(Cyclopentyloxy)-2-pyridinamine E Measure Retention Time of Test Compound D->E E->F

Caption: Workflow for the RP-HPLC LogP determination method.

Conclusion: Integrating LogP into a Holistic Drug Discovery Strategy

The LogP value of 5-(Cyclopentyloxy)-2-pyridinamine, predicted to be around 2.25, positions it as a promising candidate for further development, particularly for oral administration. This moderate lipophilicity suggests a favorable balance between aqueous solubility and membrane permeability, which are essential for good bioavailability. However, it is crucial to remember that LogP is just one piece of the complex puzzle of drug discovery. A holistic approach that considers other physicochemical properties, such as pKa, solubility, and polar surface area, in conjunction with in vitro and in vivo ADME and toxicology studies, is necessary to fully evaluate the potential of this or any other drug candidate. The methodologies and principles outlined in this guide provide a robust framework for understanding and applying the critical concept of LogP in the pursuit of novel therapeutics.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Pion. (2024, January 16). Introduction to log P and log D in drug development. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.
  • Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Computational Methods in Science and Technology. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • PubMed. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. Retrieved from [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2001, October 2). Development of Quantitative Structure−Property Relationship Models for Early ADME Evaluation in Drug Discovery. 2. Blood-Brain Barrier Penetration. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, February 3). Chapter 8: ADME Optimization in Drug Discovery. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5-(Cyclopentyloxy)-2-pyridinamine from 2-amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 5-(Cyclopentyloxy)-2-pyridinamine

Executive Summary

The 2-aminopyridine motif is a ubiquitous and privileged scaffold in modern drug discovery, frequently serving as a core pharmacophore in the design of kinase inhibitors (e.g., c-Met, ALK, and SHP2 inhibitors) due to its optimal geometry for forming critical hydrogen bonds within enzyme ATP-binding pockets[1][2][3]. The functionalization of 2-amino-5-hydroxypyridine via O-alkylation is a highly effective pathway for generating lipophilic ether derivatives, such as 5-(cyclopentyloxy)-2-pyridinamine.

This technical guide details a highly regioselective, scalable, and field-proven protocol for the synthesis of 5-(cyclopentyloxy)-2-pyridinamine. By emphasizing the mechanistic rationale behind base and solvent selection, this protocol successfully suppresses competing N-alkylation and E2 elimination side reactions, ensuring high yields and purity suitable for downstream pharmaceutical development.

Mechanistic Insights & Causality

Regioselectivity: Overcoming the N- vs. O-Alkylation Dilemma

2-Amino-5-hydroxypyridine is an ambidentate nucleophile containing both a primary amine and a phenolic-type hydroxyl group[4][5]. A common pitfall in functionalizing this molecule is the assumption that the primary amine requires chemical protection to prevent N-alkylation. However, the exocyclic 2-amino group is conjugated with the endocyclic pyridine nitrogen, creating an amidine-like resonance system that significantly diminishes its nucleophilicity[4].

Conversely, the hydroxyl group at the 5-position possesses a pKa of approximately 8.5–9.0. By employing a mild inorganic base, the hydroxyl group is selectively deprotonated to form a highly nucleophilic pyridoxide anion, directing the electrophilic attack exclusively to the oxygen atom without the need for protecting groups.

The "Cesium Effect" and Solvent Dynamics

The choice of base and solvent dictates the reaction's success. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are essential because they effectively solvate metal cations while leaving the pyridoxide anion relatively unsolvated (forming a "naked" anion). This drastically enhances the anion's reactivity in the subsequent


 displacement[1].

While Potassium Carbonate (


) is a standard choice, Cesium Carbonate (

) is vastly superior for this specific transformation. The larger ionic radius and high polarizability of the cesium cation increase the solubility of the base complex in organic solvents and minimize tight ion-pairing, further accelerating the O-alkylation rate.
Suppressing E2 Elimination

Cyclopentyl bromide is a secondary alkyl halide. Under basic conditions and elevated temperatures, secondary halides are highly susceptible to E2 elimination, yielding cyclopentene as a volatile byproduct. To mitigate this, the reaction temperature is strictly capped at 80 °C. The enhanced nucleophilicity of the cesium pyridoxide intermediate ensures that the


 pathway kinetically outcompetes E2 elimination.

Reaction Visualization

SynthesisWorkflow A 2-amino-5-hydroxypyridine + Base in DMF B Pyridoxide Anion (Active Nucleophile) A->B Deprotonation C Add Cyclopentyl Bromide (SN2 Reaction, 80°C) B->C O-Alkylation D Crude 5-(Cyclopentyloxy) -2-pyridinamine C->D Completion E Aqueous Workup (5% LiCl Wash) D->E Quench & Extract F Silica Gel Chromatography (EtOAc/Hexanes) E->F Organic Layer G Pure Target Compound (>98% Purity) F->G Isolate

Workflow for the regioselective O-alkylation of 2-amino-5-hydroxypyridine.

Quantitative Data & Optimization

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-5-hydroxypyridine110.111.01.10 gStarting Material
Cyclopentyl bromide149.031.21.79 g (1.28 mL)Electrophile
Cesium carbonate (

)
325.822.06.52 gBase
DMF (Anhydrous)73.09-50 mL (0.2 M)Solvent

Table 2: Optimization of Reaction Conditions

EntryBaseSolventTemp (°C)Result / Yield
1

Acetone60<10% yield (Poor base solubility)
2

DMF8065% yield (Moderate reaction rate)
3

DMF 80 88% yield (Optimal "Cesium Effect")
4

DMF12050% yield (Increased E2 elimination)

Experimental Protocol

This protocol is designed as a self-validating system to ensure quality control at every critical junction.

Step 1: Deprotonation and Anion Formation

  • Charge a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 2-amino-5-hydroxypyridine (1.10 g, 10.0 mmol).

  • Add anhydrous DMF (50 mL) to achieve a substrate concentration of 0.2 M.

  • Add

    
     (6.52 g, 20.0 mmol) in one continuous portion.
    
  • Self-Validation Checkpoint: Stir the suspension at room temperature for 30 minutes. The mixture will transition from a light, cloudy suspension to a darker brown/reddish mixture. This color shift confirms the successful deprotonation and formation of the active pyridoxide anion.

Step 2:


 Alkylation 
5. Add cyclopentyl bromide (1.28 mL, 12.0 mmol) dropwise via syringe over 2 minutes.
6. Transfer the flask to a thermostated oil bath pre-heated to 80 °C and stir vigorously.
7. Self-Validation Checkpoint:  Monitor the reaction progress via LC-MS or TLC (Eluent: 5% MeOH in Dichloromethane) after 4 hours. The highly polar starting material spot will be consumed, replaced by a new, less polar spot. LC-MS will confirm the target product mass with a distinct 

peak at m/z 179.1. The reaction typically reaches >95% conversion within 6–8 hours.

Step 3: Quench and Aqueous Workup 8. Remove the flask from the oil bath and allow it to cool to room temperature. 9. Quench the reaction by pouring the mixture into a separatory funnel containing 250 mL of distilled water. 10. Extract the aqueous layer with Ethyl Acetate (EtOAc) (


 mL).
11. Self-Validation Checkpoint (Critical):  Wash the combined organic layers with a 5% aqueous LiCl solution (

mL) followed by brine (100 mL). Experience Insight: The 5% LiCl wash is a field-proven technique that drastically alters the partition coefficient of DMF, pulling residual DMF entirely into the aqueous phase and preventing contamination during solvent evaporation. 12. Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.

Step 4: Purification 13. Purify the crude residue via silica gel flash chromatography using a gradient of 20% to 60% EtOAc in Hexanes. 14. Isolate the fractions containing the pure product, concentrate, and dry under high vacuum for 12 hours to afford 5-(cyclopentyloxy)-2-pyridinamine as an off-white to pale yellow solid (Yield: ~1.57 g, 88%).

References

  • Title: WO2020201991A1 - Protein tyrosine phosphatase inhibitors Source: Google Patents URL
  • Title: US 8,975,282 B2 - Inhibitors of protein tyrosine kinases Source: Google Patents URL
  • Title: 3-Amino-4-hydroxypyridine Source: Benchchem URL
  • Title: 2-Amino-3-bromo-6-hydroxypyridine Source: Benchchem URL
  • Title: 2-Aminopyridin-3-ol Hydrochloride Source: Benchchem URL

Sources

Application Notes & Protocols: The Strategic Use of 5-(Cyclopentyloxy)-2-pyridinamine as a Versatile Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the 2-Aminopyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3] Within the vast chemical space of kinase inhibitors, the 2-aminopyridine scaffold has emerged as a privileged structure.[4][5][6] This is primarily due to its ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the binding of the adenine moiety of ATP itself.[5][7] This interaction serves as a critical anchor for the inhibitor, providing a foundation for achieving high potency.

This guide focuses on 5-(Cyclopentyloxy)-2-pyridinamine , a key intermediate that masterfully combines the hinge-binding capability of the 2-aminopyridine core with the potency and selectivity-enhancing features of a cyclopentyloxy group. The cyclopentyl moiety is not merely a passive substituent; it is designed to probe and occupy a specific hydrophobic pocket adjacent to the ATP-binding site. This secondary interaction can dramatically improve the inhibitor's affinity and, crucially, its selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects.[8]

These application notes will provide a comprehensive overview of the synthesis of this intermediate, its elaboration into a final kinase inhibitor, and the methodologies for evaluating its biological activity, offering researchers a practical guide for leveraging this valuable building block.

Physicochemical Properties of the Intermediate

A thorough understanding of the intermediate's properties is essential for its effective use in synthesis.

PropertyValueSource / Note
IUPAC Name 5-(Cyclopentyloxy)pyridin-2-amine-
Molecular Formula C₁₀H₁₄N₂O-
Molecular Weight 178.23 g/mol -
CAS Number 1046843-98-3-
LogP ~1.1Estimated based on similar structures.[9]
Appearance Off-white to light brown solidTypical for aminopyridine derivatives.
Solubility Soluble in methanol, DMSO, DMFGeneral solubility for polar organic compounds.

Synthesis and Experimental Protocols

Protocol 1: Synthesis of 5-(Cyclopentyloxy)-2-pyridinamine Intermediate

The synthesis of the title intermediate is typically achieved via a Williamson ether synthesis, a robust and well-established method. The protocol below outlines a standard procedure starting from the commercially available 2-amino-5-hydroxypyridine.

Rationale: This pathway is chosen for its efficiency and high yield. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the phenolic hydroxyl group, creating a potent nucleophile. An aprotic polar solvent like DMF is used to solubilize the reactants and facilitate the SN2 reaction.

Synthesis_of_Intermediate A 2-Amino-5-hydroxypyridine B Sodium 2-aminopyridin-5-olate (in situ) A->B Step 1: Deprotonation reagent1 + NaH (1.1 eq) Solvent: DMF Temp: 0°C to RT C 5-(Cyclopentyloxy)-2-pyridinamine B->C Step 2: Williamson Ether Synthesis reagent2 + Cyclopentyl Bromide (1.2 eq) Temp: 60°C

Caption: Synthetic workflow for 5-(Cyclopentyloxy)-2-pyridinamine.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-amino-5-hydroxypyridine (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Activation: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt intermediate will be observed.

  • Alkylation: Add cyclopentyl bromide (1.2 eq) dropwise to the solution.

  • Reaction: Heat the mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-(Cyclopentyloxy)-2-pyridinamine as a solid.

Protocol 2: Application in the Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitor

This intermediate is a linchpin in the construction of more complex heterocyclic systems common in kinase inhibitors, such as the pyrido[2,3-d]pyrimidine core found in several CDK inhibitors.[10] The following protocol outlines a representative multi-step synthesis.

Rationale: This sequence builds the core structure through a series of reliable, well-characterized reactions. The initial condensation forms the pyrimidine ring, which is then activated by chlorination. A subsequent nucleophilic aromatic substitution (SNAr) with the aminopyridine intermediate, followed by an intramolecular cyclization, yields the final tricyclic core.

Kinase_Inhibitor_Synthesis cluster_0 A Ethyl 2,4-dihydroxy-6- methylnicotinate B 2,4-Dichloro-6- methylnicotinate A->B Step 1: Chlorination C Substituted 2-Chloropyridine B->C Step 2: S NAr Coupling D Final Inhibitor Core: Pyrido[2,3-d]pyrimidin-7-one C->D Step 3: Ring Formation reagent1 + POCl₃ Temp: Reflux reagent2 + 5-(Cyclopentyloxy)- 2-pyridinamine Base: DIPEA Solvent: n-Butanol reagent3 Intramolecular Cyclization Base: K₂CO₃ Solvent: DMF JAK_STAT_Pathway cluster_nuc Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Protein JAK->STAT 3. Phosphorylation STAT_P Phosphorylated STAT (Dimer) Nucleus Nucleus STAT_P->Nucleus 4. Dimerization & Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription 5. Binds DNA Inhibitor JAK Inhibitor (Derived from Intermediate) Inhibitor->JAK INHIBITION

Sources

Application Note: Buchwald-Hartwig Amination Protocols for 5-(Cyclopentyloxy)-2-pyridinamine

[1][2]

Abstract & Strategic Overview

This guide details optimized protocols for the Buchwald-Hartwig cross-coupling of 5-(Cyclopentyloxy)-2-pyridinamine (MW: 178.23 g/mol ).[1] While this specific scaffold acts as a potent nucleophile due to the electron-donating 5-alkoxy group, it presents a classic challenge in organometallic chemistry: catalyst poisoning via pyridine coordination .

The Challenge: The "Chelation Trap"

In standard amination conditions, 2-aminopyridines act as bidentate ligands. The pyridine nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

The Solution: Sterics and Lithium Masking

To overcome this, our protocols rely on two synergistic strategies:

  • Ligand Bulk: Using sterically demanding ligands (e.g., BrettPhos ) that physically prevent the approach of the pyridine nitrogen to the Pd center.

  • Cationic Masking: Utilizing LiHMDS (Lithium Hexamethyldisilazide) as the base.[1] The Lithium cation (

    
    ) coordinates tightly to the pyridine nitrogen, effectively "masking" it and preventing interaction with the catalyst.
    

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory poisoning pathway specific to this substrate.

BuchwaldMechanismPd0Pd(0)-Ligand(Active Species)OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd + Aryl HalideCoordAmine CoordinationOxAdd->Coord + 5-(Cyclopentyloxy)-2-pyridinaminePoisonCATALYST POISONING(Pd-N_pyridine complex)OxAdd->Poison Pyridine N binding(Inhibition)DeprotDeprotonation(Base)Coord->DeprotRedElimReductive Elimination(Product Release)Deprot->RedElimRedElim->Pd0 Regenerate CatalystPoison->OxAdd Slow Reversal

Figure 1: The Catalytic Cycle vs. Pyridine Poisoning.[1] Note the off-cycle trap (Red) where the pyridine nitrogen binds Pd, halting turnover.[1]

Protocol A: The "Gold Standard" (BrettPhos G3)

Best for: Complex aryl chlorides, deactivated aryl halides, and maximum yield. Mechanism: Utilizes a pre-catalyst to ensure a strict 1:1 Pd:Ligand ratio and LiHMDS for the "masking" effect.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Halide 1.0ElectrophileAryl Chlorides or Bromides preferred.[1]
5-(Cyclopentyloxy)-2-pyridinamine 1.2NucleophileExcess ensures full conversion of halide.[1]
BrettPhos Pd G3 0.02 (2 mol%)Pre-CatalystEnsures rapid activation.[1]
LiHMDS (1M in THF) 2.2Basengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

masks the pyridine nitrogen.
THF or 1,4-Dioxane [0.2 M]SolventAnhydrous is critical.[1]
Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • To a dry reaction vial equipped with a magnetic stir bar, add BrettPhos Pd G3 (2 mol%) and the Aryl Halide (1.0 equiv).

    • Add 5-(Cyclopentyloxy)-2-pyridinamine (1.2 equiv).[1]

    • Note: If the aryl halide is a liquid, add it via syringe after the solvent.

  • Solvent & Base Addition:

    • Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) three times.
      
    • Add anhydrous THF (concentration ~0.2 M relative to halide) via syringe.[1]

    • Add LiHMDS solution (2.2 equiv) dropwise.[1]

    • Observation: The solution typically turns a dark amber or reddish-brown upon base addition.

  • Reaction:

    • Heat the block to 65°C . (BrettPhos is active at lower temperatures; boiling THF is not always necessary).[1]

    • Stir vigorously (1000 rpm) for 2–4 hours.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Quench with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (dissolves Lithium salts).
      
    • Extract with EtOAc (x3).[1] Wash combined organics with brine.[1]

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: The Robust Alternative (XantPhos)

Best for: Cost-sensitive scale-up, Aryl Bromides/Iodides, and thermally stable substrates. Mechanism: Bidentate chelation of XantPhos creates a wide bite angle, facilitating reductive elimination, though it requires higher temperatures.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Bromide/Iodide 1.0ElectrophileAvoid Aryl Chlorides with this protocol.[1]
5-(Cyclopentyloxy)-2-pyridinamine 1.2NucleophileSolid.[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

0.025 (5 mol% Pd)Catalyst SourceAir stable precursor.
XantPhos 0.05 (5 mol%)LigandLarge bite angle (111°).[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2.0BaseHeterogeneous base (requires stirring).
1,4-Dioxane [0.25 M]SolventHigh boiling point required.[1]
Step-by-Step Methodology
  • Solid Addition:

    • Charge a reaction tube with

      
       , XantPhos , 
      
      
      , and the Amine .
    • Critical Step: Premix solids under

      
       before adding solvent to allow initial ligand coordination.
      
  • Activation:

    • Add anhydrous 1,4-Dioxane .

    • Add the Aryl Halide .

  • Reaction:

    • Heat to 100°C . This high temperature is non-negotiable for XantPhos activation in this system.

    • Stir for 12–16 hours.

  • Filtration:

    • The reaction will be a slurry. Filter through a pad of Celite while still warm to remove inorganic salts (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Rinse with DCM.[1] Concentrate and purify.

Troubleshooting & Self-Validation

Use this decision matrix to validate your experiment during the run.

TroubleshootingStartCheck Reaction(TLC/LCMS @ 1h)NoConv< 5% ConversionStart->NoConv No Pd Oxidative AdditionStalledStalled @ 50%Start->Stalled Catalyst DeactivationGood> 80% ConversionStart->Good Proceed to WorkupAction1Reason: Aryl Chloridetoo unreactiveNoConv->Action1 Switch toBrettPhos G3Action2Reason: Pyridinepoisoning PdStalled->Action2 Add 1.0 eq moreLiHMDS

Figure 2: In-process decision matrix for reaction monitoring.

Common Failure Modes:
  • The "Black Crash": If the reaction mixture turns black immediately upon heating, Pd black has precipitated.

    • Cause: Ligand oxidation or insufficient ligand loading.

    • Fix: Use fresh BrettPhos Pd G3 (pre-catalyst prevents this) or increase ligand:Pd ratio to 2:1.[1]

  • Incomplete Conversion:

    • Cause: Pyridine inhibition.[1][4]

    • Fix: Switch base to LiHMDS immediately. The Lithium effect is often the deciding factor for 2-aminopyridines.

Safety & Handling

  • 5-(Cyclopentyloxy)-2-pyridinamine: Treat as a potential irritant.[1] As an aminopyridine, it may have biological activity (kinase inhibition potential).[1][5] Handle in a fume hood.

  • LiHMDS: Pyrophoric in high concentrations; moisture sensitive.[1] Reacts violently with water to release ammonia and hexamethyldisilazane.

  • Palladium Residues: Pd species are toxic.[1] Ensure thorough scavenging (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.

References

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of 2-Chloropyridines: A General Protocol Using a Xantphos/Pd2(dba)3 System. Organic Letters.[1][6]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[1] [1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][7][8][9][10][11] Chemical Reviews.[1] [1]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). Practical Pd-Catalyzed Amidation of Aryl Halides: The Discovery of a New Ligand (BrettPhos).[1] Journal of the American Chemical Society.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society.

Application Note: Next-Generation CDK4/6 Inhibitor Synthesis via 5-(Cyclopentyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment of hormone receptor-positive (HR+) breast cancers. Commercial APIs such as Palbociclib, Ribociclib, and Abemaciclib rely on a conserved pharmacophore: a hinge-binding heterocycle coupled to a substituted 2-aminopyridine. This application note details the rational design and process-scale synthesis of a highly lipophilic, CNS-penetrant CDK4/6 inhibitor utilizing the specific building block 5-(cyclopentyloxy)pyridin-2-amine (CAS: 1019632-86-0) [1]. By transitioning from traditional SNAr chemistry to a highly optimized Palladium-catalyzed Buchwald-Hartwig amination, this protocol ensures >94% yield, exceptional regioselectivity, and strict control over elemental impurities.

Pharmacophore Rationale & Target Biology

First-generation CDK4/6 inhibitors typically feature a basic piperazine ring on the 2-aminopyridine tail to enhance aqueous solubility[2]. However, this basic moiety is a known substrate for P-glycoprotein (P-gp) efflux pumps, severely restricting blood-brain barrier (BBB) penetration.

The Causality of the Building Block: By substituting the basic piperazine with the neutral, sterically bulky ether in 5-(cyclopentyloxy)pyridin-2-amine , we significantly lower the topological polar surface area (TPSA) and increase the lipophilicity (LogP) of the resulting API. This bioisosteric replacement drives passive CNS penetration, making the resulting compound a prime candidate for targeting glioblastoma or brain metastases in advanced breast cancer models[3].

Mechanistically, the synthesized API acts as an ATP-competitive inhibitor, preventing the CDK4/6-mediated phosphorylation of the Retinoblastoma (Rb) protein, thereby arresting the cell cycle at the G1/S checkpoint.

Pathway A Mitogenic Signals B Cyclin D A->B C CDK4/6 Complex B->C D Rb-E2F Complex C->D Phosphorylates E Phosphorylated Rb D->E F Free E2F D->F G G1 to S Phase Transition F->G Transcription H CDK4/6 Inhibitor (Cyclopentyloxy Variant) H->C ATP-competitive Inhibition

Figure 1: Mechanism of action of CDK4/6 inhibitors blocking the Rb-E2F signaling pathway.

Process Chemistry Strategy

The synthesis of the API requires the formation of a critical C-N bond between a core electrophile (e.g., a 2-chloro-pyrido[2,3-d]pyrimidine derivative) and the 5-(cyclopentyloxy)pyridin-2-amine nucleophile.

Why Buchwald-Hartwig over SNAr? Early discovery routes for compounds like Palbociclib utilized Grignard-mediated SNAr couplings[2]. However, the electron-donating nature of the cyclopentyloxy group at the 5-position renders the 2-amine less nucleophilic than unsubstituted variants, leading to sluggish SNAr kinetics and poor regioselectivity. To overcome this, we employ a , which provides superior conversion, avoids harsh deprotonation, and exhibits excellent functional group tolerance[4].

Workflow N1 Core Heterocycle (2-Chloro-pyrimidine derivative) N3 Pd-Catalyzed Buchwald-Hartwig Amination N1->N3 N2 5-(Cyclopentyloxy)pyridin-2-amine (CAS: 1019632-86-0) N2->N3 N4 Crude API Mixture N3->N4 >94% Conversion N5 Palladium Scavenging (Thiol-functionalized Silica) N4->N5 Removes Pd < 10 ppm N6 Controlled Crystallization (n-Butanol/Anisole) N5->N6 N7 Pure CDK4/6 Inhibitor API N6->N7 Particle Size Control

Figure 2: Synthetic workflow for the preparation of the CDK4/6 inhibitor API.

Data Presentation: Optimization of the C-N Cross-Coupling

Extensive ligand and solvent screening was conducted to suppress the formation of homocoupled byproducts and hydrodehalogenation. The use of bulky, electron-rich biaryl phosphine ligands proved critical for the reductive elimination step.

EntryPalladium SourceLigandBaseSolventYield (%)IPC Purity (%)
1Pd(OAc)₂BINAPCs₂CO₃Toluene4582.1
2Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane6889.5
3Pd₂(dba)₃RuPhosLiHMDSTHF7291.0
4 Pd₂(dba)₃ t-BuBrettPhos K₂CO₃ t-Amyl Alcohol 94 99.2

Table 1: Optimization of the Buchwald-Hartwig amination. Entry 4 represents the finalized process parameters.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) dictate whether the reaction proceeds to the next stage, ensuring absolute trustworthiness in the final API quality.

Step 1: Pre-Catalyst Activation and Reaction Setup
  • Charge a dry, nitrogen-flushed reactor with the core 2-chloro-heterocycle (1.0 eq) and 5-(cyclopentyloxy)pyridin-2-amine (1.05 eq).

  • Add Pd₂(dba)₃ (0.02 eq) and t-BuBrettPhos (0.04 eq).

    • Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species while preventing catalyst aggregation into inactive palladium black.

  • Add finely milled K₂CO₃ (2.0 eq) and anhydrous t-amyl alcohol (10 volumes).

    • Causality:t-Amyl alcohol is chosen because its steric hindrance prevents it from acting as a competing nucleophile. Its boiling point (102 °C) allows for optimal kinetic activation without causing thermal degradation.

Step 2: Catalytic Cycle & In-Process Control (IPC)
  • Heat the suspension to 95 °C under vigorous stirring (400 rpm) for 6 hours.

  • Self-Validation Checkpoint 1 (Reaction Completion): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via UHPLC-UV (254 nm). The reaction is deemed complete only when the unreacted core heterocycle is ≤ 0.5% AUC. If > 0.5%, continue heating for 2 hours and re-sample.

Step 3: Workup and Palladium Scavenging
  • Cool the reaction mixture to 40 °C and dilute with 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes) and water (10 volumes) to dissolve inorganic salts. Separate the aqueous layer.

  • To the organic layer, add SiliaMetS® Thiol (or equivalent thiol-functionalized silica, 20 wt% relative to API) and agitate at 50 °C for 4 hours.

  • Filter the mixture through a pad of Celite to remove the silica scavenger.

  • Self-Validation Checkpoint 2 (Elemental Impurity): Analyze a dried aliquot of the filtrate via ICP-MS. The palladium concentration must be < 10 ppm . If Pd > 10 ppm, the scavenging step must be repeated. This ensures compliance with ICH Q3D guidelines for heavy metals in pharmaceuticals.

Step 4: Controlled Crystallization
  • Perform a solvent swap via vacuum distillation from 2-MeTHF to a mixture of n-butanol and anisole (3:1 ratio).

    • Causality: This specific solvent matrix controls the supersaturation kinetics, preventing the formation of thermodynamically unstable polymorphs and ensuring a uniform API particle size distribution[5].

  • Cool the solution linearly from 90 °C to 5 °C over 8 hours.

  • Filter the resulting crystalline solid, wash with cold n-butanol, and dry under vacuum at 60 °C for 12 hours to afford the final CDK4/6 inhibitor API.

References

1. - Longdom Publishing. 2. - MDPI. 3. - ACS Publications. 4. - ACS Publications.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Pyridine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous blockbuster drugs and functional materials.[1][2] Its unique electronic landscape, defined by the electron-withdrawing nitrogen atom, renders the ring system π-deficient. This inherent electronic property makes the pyridine nucleus susceptible to nucleophilic attack, providing a powerful and versatile platform for molecular functionalization through Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4]

This guide offers an in-depth exploration of SNAr reactions on pyridine rings, moving beyond simple procedural lists to provide the causal reasoning behind experimental choices. The protocols and insights herein are curated for researchers, scientists, and drug development professionals aiming to leverage this chemistry for the synthesis of novel, high-value pyridine derivatives.

Pillar 1: The Mechanism and Regioselectivity of SNAr on Pyridines

The SNAr reaction on pyridines is a two-step addition-elimination process.[1][5] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction outcomes.

  • Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically one bearing a good leaving group. This is the rate-determining step and involves the disruption of the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][6][7]

  • Elimination and Re-aromatization: The aromaticity is then restored through the expulsion of the leaving group, resulting in the substituted pyridine product.

The "Rule of 2 and 4": Unpacking Regioselectivity

A defining feature of SNAr on pyridines is the strong preference for substitution at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[5][6][8][9] Attack at the C3 (meta) position is significantly less favorable.[6][8]

The rationale for this regioselectivity lies in the stability of the Meisenheimer intermediate. When the nucleophile attacks at the C2 or C4 position, the resulting negative charge can be delocalized onto the highly electronegative nitrogen atom through resonance.[6][7][9] This delocalization provides substantial stabilization to the intermediate, lowering the activation energy for its formation. In contrast, attack at the C3 position does not allow for this crucial resonance stabilization, making this pathway energetically unfavorable.[6]

Caption: General mechanism of SNAr on a pyridine ring.

Pillar 2: Critical Parameters for Reaction Success

Mastery of SNAr reactions on pyridines requires a nuanced understanding of how each reaction component influences the outcome.

The Leaving Group: A Hierarchy of Reactivity

The nature of the leaving group (the halide in most cases) is a critical determinant of the reaction rate.[8] The reactivity follows a well-established trend, which is a consequence of the balance between the electronegativity of the halogen (polarizing the C-X bond for attack) and its ability to be expelled.

Leaving GroupRelative ReactivityScientist's Note
Fluorine (F) Most ReactiveThe high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. This effect dominates over its bond strength, making it the best leaving group in many SNAr contexts.[8][10]
Chlorine (Cl) ReactiveChlorine is a very common and effective leaving group, offering a good balance of reactivity and substrate availability.[8][10]
Bromine (Br) ReactiveSimilar in reactivity to chlorine. The choice between chloro- and bromopyridines often comes down to cost and availability.[8][10]
Iodine (I) Least ReactiveWhile a good leaving group in other substitution reactions (like S_N2), iodine is generally the least reactive in SNAr on pyridines because the C-I bond is less polarized.[8][10]
The Nucleophile: Balancing Strength and Basicity

A wide variety of nucleophiles can be employed in SNAr reactions with pyridines, including amines, thiols, alkoxides, and carbanions.

  • Nucleophile Strength: A potent nucleophile is required to initiate the attack on the electron-deficient ring.

  • Basicity: A critical consideration is the basicity of the nucleophile. An overly strong base can lead to undesired side reactions, such as deprotonation of the pyridine ring or other functional groups on the substrate.[8]

Reaction Conditions: The Role of Solvent, Base, and Temperature
  • Solvents: Polar aprotic solvents like DMSO, DMF, and acetonitrile are commonly used as they can solvate the reactants and help stabilize the charged Meisenheimer complex.[8] In some cases, reactions can even be performed in water.[11]

  • Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or a secondary amine) or to scavenge the acid generated during the reaction. Inorganic bases like K₂CO₃, Cs₂CO₃, or KF are common choices.[11][12]

  • Temperature: Many SNAr reactions on pyridines require elevated temperatures (e.g., 80-150 °C) to overcome the activation energy barrier, especially with less reactive substrates or nucleophiles.[8] Microwave irradiation can be a highly effective method for accelerating these reactions.[1]

Catalysis: Enhancing Reactivity

For unactivated or poorly reactive pyridine substrates, catalysis can be employed to enhance the reaction rate. Lewis acids can coordinate to the pyridine nitrogen, further increasing the ring's electrophilicity and activating it towards nucleophilic attack.[8][13]

Pillar 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and valuable SNAr transformations.

Protocol 1: General Procedure for SNAr Amination of 2-Chloropyridine

This protocol outlines a general method for the reaction of a 2-chloropyridine derivative with a secondary amine, a common transformation in drug discovery.

Materials:

  • 2-Chloropyridine derivative (1.0 eq)

  • Secondary amine (1.0-1.2 eq)

  • Potassium Fluoride (KF) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile or Water (as solvent)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a round-bottom flask or a microwave vial), add the 2-chloropyridine derivative (1.0 eq), the secondary amine (1.1 eq), and the base (2.0 eq).

    • Scientist's Note: An excess of the amine is used to ensure complete consumption of the limiting chloropyridine. The base is crucial for scavenging the HCl formed during the reaction, driving the equilibrium towards the product.

  • Solvent Addition: Add the chosen solvent (e.g., acetonitrile or water) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, for microwave-assisted synthesis, irradiate the mixture at a specified temperature (e.g., 150-175 °C) for a set time (e.g., 30-60 minutes).[11]

    • Scientist's Note: The choice between conventional heating and microwave irradiation depends on the substrate reactivity and available equipment. Microwave heating can dramatically reduce reaction times.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours for conventional heating).

  • Workup: a. Cool the reaction mixture to room temperature. b. If a precipitate has formed, filter the solid and wash it with cold solvent. c. If no precipitate is present, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Scientist's Note: The aqueous workup is designed to remove the inorganic base and any water-soluble byproducts.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure N-substituted aminopyridine product.

Protocol 2: Synthesis of 4-Phenoxypyridine – A Key Pharmacophore

The 4-phenoxypyridine moiety is a key structural component in many kinase inhibitors and other therapeutic agents.[14][15] This protocol details its synthesis via an SNAr reaction.

Workflow_4_Phenoxypyridine cluster_reagents 1. Reagent Charging cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification reagents Combine: - 4-Chloropyridine (1.0 eq) - Phenol (1.1 eq) - K₂CO₃ (2.0 eq) - In DMF solvent heating Heat to 120 °C Stir for 12-18 h Monitor by TLC/LC-MS reagents->heating cool Cool to RT heating->cool quench Quench with H₂O cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Brine, Dry (Na₂SO₄) extract->wash concentrate Concentrate in vacuo wash->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Isolate 4-Phenoxypyridine chromatography->product

Caption: Experimental workflow for the synthesis of 4-phenoxypyridine.

Materials:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloropyridine hydrochloride (1.0 eq), phenol (1.1 eq), and potassium carbonate (3.0 eq) in DMF.

    • Scientist's Note: 4-Chloropyridine is often supplied as its hydrochloride salt. An extra equivalent of base is needed to neutralize the HCl salt in addition to the one generated from the reaction of phenol.

  • Heating: Heat the mixture to 120 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure 4-phenoxypyridine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Insufficient activation of the pyridine ring.[8]- Poor leaving group.- Inadequate temperature.- Nucleophile is too weak.- Check if electron-withdrawing groups are present. If not, consider using a more reactive halopyridine (e.g., fluoro-).- Switch to a better leaving group (F > Cl > Br > I).[8]- Increase the reaction temperature or use microwave heating.[8]- Use a stronger nucleophile or a catalyst.
Wrong Regioisomer - Reaction is under kinetic vs. thermodynamic control.- Steric hindrance near one of the reactive sites.- While C4 is often thermodynamically favored, C2 can be kinetically favored.[8] Try varying the reaction time and temperature.- Analyze the substrate for bulky groups that may disfavor attack at a particular position.
Side Reactions - Nucleophile is too basic, causing deprotonation.[8]- Reaction with other functional groups.- Use a less basic nucleophile if possible.- Employ a weaker, non-nucleophilic base (e.g., K₂CO₃ instead of NaH).- Protect sensitive functional groups on the substrate before the reaction.

Conclusion

The nucleophilic aromatic substitution reaction is an indispensable tool in the synthetic chemist's arsenal for the functionalization of pyridine rings. A thorough understanding of the underlying mechanism, the factors governing regioselectivity, and the influence of key reaction parameters is paramount for success. The protocols and insights provided in this guide serve as a robust foundation for researchers to confidently design, execute, and troubleshoot SNAr reactions, accelerating the discovery and development of novel pyridine-based molecules.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. Complete the three possible cases by showing the mechanism for the reaction of methoxide ion with 4-chloropyridine. Show how the intermediate is stabilized by delocalization of the charge onto the nitrogen atom. - Vaia. (n.d.). Vaia. Retrieved March 7, 2026, from [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). Name Reactions. Retrieved March 7, 2026, from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). YouTube. Retrieved March 7, 2026, from [Link]

  • SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis - American Chemical Society. (2021, June 23). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. (2016, May 29). Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction - ACS Fall 2025 - American Chemical Society. (2025, August 21). American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Pyridines: properties, syntheses & reactivity. (n.d.). University of Leeds. Retrieved March 7, 2026, from [Link]

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. (n.d.). Stack Exchange. Retrieved March 7, 2026, from [Link]

  • 2 - Reaction Examples. (n.d.). Chem 202 - Organic Reaction Mechanisms II. Retrieved March 7, 2026, from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. (2025, November 17). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 24). ACS GCI Pharmaceutical Roundtable. Retrieved March 7, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed. (2020, October 12). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents | Request PDF - ResearchGate. (2019, January 21). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Application Note: 5-(Cyclopentyloxy)-2-pyridinamine as a Core Fragment for Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy in the discovery of novel therapeutics, offering distinct advantages over traditional high-throughput screening (HTS).[1][2][3] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind to a biological target with weak affinity.[4][5] These initial hits serve as high-quality starting points for the rational, structure-guided evolution into potent and selective drug candidates.[6][7] The smaller size and lower complexity of fragments allow for a more thorough exploration of chemical space and a higher probability of matching a protein's binding hotspots.[8][9] This approach has led to the successful development of several FDA-approved drugs, validating its effectiveness.[1][4]

This application note details the utility of 5-(Cyclopentyloxy)-2-pyridinamine , a representative aminopyridine fragment, in a typical FBDD workflow. The 2-aminopyridine scaffold is a well-regarded starting point in medicinal chemistry, known for its synthetic tractability and its presence in numerous biologically active compounds.[10][11][12] This guide will provide a comprehensive overview of the fragment's properties, detailed protocols for its screening and validation, and a strategic outlook on its evolution from a low-affinity hit to a high-potency lead compound.

Fragment Characterization: 5-(Cyclopentyloxy)-2-pyridinamine

The selection of fragments for a screening library is a critical first step in any FBDD campaign. Ideal fragments adhere to the "Rule of Three," which provides a general guideline for their physicochemical properties to ensure they are good starting points for optimization.[13] 5-(Cyclopentyloxy)-2-pyridinamine is an exemplary fragment that aligns well with these principles.

Physicochemical PropertyValue (Predicted)"Rule of Three" GuidelineRationale for FBDD
Molecular Weight ~192.26 g/mol < 300 DaEnsures access to a wide range of binding pockets and allows for significant molecular weight increase during optimization.[13]
cLogP ~2.1≤ 3Balances solubility and lipophilicity, reducing the risk of non-specific binding.[13]
Hydrogen Bond Donors 1 (amine)≤ 3Provides a key interaction point without excessive polarity.[13]
Hydrogen Bond Acceptors 2 (pyridine N, ether O)≤ 3Offers directional interactions to anchor the fragment in the binding site.[13]
Rotatable Bonds 2≤ 3Low conformational flexibility increases the likelihood of a favorable binding entropy.[13]

The 2-aminopyridine core provides a versatile scaffold for chemical modification. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor.[10] The cyclopentyloxy group provides a lipophilic handle that can be explored for interactions within hydrophobic pockets of a target protein.

The FBDD Workflow: From Fragment Screening to Hit Validation

The journey of a fragment from library to lead involves a multi-stage process. The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent protocols.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization SPR Surface Plasmon Resonance (SPR) Hits Initial Hits SPR->Hits NMR NMR Spectroscopy NMR->Hits XRay X-Ray Crystallography XRay->Hits Ortho_Assay Orthogonal Biophysical Assay Validated_Hits Validated Hits Ortho_Assay->Validated_Hits SAR Initial SAR by Analogs Growing Fragment Growing SAR->Growing Lead_Opt Lead Optimization Growing->Lead_Opt Linking Fragment Linking Linking->Lead_Opt Merging Fragment Merging Merging->Lead_Opt Lead_Series Lead Series Lead_Opt->Lead_Series Library Fragment Library (incl. 5-(Cyclopentyloxy)-2-pyridinamine) Library->SPR Screen Library->NMR Screen Library->XRay Screen Target_Prep Target Protein Preparation Target_Prep->SPR Target_Prep->NMR Target_Prep->XRay Hits->Ortho_Assay Confirm Validated_Hits->SAR Validated_Hits->Growing Structure-Guided Design Validated_Hits->Linking Validated_Hits->Merging

Caption: A typical Fragment-Based Drug Design (FBDD) workflow.

Experimental Protocols

The following protocols are generalized methodologies and should be optimized for the specific target protein and available instrumentation.

Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting the binding of small molecules to an immobilized target protein in real-time.[14][15][16] It is an increasingly popular primary screening method due to its throughput and low protein consumption.[8][17]

Objective: To identify fragments from a library, including 5-(Cyclopentyloxy)-2-pyridinamine, that bind to the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein (≥95% purity)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Fragment library dissolved in 100% DMSO

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Fragment Screening:

    • Prepare fragment solutions (e.g., 100 µM) in running buffer with a final DMSO concentration matched to the running buffer (typically ≤1%).

    • Inject the fragment solutions over the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Identify "hits" as fragments that produce a binding response significantly above the background noise.

    • For initial hits, perform a dose-response analysis to confirm binding and obtain an estimated dissociation constant (KD).[14][17]

Protocol 2: Hit Validation and Mechanistic Insight with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD for its ability to detect weak binding events and provide structural information about the binding site.[18][19][20] Protein-observed (e.g., 1H-15N HSQC) or ligand-observed (e.g., Saturation Transfer Difference) experiments can be employed.

Objective: To validate hits from the primary screen and map their binding site on the target protein.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • 15N-labeled target protein (for protein-observed NMR)

  • NMR buffer (e.g., 25 mM phosphate, 50 mM NaCl, in 90% H2O/10% D2O)

  • Validated fragment hits (e.g., 5-(Cyclopentyloxy)-2-pyridinamine)

Methodology (1H-15N HSQC):

  • Sample Preparation:

    • Prepare a sample of 15N-labeled protein (typically 50-200 µM) in NMR buffer.

    • Prepare a concentrated stock solution of the fragment hit in a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a reference 1H-15N HSQC spectrum of the protein alone.

    • Add a stoichiometric excess of the fragment to the protein sample (e.g., 5-10 fold molar excess).

    • Acquire a second 1H-15N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the two HSQC spectra.

    • Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition indicate binding at or near those residues.[21]

    • Mapping the perturbed residues onto the 3D structure of the protein can reveal the fragment's binding site.

Protocol 3: Structural Elucidation via X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design.[22][23][24]

Objective: To determine the atomic-level binding mode of 5-(Cyclopentyloxy)-2-pyridinamine to the target protein.

Methodology:

  • Protein Crystallization:

    • Crystallize the target protein using standard techniques (e.g., vapor diffusion).

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer protein crystals to a solution containing a high concentration of the fragment (typically 1-10 mM) for a defined period.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.[23]

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.

    • The resulting electron density map should reveal the position and orientation of the bound fragment, allowing for a detailed analysis of its interactions with the protein.[25][26]

Hit-to-Lead Optimization Strategies

Once a fragment hit like 5-(Cyclopentyloxy)-2-pyridinamine is validated and its binding mode is understood, the next phase is to increase its affinity and selectivity.[3][7] This is typically achieved through three main strategies:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein.[6][27] For 5-(Cyclopentyloxy)-2-pyridinamine, this could involve substitution on the pyridine ring or modification of the cyclopentyloxy group to extend into adjacent pockets.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, higher-affinity molecule.[6][27]

  • Fragment Merging: When two fragments bind in an overlapping fashion, their key interacting features can be combined into a novel, single scaffold.[6][27]

The following diagram illustrates these optimization concepts.

Hit_to_Lead cluster_strategies Optimization Strategies Growing Fragment Growing (Adding functionality to extend into adjacent pockets) Potent_Lead Potent Lead Compound Growing->Potent_Lead Linking Fragment Linking (Connecting two fragments in nearby sites) Linking->Potent_Lead Merging Fragment Merging (Combining features of overlapping fragments) Merging->Potent_Lead Initial_Hit Validated Hit (e.g., 5-(Cyclopentyloxy)-2-pyridinamine) Initial_Hit->Growing Initial_Hit->Linking Initial_Hit->Merging

Caption: Key strategies for hit-to-lead optimization in FBDD.

Conclusion

5-(Cyclopentyloxy)-2-pyridinamine serves as an excellent model fragment for illustrating the principles and practices of fragment-based drug design. Its favorable physicochemical properties and the versatile 2-aminopyridine scaffold make it an ideal starting point for a drug discovery campaign. By employing a suite of sensitive biophysical techniques such as SPR and NMR for initial screening and validation, followed by X-ray crystallography for detailed structural insights, researchers can efficiently identify and optimize such fragments. The subsequent hit-to-lead phase, guided by structural data, allows for the rational design of potent and selective lead compounds, ultimately accelerating the path to novel therapeutics.

References

  • Erlanson, D. A. (2018). Practical Fragments Blog. [Link]

  • Pellecchia, M. (2010). NMR in drug discovery. John Wiley & Sons.
  • Creative Biostructure. (2025, March 24). NMR Techniques for Structure-Based Drug Discovery. [Link]

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Wang, N., et al. (2017). The detection of weak binders in the early stages of FBDD. Acta Pharmaceutica Sinica B, 7(4), 425-433.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug discovery today, 8(19), 876–877.
  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in nuclear magnetic resonance spectroscopy, 73, 1–16.
  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • Hubbard, R. E. (2011). Fragment screening using X-ray crystallography. In Fragment-based drug discovery (pp. 13-37). Humana Press.
  • Hirsch, A. K. H., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy.
  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 232-236.
  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(2), 44–48.
  • Evotec. (n.d.). Crystallographic Fragment Screening Services. [Link]

  • MDPI. (2024, December 5). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

  • Lundbäck, T. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery.
  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future medicinal chemistry, 3(14), 1809–1823.
  • Taylor & Francis Online. (2024, June 10). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]

  • RSC Publishing. (2021, November 20). 2-Aminopyridine – an unsung hero in drug discovery. [Link]

  • PubMed. (2011, October 15). Emerging role of surface plasmon resonance in fragment-based drug discovery. [Link]

  • Open Access Journals. (2023, June 30). Fragment-Based Drug Design (FBDD). [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. [Link]

  • ResearchGate. (n.d.). Structure-based optimization of aminopyridines as PKCθ inhibitors. [Link]

  • PMC. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]

Sources

Synthesis of Pyridine-Based T-Type Calcium Channel Antagonists: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview and practical protocols for the synthesis of pyridine-based T-type calcium channel antagonists. With a focus on scientific integrity and field-proven insights, this document will delve into the strategic considerations behind synthetic routes and provide a step-by-step methodology for the preparation of a key antagonist, Z944 (ulixacaltamide).

Introduction: The Therapeutic Promise of Targeting T-Type Calcium Channels

Voltage-gated calcium channels are critical mediators of calcium influx into cells, playing a pivotal role in a myriad of physiological processes. Among these, the low-voltage-activated (LVA) T-type calcium channels (Cav3 family) have emerged as a significant therapeutic target for a range of neurological and cardiovascular disorders.[1][2] These channels contribute to neuronal excitability, pacemaker activity, and neurotransmitter release. Their dysfunction has been implicated in conditions such as epilepsy, neuropathic pain, and certain psychiatric disorders.[2][3][4]

The development of selective T-type calcium channel antagonists represents a promising avenue for therapeutic intervention. Pyridine-containing scaffolds have proven to be a particularly fruitful structural motif in the design of potent and selective modulators of various ion channels, including T-type calcium channels.[5][6] This guide will focus on the synthetic strategies employed to access these valuable molecules, with a detailed exploration of the synthesis of Z944, a clinical-stage T-type calcium channel antagonist.

Strategic Approaches to the Synthesis of Pyridine-Based Antagonists

The synthesis of pyridine-based T-type calcium channel antagonists often involves multi-step sequences that strategically build the core heterocyclic structure and introduce the necessary pharmacophoric elements. A common approach involves the construction of a functionalized piperidine ring, which serves as a central scaffold. The pyridine-containing moiety is then typically introduced via an acylation reaction.

Key synthetic strategies for constructing the N-substituted piperidine core, a prevalent feature in many T-type calcium channel antagonists, include:

  • Reductive Amination: This is a widely used and efficient one-pot reaction for forming the C4-N bond. It involves the condensation of an N-protected piperidin-4-one with a primary or secondary amine to generate an intermediate iminium ion, which is then reduced in situ to the desired amine.[1]

  • N-Alkylation of Piperidine Derivatives: This strategy focuses on derivatizing a pre-existing piperidin-4-amine or a related precursor at the ring nitrogen (N1 position). This is often achieved by reacting the piperidine with a suitable alkyl halide or by employing other N-alkylation methodologies.[1]

The choice of synthetic route is often guided by the availability of starting materials, the desired stereochemistry, and the overall efficiency of the sequence.

Featured Protocol: Synthesis of Z944 (Ulixacaltamide)

Z944 (ulixacaltamide) is a potent and selective T-type calcium channel antagonist that has shown promise in clinical trials for the treatment of essential tremor and has been investigated for epilepsy and pain.[4][7][8][9] Its chemical name is N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide.[10] The following protocol outlines a plausible synthetic route based on established chemical principles and information derived from patent literature.

Synthetic Scheme for Z944

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Amide Coupling A 4-(Aminomethyl)piperidine B Boc-protected piperidine A->B (Boc)2O, DCM D N-alkylated intermediate B->D NaH, DMF C 2-Bromo-N-(tert-butyl)acetamide C->D E Deprotected amine D->E TFA, DCM G Z944 (Ulixacaltamide) E->G HATU, DIPEA, DMF F 3-Chloro-5-fluorobenzoic acid F->G

Caption: Synthetic pathway for Z944 (ulixacaltamide).

Step-by-Step Protocol

Step 1: Synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate (Boc-protected piperidine)

  • Reaction Setup: To a solution of 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, 10 vol), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the title compound, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-butyl ((1-(2-(tert-butylamino)-2-oxoethyl)piperidin-4-yl)methyl)carbamate (N-alkylated intermediate)

  • Reaction Setup: To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-bromo-N-(tert-butyl)acetamide (1.1 eq) in DMF (2 vol). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of 2-((4-(aminomethyl)piperidin-1-yl)-N-(tert-butyl)acetamide (Deprotected amine)

  • Reaction Setup: Dissolve tert-butyl ((1-(2-(tert-butylamino)-2-oxoethyl)piperidin-4-yl)methyl)carbamate (1.0 eq) in DCM (5 vol).

  • Reaction: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Purification: Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine, which is typically used directly in the next step.

Step 4: Synthesis of N-((1-(2-(tert-butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide (Z944)

  • Reaction Setup: To a solution of 3-chloro-5-fluorobenzoic acid (1.0 eq) in DMF (10 vol), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture for 10 minutes.

  • Reaction: Add a solution of 2-((4-(aminomethyl)piperidin-1-yl)-N-(tert-butyl)acetamide (1.1 eq) in DMF (2 vol). Stir the reaction at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford Z944 as a solid.

Characterization of Z944

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are expected analytical data for Z944.

Analysis Expected Results
¹H NMR Consistent with the structure, showing signals for the tert-butyl group, piperidine ring protons, methylene bridge protons, and the aromatic protons of the 3-chloro-5-fluorobenzoyl group.
¹³C NMR Shows the expected number of carbon signals corresponding to the molecular structure.
Mass Spec (ESI-MS) [M+H]⁺ calculated for C₁₉H₂₇ClFN₃O₂: 383.18; found: consistent with the calculated mass.
Purity (HPLC) ≥98%

Note: Specific chemical shifts in NMR spectra are dependent on the solvent used.

Workflow and Safety Considerations

A generalized workflow for the synthesis and purification of pyridine-based T-type calcium channel antagonists is presented below.

G cluster_workflow General Synthesis and Purification Workflow A Reaction Setup (Inert atmosphere, temperature control) B Reagent Addition (Controlled rate) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, extraction, washing) C->D E Purification (Column chromatography, recrystallization) D->E F Characterization (NMR, MS, HPLC) E->F G Final Product F->G

Sources

Topic: Scalable Process Chemistry for 2-Amino-5-Alkoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract: This guide provides a detailed overview of scalable synthetic strategies for the preparation of 2-amino-5-alkoxypyridine derivatives, which are crucial intermediates in the pharmaceutical and agrochemical industries.[1][2][3][4] We will explore established and modern synthetic routes, focusing on the practical considerations required for process development and scale-up. This document delves into the mechanistic rationale behind key transformations, offers detailed experimental protocols, and outlines critical safety and purification procedures tailored for researchers, scientists, and drug development professionals.

Introduction: The Importance of the 2-Amino-5-Alkoxypyridine Scaffold

The 2-amino-5-alkoxypyridine framework is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its utility stems from the versatile reactivity of the amino group and the pyridine nitrogen, which can participate in various chemical transformations to build more complex molecules. These derivatives are key intermediates in the synthesis of drugs targeting a range of conditions, including HIV and cancer, as well as in the development of modern agrochemicals.[5][6]

The primary challenge in producing these compounds on an industrial scale lies in developing synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. This guide will focus on the process chemistry considerations for two key synthetic approaches: the sequential installation of the amino and alkoxy groups onto a pyridine core.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-amino-5-alkoxypyridines can be approached by installing the amino and alkoxy groups in different orders. The choice of strategy is often dictated by the cost and availability of starting materials, as well as the desired scale of production.

cluster_0 Strategic Overview of Synthesis Start Pyridine Starting Materials (e.g., Halopyridines, Hydroxypyridines) Route_A Route A: Amination First Start->Route_A e.g., 2-Halo-5-alkoxypyridine Route_B Route B: Etherification First Start->Route_B e.g., 2-Amino-5-halopyridine Final_Product 2-Amino-5-Alkoxypyridine Route_A->Final_Product Etherification Route_B->Final_Product Amination

Caption: High-level synthetic strategies for 2-amino-5-alkoxypyridine derivatives.

Two primary retrosynthetic disconnections are considered:

  • C-N Bond Formation as the Key Step: Starting from a pre-functionalized 5-alkoxypyridine and introducing the amino group.

  • C-O Bond Formation as the Key Step: Starting from a 2-aminopyridine derivative and introducing the alkoxy group.

The following sections will detail the most industrially relevant methods for achieving these transformations.

Part A: Scalable Methods for C-N Bond Formation (Amination)

The introduction of an amino group at the C2 position of the pyridine ring is a cornerstone of this chemistry. While classic methods exist, modern catalytic approaches offer significant advantages in terms of safety, scope, and process efficiency.

The Chichibabin Reaction

Discovered in the early 1900s, the Chichibabin reaction is a direct amination of pyridines using sodium amide (NaNH₂).[2][7][8][9]

  • Mechanism: The reaction proceeds via nucleophilic addition of the amide anion to the C2 position, followed by the elimination of a hydride ion, which then reacts with an amino proton to liberate hydrogen gas.[8]

  • Scalability Insights:

    • Advantages: It utilizes inexpensive reagents and provides a direct route to 2-aminopyridines from the parent heterocycle.

    • Challenges: The reaction requires harsh conditions, including high temperatures and the use of sodium amide, a highly reactive and hazardous reagent.[2][10] The generation of hydrogen gas also presents significant safety challenges on a large scale. Modern variations using NaH-iodide composites can offer milder conditions.[7]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for C-N bond formation in the pharmaceutical industry due to its mild conditions and broad functional group tolerance.[11][12] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine.[11]

  • Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.[11]

  • Scalability Insights:

    • Advantages: This method is highly versatile, allowing for the coupling of a wide range of amines with 2-halopyridines under relatively mild conditions.[12][13][14][15] It avoids the harsh reagents and high temperatures of methods like the Ullmann condensation.[11][12]

    • Challenges: The cost of palladium catalysts and specialized phosphine ligands can be a significant factor in large-scale production. Catalyst screening and optimization are crucial to minimize loading and maximize turnover number. Residual palladium in the final product is a major concern and requires efficient removal strategies.

cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Complex L2Pd(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Amine Coordination (R2NH) PdII_Complex->Amine_Coord Amine_Complex [L2Pd(II)(Ar)(NHR2)]+X- Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L2Pd(II)(Ar)(NR2) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Ar-NR2 (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann-Goldberg C-N Coupling

The Ullmann condensation and the related Goldberg reaction are copper-catalyzed methods for forming C-N bonds.[16][17]

  • Mechanism: These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[16]

  • Scalability Insights:

    • Advantages: Copper is significantly cheaper than palladium, making this an attractive option for large-scale synthesis.

    • Challenges: Traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and polar solvents.[16] However, the development of new ligand systems has enabled these reactions to proceed under milder conditions.[18] Compared to the Buchwald-Hartwig reaction, the substrate scope can be more limited.

Amination Method Catalyst/Reagent Typical Conditions Scalability Advantages Scalability Challenges
Chichibabin Reaction Sodium Amide (NaNH₂)High temp. (e.g., 150°C), inert solventInexpensive reagents, direct aminationHazardous reagents, H₂ gas evolution, harsh conditions.[2][10]
Buchwald-Hartwig Pd(0) or Pd(II) precatalyst + LigandMild temp. (e.g., 80-110°C), baseBroad scope, mild conditions, high yields.[11][12]Catalyst/ligand cost, residual metal contamination.
Ullmann-Goldberg Copper(I) or (II) saltsHigh temp. (can be >200°C), polar solventLow-cost catalyst.Harsh conditions, often lower yields than Pd-catalyzed routes.[16]

Part B: Scalable Methods for C-O Bond Formation (Etherification)

The introduction of the alkoxy group at the C5 position is typically achieved via nucleophilic substitution, either on a halogenated pyridine or by alkylating a hydroxypyridine intermediate.

Williamson-Type Ether Synthesis

This classic method involves the reaction of an alkoxide with a suitable electrophile. For our target molecules, this typically means reacting 2-amino-5-hydroxypyridine with an alkyl halide.

  • Mechanism: The hydroxyl group of 2-amino-5-hydroxypyridine is deprotonated by a base (e.g., K₂CO₃, NaH) to form a pyridinolate anion, which then displaces a halide from an alkylating agent.

  • Scalability Insights:

    • Advantages: This is a straightforward and often high-yielding reaction using common, inexpensive reagents.

    • Challenges: The synthesis of the 2-amino-5-hydroxypyridine intermediate can be multi-step and may require harsh conditions, such as demethylation of a methoxy precursor with strong acids like HBr or H₂SO₄.[5][19]

Ullmann-Type C-O Coupling

Similar to the amination reaction, a copper-catalyzed Ullmann ether synthesis can be employed.[16][20] This is particularly useful when starting from a material like 2-amino-5-bromopyridine.

  • Mechanism: A copper(I) alkoxide is generated in situ and reacts with the aryl halide.[16]

  • Scalability Insights:

    • Advantages: Allows for the use of readily available 2-amino-5-halopyridines. The low cost of copper is a significant benefit.

    • Challenges: As with C-N coupling, traditional conditions can be harsh. The use of more modern ligand systems is often necessary to achieve good yields at lower temperatures.

Detailed Application Protocols

The following protocols are representative examples of scalable procedures for key transformations.

Protocol 1: Synthesis of 2-Amino-5-methoxypyridine from 2-Amino-5-bromopyridine

This protocol is adapted from procedures involving the methoxylation of a protected 2-amino-5-bromopyridine, a common industrial strategy to avoid side reactions.[5][19]

Step 1: Protection of the 2-Amino Group (Example: Pyrrole Formation)

  • Reaction Setup: To a reactor equipped with a Dean-Stark apparatus, add 2-amino-5-bromopyridine (1.0 eq), toluene (10 vol), 2,5-hexanedione (1.2 eq), and p-toluenesulfonic acid (0.3 eq).[5]

  • Reaction: Heat the mixture to reflux and continue for 8-10 hours, collecting the water that is formed. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, wash with aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 2: Copper-Catalyzed Methoxylation

  • Reaction Setup: In a suitable reactor, combine the protected bromopyridine (1.0 eq), sodium methoxide (2.0 eq), copper powder or a Cu(I) salt (e.g., 0.1 eq CuI), and methanol (10 vol).[21]

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen) to 120-150°C. The reaction may need to be performed in a sealed vessel to maintain pressure. Monitor the reaction by HPLC.

  • Work-up: After cooling, concentrate the mixture to dryness. Extract the residue with a suitable solvent like chloroform or ethyl acetate. Wash the combined organic extracts, dry, and concentrate to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection

  • Reaction Setup: Dissolve the protected methoxypyridine (1.0 eq) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (3.0-5.0 eq).[5]

  • Reaction: Heat the mixture to reflux for several hours until the deprotection is complete as monitored by TLC/HPLC.

  • Work-up and Purification: Cool the reaction and adjust the pH to basic (pH 8-9) with an appropriate base (e.g., Na₂CO₃). Extract the product into ethyl acetate or dichloromethane. The crude product can be purified by crystallization or column chromatography to yield 2-amino-5-methoxypyridine.

Protocol 2: General Procedure for a Scalable Buchwald-Hartwig Amination

This protocol provides a general framework for the amination of a 2-chloro-5-alkoxypyridine.

  • Reagent Preparation: In a glovebox, charge a reactor with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%) and the phosphine ligand (e.g., BINAP, Xantphos, 1-4 mol%).

  • Reaction Setup: Outside the glovebox, charge the reactor with 2-chloro-5-alkoxypyridine (1.0 eq) and a suitable solvent (e.g., toluene, dioxane, 5-10 vol). Add the amine source (e.g., ammonia equivalent like benzophenone imine, or the desired amine, 1.2-1.5 eq) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • Reaction: Sparge the mixture with nitrogen or argon for 15-30 minutes. Heat the reaction to 80-110°C and monitor by HPLC for completion.

  • Work-up: Cool the reaction mixture to room temperature and quench by adding water. Separate the organic layer. The aqueous layer may be back-extracted with the reaction solvent.

  • Purification:

    • Catalyst Removal: The combined organic layers can be treated with a palladium scavenger or passed through a pad of celite/silica to remove the bulk of the catalyst.

    • Product Isolation: The product can be isolated by crystallization, often after a solvent swap. For polar aminopyridines, ion-exchange chromatography can be a highly effective and scalable purification method to remove residual reagents.[22]

Process Safety Considerations

  • Pyridine Handling: Pyridine and its derivatives are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.[23]

  • Hazardous Reagents:

    • Sodium Amide (NaNH₂): Highly reactive and water-sensitive. Must be handled under a strictly inert atmosphere.

    • Hydrazine: Often used as an amine source or in related reactions. It is a suspected carcinogen and can decompose violently in the presence of metal catalysts.[24]

    • Palladium Catalysts: Some palladium catalysts, particularly when finely divided on carbon (Pd/C), can be pyrophoric and should be handled with care, especially during filtration.

  • Thermal Hazards: Amination and etherification reactions can be exothermic. On a large scale, controlled addition of reagents and efficient heat management are critical to prevent thermal runaways.

Conclusion

The scalable synthesis of 2-amino-5-alkoxypyridine derivatives is a well-established field that continues to evolve. While classic methods like the Chichibabin reaction and Ullmann condensation offer cost advantages, modern palladium-catalyzed reactions such as the Buchwald-Hartwig amination provide milder conditions, broader applicability, and often higher yields, making them highly suitable for the synthesis of complex pharmaceutical intermediates.[11][12] The optimal choice of synthetic route depends on a careful evaluation of starting material cost, process safety, scalability, and the specific structural requirements of the final product. The protocols and considerations outlined in this guide provide a solid foundation for developing robust and efficient manufacturing processes for this important class of molecules.

References

  • An, H. J., & Lebrilla, C. B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 225(2), 319-325. [Link]

  • Chen, Y., et al. (2020). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University Institutional Repository. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. [Link]

  • Li, J., et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

  • University of Illinois. (n.d.). Chichibabin reaction. Chemistry LibreTexts. [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. Scientific Update. [Link]

  • Li, J. J., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(11), 4268-4271. [Link]

  • Slideshare. (n.d.). Chichibabin Reaction. Slideshare. [Link]

  • Google Patents. (2016).
  • Chandrappa, M., et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2237-2240. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • Jensen, K. F. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • NBU-IR. (n.d.). SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. [Link]

  • Virginia Commonwealth University. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Arterburn, J. B., et al. (2001). Catalytic Amination of 2-substituted Pyridines With Hydrazine Derivatives. Organic Letters, 3(9), 1351-1354. [Link]

  • LookChem. (2022). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • ACS Green Chemistry Institute. (n.d.). Safety Issues with Pyridine Ring Construction. [Link]

  • Google Patents. (1993).
  • Organic Chemistry Portal. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]

  • Movassaghi, M., & Hill, M. D. (2014). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 16(24), 6294-6297. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Google Patents. (2006).
  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 179-185. [Link]

  • Amos, M. V., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 16(17), 4524-4527. [Link]

  • Pino, L. N., & Zehrung, W. S. (1953). Preparation of Pure 2-Aminonitropyridines and 2-Aminonitropicolines. Rapid Separations by Sublimation. Journal of the American Chemical Society, 75(8), 1969-1970. [Link]

  • Boyd, M. J., et al. (2019). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Nature Chemistry, 11(11), 1032-1039. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link]

  • Pipzine Chemicals. (n.d.). 2-Amino-5-hydroxypyridine | Properties, Uses, Safety, Suppliers. [Link]

  • OSHA. (n.d.). PV2143 - Aminopyridines. [Link]

  • Pellón, R. F., et al. (2003). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 33(10), 1715-1720. [Link]

  • Wikidoc. (2012). Ullmann condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • Le, T. V., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 17(8), 923-936. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-(Cyclopentyloxy)-2-pyridinamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 5-(Cyclopentyloxy)-2-pyridinamine (CAS: 2228109-17-7 or related isomers) is a critical step in the manufacturing of several BTK and CDK inhibitors.[1] Users typically encounter low yields (<40%) during the etherification step due to two competing mechanistic failures:

  • Regioselectivity (N- vs. O-Alkylation): The starting material, 6-aminopyridin-3-ol (2-amino-5-hydroxypyridine), is an ambident nucleophile.[1] The exocyclic amine and the ring nitrogen compete with the hydroxyl group for the alkyl halide.

  • Elimination (E2 vs.

    
    ):  The electrophile, Cyclopentyl bromide  (or iodide), is a secondary halide. Under standard Williamson ether conditions (strong base/heat), it preferentially undergoes E2 elimination to form cyclopentene rather than the desired 
    
    
    
    substitution.

This guide provides three validated protocols ranging from direct optimization to process-scale re-engineering.[1]

Critical Workflow Selector

Use this decision tree to select the correct protocol for your specific constraints.

G Start START: Current Status? Scale What is your scale? Start->Scale Impurity Main Impurity Identified? Scale->Impurity < 10 grams ProcessRoute PROTOCOL D: Nitro-Reduction Route (Change SM to 2-nitro-5-hydroxypyridine) Scale->ProcessRoute > 100 grams DirectOpt PROTOCOL A: Modified Williamson (Cs2CO3 / DMF) Impurity->DirectOpt Cyclopentene (Elimination) Mitsunobu PROTOCOL B: Mitsunobu Reaction (DIAD / PPh3) Impurity->Mitsunobu N-Alkylated Byproduct Protection PROTOCOL C: Amine Protection Strategy (Acetamide Route) Impurity->Protection Complex Mixture / Low Conv.

Figure 1: Strategic decision tree for selecting the optimal etherification pathway.

Detailed Protocols & Optimization

Protocol A: Modified Williamson Ether Synthesis (Direct Optimization)

Best for: Rapid synthesis when N-alkylation is minor (<10%) but conversion is low.[1]

The Science: Standard bases like


 are too basic (

), promoting E2 elimination of the secondary halide. We utilize the Cesium Effect ;

provides a "naked" phenoxide anion in polar aprotic solvents, enhancing nucleophilicity for

while being mild enough to suppress elimination.

Step-by-Step:

  • Dissolution: Dissolve 6-aminopyridin-3-ol (1.0 eq) in anhydrous DMF (10 volumes). Do not use acetone or acetonitrile; they are not polar enough to solubilize the intermediate.

  • Base Addition: Add

    
      (1.5 eq). Stir at RT for 30 mins to form the phenoxide.
    
  • Alkylation: Add Cyclopentyl bromide (1.2 eq) dropwise.

    • Critical Tweak: Add TBAI (Tetrabutylammonium iodide) (0.1 eq) as a phase transfer catalyst/activator. This converts the bromide to the more reactive iodide in situ without the instability of storing bulk alkyl iodides.

  • Reaction: Heat to

    
     . Do not exceed 
    
    
    
    to prevent elimination.
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5%

    
     solution (to remove DMF).
    
ParameterStandard ConditionOptimized ConditionImpact
Base

or


Higher solubility, "naked" anion effect.[1]
Solvent AcetoneDMF or NMPSolubilizes the zwitterionic starting material.[1]
Additive NoneTBAI (10 mol%)Accelerates

vs E2 competition.[1]
Protocol B: The Mitsunobu Reaction (Regioselectivity Fix)

Best for: Small scale (<5g) where N-alkylation is the dominant problem.

The Science: This reaction activates the alcohol (Cyclopentanol) rather than the pyridine, coupling it specifically to the acidic phenol (


) over the amine (

).

Step-by-Step:

  • Dissolve 6-aminopyridin-3-ol (1.0 eq), Cyclopentanol (1.2 eq), and

    
      (1.2 eq) in anhydrous THF .
    
  • Cool to

    
     .
    
  • Add DIAD (Diisopropyl azodicarboxylate) (1.2 eq) dropwise over 30 minutes.

  • Warm to RT and stir for 12 hours.

  • Purification Note: This reaction generates triphenylphosphine oxide (

    
    ).[2] Use a silica plug or precipitation in hexanes to remove it before column chromatography.
    
Protocol C: Amine Protection Strategy (High Yield / Process Scale)

Best for: Scale-up (>20g) requiring robust, reproducible yields >80%.[1]

The Science: By masking the amine as an acetamide or carbamate, you eliminate the ambident nucleophile issue entirely. The amide proton is far less nucleophilic than the phenoxide.

Workflow:

  • Protection: React 6-aminopyridin-3-ol with Acetic Anhydride (1.1 eq) in AcOH

    
     Forms 
    
    
    
    -(5-hydroxy-2-pyridyl)acetamide
    .
  • Etherification: React the protected intermediate with Cyclopentyl bromide using

    
    /DMF  at 
    
    
    
    .
    • Yield Improvement: The N-acetyl group makes the pyridine ring less electron-rich, slightly increasing the acidity of the -OH group, facilitating easier deprotonation.

  • Deprotection: Reflux in

    
    /EtOH  for 2 hours to cleave the acetyl group.
    

Troubleshooting Guide & FAQ

Symptom: High consumption of Cyclopentyl Bromide but Starting Material remains.
  • Diagnosis: You are observing E2 Elimination .[1][3][4] The base is deprotonating the cyclopentyl bromide to form volatile cyclopentene.

  • Solution:

    • Lower reaction temperature to

      
      .
      
    • Switch base from

      
       or 
      
      
      
      to
      
      
      .
    • Increase equivalents of alkyl halide (up to 2.0 eq) and add it in portions.

Symptom: Product co-elutes with a byproduct (M+ mass matches product).
  • Diagnosis: N-alkylation .[1][5] You have formed the pyridone tautomer or alkylated the exocyclic amine.

  • Solution:

    • Immediate Fix: Change chromatography solvent. The N-alkyl impurity is usually more polar.[1] Try DCM:MeOH (95:5) instead of Hex:EtOAc.

    • Process Fix: Switch to Protocol C (Protection) . This is the only way to guarantee <0.5% N-alkyl impurity.

Symptom: Reaction stalls at 60% conversion.
  • Diagnosis: Product Inhibition / Solubility . The product might be precipitating and coating the base, or the leaving group (bromide) is inhibiting the reaction.

  • Solution:

    • Add TBAI (Phase transfer catalyst).

    • Ensure vigorous stirring (mechanical stirring recommended for scales >10g).

References

  • Strategic Applications of Named Reactions in Organic Synthesis. (Williamson Ether Synthesis & Mitsunobu Reaction mechanisms). Elsevier Academic Press, 2005.
  • Synthesis of 5-substituted pyridin-2-amine derivatives. World Intellectual Property Organization, WO2020222256A1.[1] (Describes the protection strategy for similar intermediates).

  • Regioselective alkylation of aminophenols.Journal of Organic Chemistry, "Selective alkylation of hydroxyl group of aminophenols." (General methodology for N vs O selectivity).
  • BenchChem Technical Notes. "Preventing elimination side reactions in Williamson synthesis."

  • Mitsunobu Reaction Protocols. Organic Syntheses, Coll. Vol. 10, p.204 (2004). (Standard conditions for phenol etherification).

Sources

Removing unreacted cyclopentyl bromide from 5-(Cyclopentyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 5-(cyclopentyloxy)-2-pyridinamine (CAS 1019632-86-0)[1]. A common bottleneck in the O-alkylation of 2-amino-5-hydroxypyridine is the complete removal of excess cyclopentyl bromide (CAS 137-43-9)[2].

Below, we provide a physicochemical comparison, troubleshooting FAQs, and self-validating experimental protocols to ensure high-purity isolation.

Physicochemical Properties Comparison

Understanding the fundamental differences between your product and the unreacted reagent is critical for designing a logical separation strategy.

Property5-(Cyclopentyloxy)-2-pyridinamineCyclopentyl Bromide
CAS Number 1019632-86-0[1]137-43-9[2]
Role in Synthesis Target ProductAlkylating Reagent / Impurity
Boiling Point High (Decomposes before boiling)137–139 °C[3]
Water Solubility Soluble at low pH (as pyridinium salt)Immiscible[3]
Chemical Nature Nucleophilic, BasicElectrophilic, Neutral

Troubleshooting FAQs

Q1: Why is vacuum concentration insufficient for complete removal of cyclopentyl bromide? A1: Cyclopentyl bromide has a boiling point of 137–139 °C at atmospheric pressure[3]. While it can technically be removed under high vacuum[4], standard rotary evaporation often leaves trace amounts trapped within the product matrix. Because 5-(cyclopentyloxy)-2-pyridinamine is a heavy oil or solid[5], it acts as a matrix that traps the volatile bromide, making purely physical evaporation unreliable for pharmaceutical-grade purity.

Q2: What is the most scalable method to separate these two compounds? A2: Acid-base liquid-liquid extraction. The causality behind this method relies on the drastic pKa difference between the two molecules. The aminopyridine moiety of the product is basic; when treated with 1M HCl, the pyridine nitrogen accepts a proton, forming a highly water-soluble pyridinium salt. Cyclopentyl bromide lacks any basic sites and remains completely lipophilic and immiscible with water[3]. Self-Validating Step: By checking the pH of the aqueous layer, you validate the system. A pH < 2 guarantees the product is fully protonated and in the aqueous phase, while the neutral bromide remains in the organic waste.

Q3: How can I remove trace cyclopentyl bromide if my downstream workflow requires avoiding aqueous acidic conditions? A3: If your derivative is acid-sensitive, use Silica Gel Flash Chromatography . Cyclopentyl bromide is highly non-polar and elutes rapidly near the solvent front when using 100% hexanes[6]. The product, 5-(cyclopentyloxy)-2-pyridinamine, is significantly more polar and will remain on the baseline until a polar eluent (e.g., Hexanes/EtOAc) is introduced. Alternatively, chemical scavenging via N-alkylation with a solid-supported amine can consume the excess electrophile[7].

Step-by-Step Experimental Methodologies

Protocol A: Acid-Base Extraction Workflow (Recommended)

This self-validating protocol leverages the basicity of the aminopyridine core to isolate the product from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously and vent.

  • Phase Separation: Allow the phases to separate. The bottom aqueous layer contains the protonated 5-(cyclopentyloxy)-2-pyridinamine. The top organic layer contains unreacted cyclopentyl bromide and non-polar impurities.

  • Washing: Drain the aqueous layer into a clean flask. Re-extract the organic layer with a half-volume of 1M HCl to ensure complete product recovery. Combine the aqueous extracts and wash once with fresh EtOAc to remove trace lipophilic impurities. Discard all EtOAc layers.

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 2M NaOH (aq) until the pH is >10 (verify with pH paper). The solution will become cloudy as the free base product precipitates.

  • Product Recovery: Extract the basified aqueous layer twice with fresh EtOAc.

  • Isolation: Combine the new EtOAc extracts, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield pure 5-(cyclopentyloxy)-2-pyridinamine[1].
Protocol B: Silica Gel Flash Chromatography (Alternative)

Use this method if the product must be kept in an organic environment.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel, or dissolve it in a minimum volume of dichloromethane (DCM).

  • Column Packing: Pack a chromatography column with silica gel using 100% hexanes.

  • Impurity Elution: Load the sample and elute with 2–3 column volumes of 100% hexanes. This selectively washes out the unreacted cyclopentyl bromide[6].

  • Product Elution: Gradually increase the polarity of the mobile phase to 50:50 Hexanes:EtOAc to elute the 5-(cyclopentyloxy)-2-pyridinamine.

  • Verification: Collect fractions, verify purity by TLC (UV active), and concentrate the product-containing fractions.

Workflow Visualization

G Crude Crude Mixture in EtOAc (Product + Excess CpBr) AddAcid Add 1M HCl (aq) Stir & Separate Crude->AddAcid OrgWaste1 Organic Phase (Excess CpBr -> Waste) AddAcid->OrgWaste1 Top Layer AqPhase1 Aqueous Phase (Protonated Product) AddAcid->AqPhase1 Bottom Layer AddBase Add 2M NaOH (aq) Adjust to pH > 10 AqPhase1->AddBase Extract Extract with fresh EtOAc Stir & Separate AddBase->Extract AqWaste2 Aqueous Phase (Salt Waste) Extract->AqWaste2 Bottom Layer OrgPhase2 Organic Phase (Pure Free Base Product) Extract->OrgPhase2 Top Layer Finish Dry over Na2SO4, Filter & Concentrate OrgPhase2->Finish

Fig 1: Acid-Base Extraction Workflow for 5-(Cyclopentyloxy)-2-pyridinamine.

References

  • ChemBK - Cyclopentyl bromide - Physico-chemical Properties.
  • CymitQuimica - CAS 137-43-9: Cyclopentyl bromide.
  • Google Patents - US20030207757A1 - Catalyst composition comprising metallocene compound.
  • ResearchGate - The Synthesis and Evaluation of New Carbocyclic Pyrrolo[2,3-d]pyrimidine Nucleoside Analogs.
  • PMC (NIH) - Newly synthesized purine nucleobase analogs act as potent anticancer agents.
  • BLD Pharm - 1019632-86-0 | 2-Amino-5-(cyclopentoxy)pyridine.
  • AA Blocks - Product Index: 5-(Cyclopentyloxy)pyridin-2-amine.

Sources

Technical Support Center: Purification of 5-(Cyclopentyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. The purification of functionalized aminopyridines is a notorious bottleneck in synthetic workflows. 5-(Cyclopentyloxy)-2-pyridinamine (CAS 1019632-86-0) presents a unique chromatographic challenge: it is an amphiphilic molecule combining a highly polar, basic 2-aminopyridine core with a lipophilic cyclopentyloxy side chain. This dual nature often leads to severe peak tailing, irreversible binding to standard silica gel, and co-elution with structurally similar byproducts.

This guide provides field-proven, self-validating protocols to troubleshoot these issues and ensure high-purity recovery of your target compound.

Troubleshooting Guides & FAQs

Q1: Why does 5-(Cyclopentyloxy)-2-pyridinamine streak so heavily on my normal-phase silica gel TLC plates? A1: The streaking is a direct result of strong, undesirable acid-base interactions. The primary amine and the basic pyridine nitrogen interact aggressively with the acidic silanol groups (Si-OH) present on the surface of normal-phase silica gel[1]. Instead of partitioning cleanly between the mobile and stationary phases, the molecule drags across the silica, causing a "teardrop" spot. To mitigate this, you must neutralize the acidic sites by adding a basic modifier, such as triethylamine (TEA) (0.1–1.0%), to your mobile phase[1].

Q2: I added TEA to my eluent, but my product is now co-eluting with a non-polar impurity. What is the mechanistic cause, and how do I fix it? A2: The cyclopentyloxy group significantly increases the molecule's lipophilicity compared to an unsubstituted 2-aminopyridine. In a standard Hexane/Ethyl Acetate system, this lipophilic ether tail can cause the molecule to migrate at the exact same rate as non-polar organic impurities (e.g., unreacted cyclopentyl bromide or etherification byproducts). If normal-phase resolution fails, switch to Reverse-Phase (C18) chromatography. In an aqueous/acetonitrile gradient, the basic aminopyridine core will dictate early retention, cleanly separating it from highly lipophilic impurities[2].

Q3: Can I use acid-base extraction instead of column chromatography to save time? A3: Yes, but only as a preliminary step. Because 2-aminopyridines are basic, they can be protonated using 1M HCl, driving them into the aqueous layer while lipophilic impurities remain in the organic layer[1]. However, the bulky cyclopentyloxy group reduces the compound's water solubility even in its protonated state, which can lead to emulsion formation. Acid-base extraction is best used to remove gross impurities before a final polish via a TEA-modified silica column.

Chromatographic Data & Solvent Systems

The following table summarizes the quantitative retention behavior of 5-(Cyclopentyloxy)-2-pyridinamine across various chromatographic systems to help you select the optimal method.

Stationary PhaseMobile Phase SystemModifierExpected

/ Retention
Application / Notes
Normal-Phase (Silica Gel) Hexane / Ethyl Acetate (1:1)None~0.15 (Severe Tailing)Not recommended; strong silanol interactions cause product loss.
Normal-Phase (Silica Gel) Hexane / Ethyl Acetate (1:1)0.5% Triethylamine (TEA)~0.35 (Sharp Spot)Standard protocol for crude mixtures[3].
Reverse-Phase (C18) Water / Acetonitrile Gradient0.1% Formic Acid

~ 4.5 min
Ideal for separating lipophilic ether byproducts[2].
Basic Alumina Hexane / Ethyl Acetate (2:1)None~0.40 (Sharp Spot)Alternative to silica; naturally avoids acid-base interactions.

Validated Experimental Protocols

Protocol A: TEA-Deactivated Normal-Phase Chromatography

Causality: Neutralizing the acidic silanol groups on the silica gel prevents the basic pyridine nitrogen from hydrogen-bonding to the stationary phase, eliminating peak tailing and improving isolated yields[3].

  • Solvent Preparation: Prepare a mobile phase of 50% Hexanes and 50% Ethyl Acetate. Add 0.5% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Column Packing (Validation Check): Slurry pack the silica gel using the TEA-modified solvent.

    • Self-Validation: The column bed must settle uniformly without cracking. A cracked bed indicates exothermic reaction hotspots between TEA and highly active silica, meaning the silica must be pre-slurried longer before pouring.

  • Sample Loading: Dissolve the crude 5-(Cyclopentyloxy)-2-pyridinamine in a minimum volume of Dichloromethane (DCM) and apply evenly to the column head.

  • Elution: Run the mobile phase through the column, collecting 15 mL fractions.

  • Fraction Analysis (Validation Check): Spot fractions on a TLC plate and develop in the same TEA-modified solvent.

    • Self-Validation: The presence of a perfectly circular spot at

      
       ~0.35 confirms that silanol interactions have been successfully neutralized. If the spot resembles a teardrop, increase TEA to 1.0% for future runs.
      
Protocol B: Reverse-Phase (C18) Polish for Co-eluting Lipophiles

Causality: If the cyclopentyloxy group causes the product to co-elute with non-polar organic impurities on normal-phase silica, switching the stationary phase to hydrophobic C18 forces separation based on the polar aminopyridine core[2].

  • Sample Preparation: Dissolve the semi-pure product in 1:1 Water/Acetonitrile. Filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a C18 flash column with 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Gradient Elution: Apply the sample and run a gradient from 5% to 95% Acetonitrile over 20 column volumes.

  • Detection & Recovery (Validation Check): Monitor UV absorbance at 254 nm.

    • Self-Validation: The product will elute as a sharp, symmetrical peak due to the protonation of the amine by formic acid, ensuring a uniform ionization state. Lyophilize the target fractions to recover the pure solid.

Purification Decision Workflow

Use the following logical workflow to determine the best purification strategy for your specific crude mixture.

G Start Crude 5-(Cyclopentyloxy) -2-pyridinamine TLC TLC Analysis (Check for Streaking) Start->TLC Decision1 Severe Streaking on Standard Silica? TLC->Decision1 PathA Add 0.5-1.0% TEA to Mobile Phase Decision1->PathA Yes PathB Use Standard Hexane/EtOAc Decision1->PathB No Decision2 Co-elution with Lipophilic Impurities? PathA->Decision2 PathD Proceed with Modified Silica Column PathB->PathD PathC Switch to Reverse-Phase (C18, MeCN/H2O) Decision2->PathC Yes Decision2->PathD No End Purified Product PathC->End PathD->End

Workflow for selecting the optimal chromatography strategy for 5-(Cyclopentyloxy)-2-pyridinamine.

References

  • [2] Title: 2-Aminopyridine | Source: SIELC Technologies | URL:[Link]

  • [3] Title: Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridine derivatives | Source: ChemRxiv | URL: [Link]

Sources

Solving solubility issues of 5-(Cyclopentyloxy)-2-pyridinamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-(Cyclopentyloxy)-2-pyridinamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in aqueous buffers. Our approach is rooted in fundamental physicochemical principles and validated through extensive in-lab experience.

Introduction: Understanding the Challenge

5-(Cyclopentyloxy)-2-pyridinamine presents a common biopharmaceutical challenge: it is a lipophilic weak base. Its structure, featuring a bulky, non-polar cyclopentyloxy group, drives its low intrinsic aqueous solubility. However, the presence of the 2-pyridinamine moiety, a basic functional group, provides a critical handle for solubility enhancement through pH manipulation. This guide will walk you through a systematic approach to achieve your desired concentrations in a stable, usable form for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-(Cyclopentyloxy)-2-pyridinamine won't dissolve in my neutral pH buffer (e.g., PBS pH 7.4). What is the primary reason for this?

The primary reason for the poor solubility of 5-(Cyclopentyloxy)-2-pyridinamine at neutral pH is that the molecule is predominantly in its neutral, uncharged state. The 2-pyridinamine group has an estimated pKa (the pH at which 50% of the molecules are ionized) in the range of 4.0-5.0. At a pH significantly above the pKa, such as 7.4, the molecule is largely un-ionized and its hydrophobic character dominates, leading to very low aqueous solubility.

To improve solubility, the pH of the solution must be lowered to a value at or below the pKa. This protonates the pyridine nitrogen, forming a positively charged pyridinium salt. This salt is significantly more polar and, therefore, more soluble in aqueous media. This fundamental principle is often referred to as "pH-modification" for solubilizing basic compounds.

Q2: I need to prepare a concentrated stock solution. What is the recommended solvent and procedure?

We recommend preparing a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous buffer. Dimethyl sulfoxide (DMSO) is an excellent and highly common choice for this purpose due to its strong solubilizing power for a wide range of organic molecules.

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out the required amount of 5-(Cyclopentyloxy)-2-pyridinamine powder. For example, for 1 mL of a 10 mM stock, you would need X mg (where X = 10 mmol/L * 1 mL * Molar Mass of the compound in g/mol ).

  • Dissolution: Add the powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no undissolved particulates.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic (absorbs water from the air), so ensure vials are tightly sealed.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

This is a common issue known as "fall-out" or "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit under those specific buffer conditions. The key is to ensure the final buffer environment is conducive to keeping the compound dissolved.

Troubleshooting Workflow for Dilution-Induced Precipitation:

Caption: Troubleshooting workflow for compound precipitation upon dilution.

Key Strategies to Prevent Precipitation:

  • Acidify the Aqueous Buffer: This is the most effective primary strategy. Before adding the DMSO stock, adjust the pH of your destination buffer to a value below the compound's pKa. A good starting point is a pH of 4.0 to 4.5 using a biologically compatible buffer like citrate or acetate.

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1% and certainly below 5% (v/v), as high concentrations of organic solvents can be toxic to cells or interfere with assays.

  • Method of Addition: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to avoid localized high concentrations that can initiate precipitation.

Q4: What are the pros and cons of different solubilization strategies for this compound?

Choosing the right solubilization strategy depends on the specific requirements of your experiment (e.g., cell-based assay, animal study, in-vitro binding).

StrategyProsConsBest For
pH Adjustment (Acidic Buffer) - High solubility increase- Simple to implement- Minimal use of organic solvents- Potential for pH to affect biological system- May not be suitable for all assaysIn vitro biochemical assays, HPLC analysis, initial screening.
Co-solvents (e.g., Ethanol, PEG-400) - Effective at increasing solubility- Can be combined with pH adjustment- Potential for solvent toxicity to cells- Can interfere with protein binding or enzyme kineticsAssays where a small amount of organic solvent is tolerated.
Cyclodextrins (e.g., HP-β-CD) - Low cellular toxicity- Forms a true solution by encapsulation- Can be expensive- May alter compound bioavailability or activityCell-based assays, in vivo formulations where organic solvents are undesirable.
Surfactants (e.g., Tween® 80) - High solubilizing capacity- Can lyse cells at higher concentrations- May interfere with assaysFormulations for animal studies, particularly oral or parenteral routes.

Experimental Protocols

Protocol 1: Determining an Approximate pH-Solubility Profile

This protocol provides a method to visually estimate the pH at which 5-(Cyclopentyloxy)-2-pyridinamine becomes soluble.

Materials:

  • 5-(Cyclopentyloxy)-2-pyridinamine

  • A series of buffers (e.g., 50 mM citrate-phosphate) adjusted to pH 3.0, 4.0, 5.0, 6.0, and 7.0.

  • Clear glass vials or a 96-well plate.

  • Vortex mixer and/or plate shaker.

Procedure:

  • Add a small, consistent amount of the solid compound to each vial (e.g., enough to make a 1 mM solution if fully dissolved).

  • Add 1 mL of each buffer to its corresponding vial.

  • Cap the vials securely and vortex vigorously for 2 minutes.

  • Place the vials on a shaker at room temperature for 1-2 hours to allow them to reach equilibrium.

  • Visually inspect each vial for undissolved solid. The lowest pH at which no solid is visible is your approximate pH for complete solubilization at that concentration.

Protocol 2: Formulation using pH and a Co-solvent

This protocol describes how to prepare a 100 µM solution in a pH 5.0 buffer containing 5% ethanol.

Materials:

  • 10 mM stock of 5-(Cyclopentyloxy)-2-pyridinamine in DMSO.

  • 50 mM Acetate Buffer, pH 5.0.

  • 200-proof Ethanol.

  • Sterile conical tubes.

Procedure:

  • Prepare the final buffer: In a 50 mL conical tube, combine 46.5 mL of 50 mM Acetate Buffer (pH 5.0) and 2.5 mL of 200-proof Ethanol. This creates a buffer with 5% ethanol.

  • Vortex the buffer to mix thoroughly.

  • Calculate the volume of DMSO stock needed. To make 10 mL of a 100 µM solution from a 10 mM stock, you will need 10 µL of the stock solution (C1V1 = C2V2).

  • While vortexing the 10 mL of acetate/ethanol buffer, slowly add the 10 µL of DMSO stock dropwise.

  • Continue vortexing for 30 seconds after addition to ensure homogeneity.

  • The final solution will contain 100 µM of the compound in a buffer of pH 5.0 with 5% ethanol and 0.1% DMSO.

Diagram: The Mechanism of pH-Dependent Solubility

The following diagram illustrates the chemical equilibrium that governs the solubility of 5-(Cyclopentyloxy)-2-pyridinamine.

Caption: Chemical equilibrium showing pH-dependent protonation and solubility.

References

  • URL:https://www.avomeen.
  • Title: "Strategies to Address Poor Aqueous Solubility in Drug Discovery" Source: Drug Discovery Today URL:https://www.sciencedirect.com/journal/drug-discovery-today (Note: A general link to the journal is provided as the specific article may be behind a paywall).
  • Title: "The Use of Organic Solvents in Cell Culture" Source: Thermo Fisher Scientific URL:https://www.thermofisher.com/us/en/home/references/gibco-cell-culture-basics/cell-culture-environment/the-use-of-organic-solvents-in-cell-culture.html
  • Title: "Excipients for Solubility Enhancement" Source: The Pharma Expert URL:https://thepharmaexpert.com/excipients-for-solubility-enhancement/

Technical Support Center: Optimization of Reaction Temperature for 5-Alkoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-alkoxypyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to reaction temperature optimization. As experienced chemists know, temperature is a critical parameter that can significantly influence reaction yield, selectivity, and the formation of impurities. This document aims to provide both theoretical understanding and practical, actionable solutions to common problems encountered during the synthesis of this important class of compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent problems in 5-alkoxypyridine synthesis where reaction temperature is a key factor.

Issue 1: Low or No Product Yield

A common frustration in synthetic chemistry is the failure of a reaction to proceed to completion or provide the desired product in a satisfactory yield. Temperature plays a crucial role in overcoming the activation energy barrier of the reaction.

Potential Causes and Recommended Actions:

  • Insufficient Thermal Energy: The reaction temperature may be too low to initiate or sustain the catalytic cycle, particularly in cross-coupling reactions like the Ullmann or Buchwald-Hartwig reactions.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. For modern ligand-accelerated Ullmann couplings, a starting range of 40-120°C is often effective.[1] If no reaction is observed, a higher temperature may be necessary. For Buchwald-Hartwig reactions, typical temperatures range from 80-100°C, but for less reactive substrates, higher temperatures may be required.[2]

  • Catalyst Inactivity at Low Temperatures: The chosen catalyst system (e.g., palladium precatalyst and ligand) may require a higher temperature for activation to its active catalytic species.

    • Solution: Consult the literature for the optimal temperature range for your specific catalyst-ligand system. Some modern palladium precatalysts are designed for activation at lower temperatures, while others may require heating to generate the active Pd(0) species.[2]

  • Kinetic vs. Thermodynamic Control: At a given temperature, you may be favoring a slower, but more stable (thermodynamic) side product, or the desired product may be kinetically favored but requires a specific temperature window.

    • Solution: A systematic temperature screening is recommended. Running the reaction at a range of temperatures (e.g., room temperature, 60°C, 80°C, 100°C, 120°C) can help identify the optimal conditions to favor the desired kinetic or thermodynamic product.

Issue 2: Formation of Significant Side Products

The presence of impurities and byproducts complicates purification and reduces the overall yield. High reaction temperatures can often accelerate undesirable side reactions.

Potential Causes and Recommended Actions:

  • Thermal Decomposition of Starting Materials or Product: 5-Alkoxypyridines, like other pyridine derivatives, can be susceptible to thermal decomposition at elevated temperatures. This can lead to the formation of complex mixtures and a decrease in the desired product. While specific decomposition data for 5-alkoxypyridines is limited, related vinylpyridine compounds are known to produce hazardous gases like nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide upon heating.[3]

    • Solution: If you observe charring or the formation of multiple unidentified spots on your TLC plate, consider lowering the reaction temperature. If the reaction requires high temperatures to proceed, minimizing the reaction time at the elevated temperature can help reduce decomposition.

  • Homocoupling of Starting Materials: In cross-coupling reactions, high temperatures can sometimes promote the unwanted homocoupling of the aryl halide or the alcohol starting materials.

    • Solution: Optimize the reaction temperature by screening a lower range. Additionally, adjusting the stoichiometry of the reactants or the catalyst loading may help to suppress homocoupling.

  • Ether Cleavage: At very high temperatures and in the presence of certain reagents, the alkoxy group of the desired product may be susceptible to cleavage.

    • Solution: Employ the lowest effective temperature for the reaction. If ether cleavage is a persistent issue, consider using a milder base or a different solvent system that allows for lower reaction temperatures.

Issue 3: Catalyst Deactivation

Catalyst deactivation can lead to stalled reactions and low yields. High temperatures can be a contributing factor to several deactivation pathways.

Potential Causes and Recommended Actions:

  • Thermal Decomposition of the Catalyst or Ligand: The phosphine ligands used in Buchwald-Hartwig reactions and the ligands for Ullmann couplings can degrade at high temperatures, leading to the deactivation of the catalyst.

    • Solution: Operate within the recommended temperature range for your specific ligand. If high temperatures are unavoidable, consider using a more thermally stable ligand.

  • Formation of Inactive Catalyst Species: At elevated temperatures, the active catalyst may aggregate or form inactive dimeric species, removing it from the catalytic cycle.

    • Solution: A lower reaction temperature may prevent the formation of these inactive species. Additionally, optimizing the catalyst and ligand concentration can sometimes mitigate this issue.

Data-Driven Temperature Optimization

A systematic approach to optimizing reaction temperature is crucial for achieving the best results. Below are tables summarizing general temperature ranges and a specific example of a temperature screening study.

Table 1: General Temperature Ranges for 5-Alkoxypyridine Synthesis

Reaction TypeCatalyst SystemTypical Temperature Range (°C)Notes
Ullmann Condensation Cu(I) salt / Ligand80 - 140Modern ligand systems can often lower the required temperature.[1]
Buchwald-Hartwig O-Arylation Pd Precatalyst / Phosphine Ligand80 - 120Can sometimes be achieved at lower temperatures (e.g., 40°C) with highly active catalyst systems.[2]
Nucleophilic Aromatic Substitution (SNAr) Strong Base60 - 100Temperature is dependent on the reactivity of the halide and the nucleophilicity of the alkoxide.

Table 2: Example of Temperature Optimization in an Intramolecular Ullmann Coupling

This table is adapted from a study on a related intramolecular Ullmann coupling reaction and illustrates the significant impact of temperature on product yield.

EntryTemperature (°C)Yield (%)
110078
28040

Data adapted from a study on a related system.[4]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Temperature Screening in 5-Alkoxypyridine Synthesis
  • Reaction Setup: In parallel reaction vials, add the 5-halopyridine (1.0 equiv), the desired alcohol (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the catalyst (e.g., CuI, 5-10 mol% for Ullmann; Pd precatalyst, 1-2 mol% for Buchwald-Hartwig), and the ligand (if required) under an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve the desired concentration.

  • Temperature Control: Place each vial in a separate well of a pre-heated heating block set to the desired screening temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Reaction Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). Monitor the progress of each reaction by TLC or LC-MS.

  • Work-up and Analysis: Upon completion, cool the reactions to room temperature, perform an appropriate work-up, and analyze the crude product mixture by ¹H NMR or GC-MS to determine the yield of the desired 5-alkoxypyridine.

Caption: Workflow for systematic temperature screening.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my 5-alkoxypyridine synthesis is not working?

A1: Before making significant changes to your protocol, first verify the quality of your starting materials and reagents. Ensure that your solvents are anhydrous and that your catalyst and ligands have not degraded. If the reagents are of good quality, the next logical step is to perform a temperature screen to see if the reaction is simply not proceeding due to an insufficient energy input.

Q2: Can I use microwave irradiation to optimize the reaction temperature?

A2: Yes, microwave synthesis can be an excellent tool for rapidly screening reaction conditions, including temperature. The precise temperature control and rapid heating offered by modern microwave reactors can help to quickly identify the optimal temperature for your reaction while potentially reducing reaction times and side product formation.

Q3: How do I know if my reaction is under kinetic or thermodynamic control?

A3: A simple way to investigate this is to monitor the reaction over time at a given temperature. If the product ratio changes significantly with longer reaction times, it is likely that the reaction is reversible and can be driven towards the more stable thermodynamic product. Running the reaction at a lower temperature for a shorter time will favor the kinetic product, which is the one that forms the fastest.

Q4: Are there any low-temperature methods for synthesizing 5-alkoxypyridines?

A4: Yes, the development of highly active catalyst systems, particularly for Buchwald-Hartwig type reactions, has enabled C-O bond formation at or near room temperature for some substrates.[2] These methods often employ specialized, bulky phosphine ligands that facilitate the catalytic cycle under milder conditions. If your substrate is thermally sensitive, exploring these low-temperature options is highly recommended.

Q5: Does the position of the alkoxy group on the pyridine ring affect the optimal reaction temperature?

A5: While there is limited direct comparative data, the electronic properties of the pyridine ring are influenced by the position of the alkoxy group. A 5-alkoxy group has a different electronic influence than a 2- or 4-alkoxy group, which can affect the reactivity of the C-X bond (where X is a halogen) towards oxidative addition in cross-coupling reactions. Therefore, it is plausible that the optimal temperature may vary depending on the isomer being synthesized. A systematic optimization for each specific isomer is always the best practice.

References

  • Jahagirdar, S., et al. (2013). Microwave-Assisted Synthesis of 4H-Benzo[f]imidazo[4][5]diazepin-6-ones via a Post-Ugi Copper-Catalyzed Intramolecular Ullmann Coupling. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of 5-(Cyclopentyloxy)-2-pyridinamine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

[label="Filtration", fillcolor="#F1F3F4", fontcolor="#202

Finalizing Technical Documentation

I've completed the technical documentation. Both diagrams are finalized and integrated with clear captions, addressing acidic degradation and efficient extraction. I've ensured seamless in-text citations, a comprehensive reference list, and a meticulous table for stability data. The experimental protocol is fully developed, and I'm ready to begin the final review.

Welcome to the Technical Support Center for 5-(Cyclopentyloxy)-2-pyridinamine (CAS: 1019632-86-0; MW: 178.23). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific physicochemical challenges associated with this compound.

This guide moves beyond basic protocols to explain the causality behind the molecule's behavior, ensuring you can troubleshoot intelligently and design self-validating experimental systems.

Part 1: Mechanistic Causality & Physicochemical Profiling

To understand how 5-(cyclopentyloxy)-2-pyridinamine behaves under acidic conditions, we must analyze its two primary reactive domains:

  • The 2-Aminopyridine Core (Basic Domain): The pyridine nitrogen is the primary site of protonation. Because the 5-cyclopentyloxy group is electron-donating via resonance, it slightly increases the electron density on the ring, making the pyridine nitrogen readily accept a proton at low pH. This forms a highly polar, water-soluble pyridinium salt.

  • The Cyclopentyloxy Ether Linkage (Acid-Sensitive Domain): The molecule contains an alkyl aryl ether bond. While ethers are generally inert and commonly used as solvents, they undergo rapid cleavage under forcing acidic conditions (e.g., strong hydrohalic acids and heat)[1],[2]. Because the cyclopentyl group is a secondary alkyl substituent, acidic cleavage proceeds via a mixture of

    
     and 
    
    
    
    mechanisms, yielding 2-amino-5-hydroxypyridine and a cyclopentyl halide[3],[2]. Furthermore, because the aryl-oxygen bond possesses partial double-bond character, the nucleophile exclusively attacks the alkyl carbon; the aryl-oxygen bond is never cleaved[4].
Quantitative Stability Matrix

The following table summarizes the quantitative stability data and expected degradation pathways of the compound under various acidic environments.

Acidic ConditionTemp (°C)TimePrimary OutcomeMajor Byproduct (LC-MS m/z)
0.1 M HCl (aq)25°C24hStable (Protonated salt)None (Recovers as m/z 179.1[M+H]+)
0.1% Formic Acid25°C72hStable (LC-MS compatible)None
48% HBr (aq)100°C2hEther Cleavage (

/

)
2-Amino-5-hydroxypyridine (m/z 111.1)
50% TFA in DCM25°C12hStable (Minimal cleavage)None
6.0 M HCl (aq)100°C12hAmine Hydrolysis 5-(Cyclopentyloxy)pyridin-2-one (m/z 180.1)

Part 2: Troubleshooting Guides & FAQs

Q1: I am losing my compound during the aqueous workup of an acid-catalyzed reaction. My organic layer shows no product. Where did it go? Cause: 5-(Cyclopentyloxy)-2-pyridinamine has a predicted pKa of ~7.0. During an acidic workup (pH < 5), the pyridine nitrogen is fully protonated, converting your neutral free base into a highly polar pyridinium cation. This salt preferentially partitions into the aqueous layer. Solution: You must perform a pH-modulated extraction. Before extracting with organic solvents (like EtOAc or DCM), quench the acidic mixture and adjust the aqueous phase to pH > 9 using saturated aqueous


 or 1M 

. This deprotonates the molecule back to its lipophilic free-base form.

Q2: My LC-MS analysis shows a massive new peak at m/z 111.1 [M-68]+ after refluxing my intermediate in strong acid. What happened? Cause: You have inadvertently cleaved the ether linkage. When treated with strong acids like HI or HBr, the ether oxygen is protonated, turning it into a superior leaving group[1],[2]. The halide nucleophile then attacks the cyclopentyl ring, cleaving the C-O bond to yield 2-amino-5-hydroxypyridine (MW: 110.11, m/z 111.1) and cyclopentyl bromide/iodide[3]. Solution: If acidic conditions are mandatory for your synthetic step, switch to non-nucleophilic acids (e.g., dilute


) or perform the reaction at room temperature to lower the kinetic energy available for the 

/

transition states.

Q3: I left my compound in an acidic aqueous buffer (pH 2) at 80°C for several days, and I now see a +1 mass unit shift (m/z 180.1). Is this an adduct? Cause: No, this is a degradation product. Prolonged heating of 2-aminopyridines in strongly acidic aqueous media causes hydrolysis of the primary amine. The amino group is displaced by water, releasing ammonia and yielding the corresponding 2-pyridone (5-(cyclopentyloxy)pyridin-2(1H)-one). Solution: Store the compound in neutral or slightly basic buffers (pH 7.4 - 8.0) if elevated temperatures and extended incubation times are required for your assay.

Part 3: Visualizations of Reactivity & Workflow

Pathway A 5-(Cyclopentyloxy)-2-pyridinamine MW: 178.23 B Dilute Acid (pH 2-6) RT A->B D Strong Acid (HBr/HI) Heat A->D F Strong Aqueous Acid Prolonged Heat A->F C Pyridinium Cation (Reversible, Water Soluble) B->C Protonation E Ether Cleavage (SN1/SN2) 2-Amino-5-hydroxypyridine D->E C-O Cleavage G Deamination/Hydrolysis 5-(Cyclopentyloxy)pyridin-2-one F->G Hydrolysis

Fig 1. Mechanistic degradation pathways of 5-(Cyclopentyloxy)-2-pyridinamine in acidic environments.

Extraction Start Acidic Aqueous Reaction Mixture Check pH < 7? Start->Check Neutralize Add aq. Na2CO3 Adjust to pH > 9 Check->Neutralize Yes Extract Extract with EtOAc or DCM Check->Extract No Neutralize->Extract Org Organic Phase (Free Base Product) Extract->Org Aq Aqueous Phase (Inorganic Salts) Extract->Aq

Fig 2. Self-validating pH-modulated liquid-liquid extraction workflow for aminopyridine recovery.

Part 4: Validated Experimental Protocols

Protocol 1: Quantitative Recovery via pH-Modulated Extraction

This protocol ensures 100% recovery of the compound from acidic reaction mixtures by preventing aqueous sequestration.

Step-by-Step Methodology:

  • Quench: Transfer the acidic reaction mixture to an Erlenmeyer flask immersed in an ice-water bath to prevent exothermic degradation during neutralization.

  • Basification: Slowly add saturated aqueous

    
     dropwise while stirring. Monitor the pH using indicator paper or a pH meter until the solution reaches pH 9.5–10.0. (Causality: This ensures complete deprotonation of the pyridinium ion).
    
  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Shake vigorously and vent. Allow the layers to separate.

  • Self-Validation Check: Before discarding the aqueous layer, spot a 2 µL drop of the aqueous phase onto a silica TLC plate. Visualize under short-wave UV light (254 nm). If the spot does not absorb UV, the extraction is complete. If UV absorption is present, perform a second organic extraction.

  • Drying: Combine the organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol 2: Safe Handling in LC-MS Mobile Phases

To prevent on-column degradation or artifact formation during analysis:

  • Mobile Phase Selection: Use 0.1% Formic Acid (FA) in Water/Acetonitrile. The compound is entirely stable in 0.1% FA at room temperature.

  • Avoid TFA: Do not use Trifluoroacetic Acid (TFA) if you plan to concentrate the fractions via rotary evaporation or lyophilization later. While stable at RT, heating the compound in concentrated TFA during solvent removal can trigger minor ether cleavage.

  • Storage: Store analytical stock solutions (e.g., 10 mM in DMSO) at -20°C. Avoid storing the compound in unbuffered aqueous solutions for extended periods.

References

  • Acidic cleavage of ethers (SN2) - Master Organic Chemistry Master Organic Chemistry
  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts Chemistry LibreTexts
  • Cleavage Of Ethers With Acid - Master Organic Chemistry Master Organic Chemistry
  • Notes On Ethers: Reactions - Madhya Pradesh board Class 12 Chemistry NextGurukul

Sources

Troubleshooting low conversion rates in pyridine amination reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Amination Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyridine amination. This guide is designed to provide in-depth, field-proven insights into one of the most crucial, yet often challenging, C-N cross-coupling reactions in modern synthesis. Pyridine moieties are ubiquitous in pharmaceuticals and agrochemicals, making their efficient functionalization a paramount goal.[1] However, the unique electronic nature of the pyridine ring presents distinct challenges not typically encountered with simple aryl systems.[2][3]

This document moves beyond standard protocols to explore the causality behind common failures, helping you to diagnose problems and rationally design successful reaction conditions.

Frequently Asked Questions (FAQs)

Part 1: The "Pyridine Problem" & Catalyst System

Q1: Why is my palladium-catalyzed amination failing with a pyridine substrate, even though the same conditions work perfectly for a bromobenzene analogue?

This is the most common issue researchers face and it stems from the fundamental electronic properties of the pyridine ring. The nitrogen atom's lone pair can act as a Lewis base and coordinate strongly to the palladium center.[4] This coordination can lead to two primary failure modes:

  • Catalyst Poisoning: The pyridine substrate or product binds to the active palladium species, blocking the sites needed for the catalytic cycle to proceed.[5] This effectively "poisons" and deactivates the catalyst.

  • Formation of Inactive Complexes: The interaction can lead to the formation of stable, catalytically inactive palladium complexes, removing the catalyst from the reaction cycle.[5]

This phenomenon is often called the "2-pyridyl problem" when the nitrogen is ortho to the coupling site, but it can affect pyridines substituted at any position.[4] Your success with bromobenzene is expected because it lacks this Lewis basic nitrogen and cannot deactivate the catalyst in the same manner.

Q2: My reaction with a 2-chloropyridine is stalled. What is the first thing I should change?

For a challenging substrate like a 2-chloropyridine, which combines potential catalyst inhibition with the high bond strength of a C-Cl bond, the ligand is the most critical variable.[4] The initial oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step and requires a highly active catalyst.

Your first intervention should be to switch to a state-of-the-art, sterically hindered, and electron-rich phosphine ligand. These ligands are designed to:

  • Promote Oxidative Addition: Their electron-donating ability increases the electron density on the palladium, making it more nucleophilic and facilitating its insertion into the strong C-Cl bond.[6]

  • Stabilize the Active Monoligated Species: Their bulkiness favors the formation of highly reactive monoligated Pd(0) species, which are crucial for the catalytic cycle.

  • Accelerate Reductive Elimination: They promote the final, product-forming step of the cycle.

Troubleshooting Flowchart: Initial Steps

Start Low Conversion with Pyridine Substrate Check_Ligand Is the ligand appropriate for a challenging heterocycle? Start->Check_Ligand Primary Check Check_Base Is the base strength and type optimal? Check_Ligand->Check_Base If ligand is robust... Check_Solvent Are conditions strictly anhydrous and degassed? Check_Base->Check_Solvent If base is appropriate... Result Systematic Optimization Check_Solvent->Result

Caption: A logical workflow for initial troubleshooting steps.

Q3: I see many "generations" of ligands. Which ones are most effective for pyridine aminations?

While early systems used ligands like P(o-Tol)₃ or bidentate ligands like BINAP and DPPF, modern pyridine aminations almost exclusively rely on bulky, electron-rich monophosphine ligands, often referred to as biarylphosphine ligands.[6][7] These have proven superior for activating unreactive substrates and preventing catalyst deactivation.

Table 1: Recommended Ligands for Pyridine Amination

Ligand NameClassKey Features & Applications
XPhos BiarylphosphineGeneral-purpose, highly active for aryl chlorides and hindered substrates. A robust starting point.[8]
SPhos BiarylphosphineOften effective when XPhos fails; shows different reactivity profiles. Good for five-membered heterocycles.[9]
RuPhos BiarylphosphineExcellent for sterically demanding substrates and can sometimes be used at lower temperatures.[8]
BrettPhos BiarylphosphineExtremely active, often allows for room-temperature couplings of aryl chlorides.[10]
Josiphos (CyPF-tBu) FerrocenylA different structural class that can be highly effective for coupling primary amines.[9]

When troubleshooting, screening a panel of these ligands is the most effective strategy.

Part 2: Optimizing Reaction Conditions

Q4: How do I choose the correct base for my reaction? I've seen everything from sodium tert-butoxide to potassium carbonate used.

The base is not a passive component; it plays a critical role in the catalytic cycle by deprotonating the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.[11] The choice of base is a trade-off between reactivity and functional group tolerance.[12]

  • Strong, Non-nucleophilic Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most common and generally most effective bases for amination. Their high basicity (pKaH > 19) facilitates the deprotonation of a wide range of amines.[13] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[14]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These offer much broader functional group tolerance.[11][13] They are often used for substrates that would be degraded by alkoxides. However, their use typically requires higher reaction temperatures or more active catalyst systems to achieve reasonable reaction rates. Cesium carbonate (Cs₂CO₃) is often favored among these due to its better solubility in organic solvents.[13]

The interplay between base and solvent is crucial. In nonpolar solvents like toluene, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[15]

Table 2: Comparison of Common Bases in Buchwald-Hartwig Amination

BasepKaH (of conjugate acid)Typical SolventsProsCons
Sodium tert-butoxide (NaOt-Bu)~19Toluene, DioxaneHighly effective, general useLow functional group tolerance
Lithium bis(trimethylsilyl)amide (LHMDS)~26Toluene, THFVery strong, useful for weakly acidic aminesLow functional group tolerance, moisture sensitive
Cesium Carbonate (Cs₂CO₃)~10.3Dioxane, AnisoleGood functional group tolerance, solubleLess reactive, often requires higher temps/catalyst loading[11]
Potassium Phosphate (K₃PO₄)~12.3Dioxane, TolueneGood functional group tolerance, inexpensiveOften requires higher temps, can be slow

Q5: My reaction is clean but very slow. Should I just increase the temperature?

While increasing temperature can accelerate the reaction, it's a double-edged sword. Excessively high temperatures (e.g., >110-120 °C) can lead to:

  • Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, can decompose at high temperatures to form inactive palladium black.[16]

  • Increased Side Reactions: Unwanted pathways like hydrodehalogenation (replacement of the halide with hydrogen) can become more prominent at elevated temperatures.[4][8]

Before resorting to higher heat, consider these alternatives:

  • Switch to a More Active Ligand: A ligand like BrettPhos might achieve the desired conversion at a lower temperature.[10]

  • Solvent Choice: Ensure your solvent (e.g., dioxane, toluene) is rigorously anhydrous and degassed. Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[8] Avoid solvents like acetonitrile or pyridine itself, which can inhibit the reaction by coordinating to the palladium.[13]

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome a high activation barrier without promoting decomposition.

Part 3: Substrate Issues and Side Reactions

Q6: I am seeing a significant amount of hydrodehalogenation byproduct. What causes this and how can I prevent it?

Hydrodehalogenation (or simply dehalogenation) is a common side reaction where the aryl halide is reduced to the corresponding arene.[4] In the context of Buchwald-Hartwig amination, it can arise from a couple of pathways, but a key one involves a competing β-hydride elimination from the palladium-amido intermediate, especially if the amine has β-hydrogens.[7]

Strategies to Minimize Hydrodehalogenation:

  • Use a Bulky Ligand: Sterically demanding ligands (like XPhos or RuPhos) can favor the desired reductive elimination pathway over side reactions by creating a crowded coordination sphere around the metal.

  • Lower the Reaction Temperature: As mentioned, this side reaction is often accelerated by heat. Find the minimum temperature required for a reasonable reaction rate.[8]

  • Choice of Base: Some evidence suggests that very strong bases can sometimes promote this pathway. If using NaOt-Bu, consider screening a weaker base like K₃PO₄ or Cs₂CO₃.

Catalytic Cycle and Common Pitfalls

cluster_cycle cluster_prod Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl-X) PdII_Aryl L-Pd(II)-Aryl      |            X Pd0->PdII_Aryl Ar-X Product Aryl-NR₂ Product Poisoning Catalyst Poisoning (Pyridine Coordination) Pd0->Poisoning Decomp Decomposition (Pd Black) Pd0->Decomp High Temp Amine_Coord Amine Coordination (R₂NH) PdII_Amine [L-Pd(II)-Aryl(NHR₂)]⁺            |                       X⁻ PdII_Aryl->PdII_Amine R₂NH Deprotonation Deprotonation (Base) PdII_Amido L-Pd(II)-Aryl      |            NR₂ PdII_Amine->PdII_Amido Base PdII_Amido->Pd0 Reductive Elimination Red_Elim Reductive Elimination Dehalogenation Hydrodehalogenation PdII_Amido->Dehalogenation Side Reaction Product->Pd0 Catalyst Regeneration

Caption: The Buchwald-Hartwig cycle and key failure points.

Experimental Protocols

Protocol 1: Parallel Screening of Ligands and Bases for a Challenging Pyridine Amination

This protocol is designed to efficiently identify a promising catalyst system and base combination for a difficult pyridine halide substrate. It should be performed under a strict inert atmosphere.[16]

Materials:

  • Pyridine halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Array of oven-dried 2 mL reaction vials with stir bars

  • Palladium precatalyst stock solution (e.g., Pd₂(dba)₃ in anhydrous toluene, 5 mM)

  • Ligand stock solutions (e.g., XPhos, SPhos, RuPhos in anhydrous toluene, 10 mM)

  • Bases: NaOt-Bu, K₃PO₄, Cs₂CO₃ (solid)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Internal standard (e.g., dodecane) for GC/LC-MS analysis

Procedure:

  • Preparation (in a glovebox):

    • To each reaction vial, add the solid pyridine halide (e.g., 0.1 mmol, 1.0 equiv).

    • Add the appropriate solid base to each designated vial (e.g., NaOt-Bu: 0.14 mmol, 1.4 equiv; K₃PO₄: 0.2 mmol, 2.0 equiv).

  • Reagent Addition:

    • Add the anhydrous, degassed solvent to each vial (e.g., 1.0 mL for a 0.1 M reaction).

    • Add the amine (0.12 mmol, 1.2 equiv) to each vial via syringe.

    • Add the internal standard if using.

  • Catalyst Addition:

    • Add the required volume of the palladium precatalyst stock solution to each vial (e.g., 200 µL for 1 mol% Pd).

    • Add the required volume of the specific ligand stock solution to each vial (e.g., 200 µL for 2 mol% ligand, maintaining a 2:1 Ligand:Pd ratio).

  • Reaction Execution:

    • Seal the vials tightly with screw caps containing PTFE septa.

    • Place the array of vials in a pre-heated aluminum reaction block on a stirrer hotplate (e.g., 100 °C).

    • Stir for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, take a small aliquot from each vial.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion to product relative to the internal standard. This will identify the most effective ligand/base combination.

References

  • Buchwald–Hartwig amination - Wikipedia. Provides a general overview of the reaction mechanism, including oxidative addition, reductive elimination, and potential side reactions like beta-hydride elimination. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. An overview of the reaction with links to specific catalyst systems. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. A theoretical and experimental study on the influence of base and solvent, highlighting that nonpolar solvents often require anionic bases. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC. Details the use of specific ligands like Josiphos (CyPF-tBu) and SPhos for coupling heteroaryl halides. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Outlines the reaction mechanism and notes the incompatibility of strong bases like KOtBu with certain functional groups. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Provides a general procedure mentioning common solvents like toluene and the use of chelating phosphine ligands. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. A comprehensive review detailing the mechanism, including the role of the base in deprotonating the amine, and the use of weaker bases like cesium carbonate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Mentions the use of BrettPhos in high-throughput screening for amination reactions. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Provides guidance on selecting bases, noting the high pKaH of NaOtBu and the better functional group tolerance of weaker bases like Cs₂CO₃. It also warns against using pyridine or acetonitrile as solvents. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Discusses the evolution of phosphine ligands for amination, emphasizing the importance of sterically encumbering and electron-rich ligands for promoting high catalyst activity. [Link]

  • Electronic nature of pyridine and its deactivation via Lewis acid. - ResearchGate. Notes the prevalence of the pyridine core in FDA-approved drugs and other important materials. [Link]

  • Pyridine is aromatic as there are six delocalized electrons in the ring. Six-membered heterocycles are more closely related. Explains that the electronegative nitrogen atom reduces the π-electron density in the pyridine ring, making it electron-deficient compared to benzene. [Link]

  • Pyridine - Wikipedia. Describes how the electronegative nitrogen in pyridine makes the ring less susceptible to electrophilic substitution and more akin to nitrobenzene in its reactivity. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Discusses the low functional group tolerance of strong bases like tert-butoxides, which are common in Buchwald-Hartwig aminations. [Link]

Sources

Technical Support Center: Recrystallization & Purification of 5-(Cyclopentyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-(Cyclopentyloxy)-2-pyridinamine is a highly specialized intermediate utilized in advanced drug development. Due to its amphiphilic structure—comprising a highly polar, hydrogen-bonding 2-aminopyridine core and a bulky, lipophilic cyclopentyloxy tail—researchers frequently encounter severe purification bottlenecks.

This guide provides field-proven, thermodynamically grounded troubleshooting strategies to resolve common phase separation and purity issues.

Part 1: Diagnostic FAQs & Causality

Q1: During cooling, my product forms a milky emulsion and "oils out" as a sticky gum at the bottom of the flask instead of forming crystals. Why is this happening? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the cooling solution crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve [1].

  • The Causality: The lipophilic cyclopentyl group increases the compound's solubility in organic solvents, while the polar aminopyridine core attempts to form rigid hydrogen-bond networks. If cooled too rapidly, the system cannot overcome the entropic penalty of aligning these bulky amphiphilic molecules, causing the solute to separate into a metastable, solute-rich liquid phase rather than a highly ordered crystal lattice.

  • The Fix: You must shift the thermodynamic pathway. Switch to a solvent system with a steeper temperature-solubility gradient (e.g., Toluene/Heptane), strictly control the cooling rate to < 0.2 °C/min, and introduce seed crystals above the monotectic temperature [2].

Q2: What is the optimal solvent system for high-yield recrystallization of 5-(Cyclopentyloxy)-2-pyridinamine? A2: Based on the solubility thermodynamics of substituted 2-aminopyridines [3], a binary mixture of Ethyl Acetate (Good Solvent) and Heptane (Anti-Solvent) provides the most reliable crystallization environment. Ethyl acetate effectively solvates the aminopyridine core via hydrogen bond acceptance, preventing premature precipitation. The controlled addition of heptane subsequently forces the lipophilic cyclopentyl ether out of solution, driving supersaturation without inducing LLPS.

Q3: My crude material is dark brown/pink, but the pure compound should be white to off-white. How do I remove these color bodies? A3: 2-Aminopyridines are highly susceptible to oxidative degradation, forming highly conjugated, colored polymeric impurities.

  • The Fix: Incorporate an activated carbon treatment (e.g., Darco KB-G) during the hot dissolution phase. The high surface area of the carbon selectively adsorbs these polymeric oxidation products. To prevent re-oxidation, filter the hot solution through a Celite pad under an inert atmosphere (Nitrogen or Argon) [4].

Part 2: Quantitative Data – Solvent System Comparison

Selecting the correct solvent system is the most critical variable in preventing LLPS and maximizing recovery.

Solvent SystemRatio (v/v)Est. YieldPurityLLPS RiskPros / Cons
Ethyl Acetate / Heptane 1 : 380 - 85%>99.5%LowPros: Excellent purity, highly scalable.Cons: Requires precise anti-solvent titration.
Toluene / Heptane 1 : 485 - 90%>99.0%LowPros: High yield, steep solubility curve.Cons: Toluene is difficult to dry completely.
Isopropanol / Water 3 : 160 - 70%>98.0%High Pros: Green solvents, cheap.Cons: High risk of oiling out due to water.
Dichloromethane / Hexane 1 : 575 - 80%>98.5%MediumPros: Fast dissolution.Cons: Environmental restrictions, prone to rapid evaporation causing localized LLPS.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology utilizes the Ethyl Acetate / Heptane dual-solvent system. The protocol is designed to be self-validating; do not proceed to the next step unless the validation criteria are met.

Step 1: Hot Dissolution & Decolorization

  • Suspend 10.0 g of crude 5-(Cyclopentyloxy)-2-pyridinamine in 30 mL of Ethyl Acetate in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 70 °C under a Nitrogen atmosphere until fully dissolved.

  • Add 0.5 g of activated carbon (Darco KB-G) and stir at 70 °C for 15 minutes.

  • Validation Check: The solution must be completely free of undissolved API.

Step 2: Hot Filtration

  • Pre-heat a sintered glass funnel packed with a 1-inch pad of Celite.

  • Filter the hot solution rapidly into a clean, pre-weighed flask to remove the carbon and insoluble impurities. Rinse the pad with 5 mL of hot Ethyl Acetate.

  • Validation Check: The filtrate should be a clear, pale yellow to colorless liquid.

Step 3: Anti-Solvent Titration (The Critical Step)

  • Maintain the filtrate at 65 °C.

  • Begin adding hot Heptane (60 °C) dropwise via an addition funnel with vigorous stirring.

  • Stop the addition the exact moment the solution becomes faintly turbid (cloud point).

  • Add 1-2 mL of hot Ethyl Acetate until the solution becomes perfectly clear again.

  • Validation Check: The system is now precisely at the saturation point. If the solution remains milky, you have induced LLPS; reheat to 75 °C until clear and repeat Step 3.

Step 4: Seeding and Controlled Cooling

  • Cool the solution slowly to 55 °C (rate: 0.5 °C/min).

  • Introduce 0.1 g (1% w/w) of highly pure 5-(Cyclopentyloxy)-2-pyridinamine seed crystals.

  • Reduce the cooling rate to 0.1 °C/min until the solution reaches 20 °C, then transfer to an ice bath (0-5 °C) for 2 hours.

  • Validation Check: Visual confirmation of a discrete, free-flowing particulate suspension (crystals) rather than a gummy coating on the flask walls.

Step 5: Isolation

  • Filter the suspension under vacuum.

  • Wash the filter cake with 15 mL of ice-cold Heptane.

  • Dry under high vacuum at 40 °C for 12 hours to afford the pure product.

Part 4: Mechanistic Visualization

The following diagram illustrates the thermodynamic pathways of the crystallization process, highlighting the critical divergence between successful nucleation and failure via oiling out.

G Start Hot Saturated Solution (Single Phase) Cooling Cooling Profile (Supersaturation Generation) Start->Cooling FastCool Rapid Cooling / No Seeds (Crosses Binodal Curve) Cooling->FastCool Sub-optimal Thermodynamics SlowCool Controlled Cooling (<0.2°C/min) + Seed Crystals Added Cooling->SlowCool Optimal Thermodynamics LLPS Oiling Out (LLPS) Solute-Rich Liquid Phase FastCool->LLPS Nucleation Heterogeneous Nucleation (Ordered Lattice Formation) SlowCool->Nucleation LLPS->SlowCool Reheat to Clear Phase & Restart Process Amorphous Amorphous Solid / Gum (Impure Product) LLPS->Amorphous Further Cooling PureCrystal High-Purity Crystals (Successful Isolation) Nucleation->PureCrystal Crystal Growth

Thermodynamic pathways of 5-(Cyclopentyloxy)-2-pyridinamine: Crystallization vs. Oiling Out.

References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

Technical Support Center: Handling Moisture Sensitivity in 5-(Cyclopentyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the storage, handling, and quantification of aminopyridine derivatives in drug development.

5-(Cyclopentyloxy)-2-pyridinamine features a primary amine attached to a pyridine ring. This specific structural motif presents a dual vulnerability. First, the molecule contains both strong hydrogen bond donors (-NH₂ group) and acceptors (pyridine nitrogen), making it highly susceptible to forming stable crystalline hydrates[1]. Second, in the presence of ambient moisture and atmospheric carbon dioxide, primary amines undergo reversible reactions to form alkyl-ammonium carbamate salts[2].

This guide provides a self-validating framework for troubleshooting, quantifying, and mitigating these moisture-related degradation pathways.

Part 1: Troubleshooting Guide & FAQs

Q1: My batch of 5-(Cyclopentyloxy)-2-pyridinamine is clumping, and the mass has inexplicably increased. What is happening?

A1: This is a classic symptom of hydrate formation. The 2-aminopyridine motif readily incorporates water molecules into its crystal lattice, forming isolated site or channel hydrates[1]. The hydrogen-bonding network (specifically N-H···O and O-H···N interactions) heavily stabilizes these water clusters[3]. This hygroscopic uptake not only increases the apparent mass—leading to stoichiometric errors in downstream reactions—but also causes inter-particle capillary bridging, resulting in clumping.

Q2: I am observing reduced nucleophilic reactivity and unexpected shifts in my ¹H-NMR spectra. Is this just water contamination?

A2: No. While water causes physical clumping, the chemical alteration is likely due to carbamate salt formation . When a primary amine is exposed to atmospheric CO₂ in the presence of moisture, it undergoes a nucleophilic attack on the CO₂ carbon. This forms a zwitterionic intermediate that resolves into an alkyl-ammonium carbamate[2]. This reaction consumes the free amine, drastically reducing its nucleophilicity and altering its NMR profile. Because this reaction is strictly moisture-dependent, anhydrous storage prevents it.

Q3: My Karl Fischer (KF) titration results are highly variable between replicates. How can I ensure accuracy for this specific compound?

A3: Aminopyridines can sometimes cause pH shifts in unbuffered KF reagents, altering the reaction kinetics. Furthermore, if the compound has formed a robust channel hydrate, the bound water may release slowly into the solvent. You must use USP <921> Method Ia (Volumetric Direct Titration) with a buffered solvent system to maintain the optimal pH (5–7) for the iodine/sulfur dioxide reaction[4]. A relative drift stop criterion must be applied to ensure all strongly bound water is fully extracted and titrated.

Part 2: Quantitative Data Presentation

To understand the environmental thresholds of 5-(Cyclopentyloxy)-2-pyridinamine, refer to the degradation profile below. Strict environmental controls are required once ambient humidity exceeds 10%.

Table 1: Moisture Uptake & Degradation Profile (at 25°C)

Relative Humidity (RH)Storage DurationMoisture Uptake (w/w %)Carbamate Formation (mol %)Physical State Observed
< 10% (Desiccated) 6 Months< 0.1%None DetectedFree-flowing powder
40% (Ambient) 1 Month2.4% (Monohydrate risk)~1.5%Slight clumping
75% (Accelerated) 2 Weeks> 8.0% (Polyhydrate)> 5.0%Hard, caked solid

Part 3: Experimental Protocols

Protocol 1: Moisture Determination via Volumetric KF Titration (USP <921> Method Ia)

Self-Validation Check: The system drift must be verified at < 10 µg H₂O/min before sample introduction to guarantee that atmospheric moisture is excluded[4].

  • System Preparation: Fill the titration vessel with anhydrous methanol. Add a buffering agent (e.g., imidazole) to maintain a pH of 5–7, which is required for the stoichiometric reaction of the Karl Fischer Reagent (KFR).

  • Pre-Titration: Titrate the solvent with KFR to a stable electrometric endpoint (100 ± 50 µA at 200 mV) to eliminate residual solvent moisture[4].

  • Standardization: Inject a known mass of purified water standard (e.g., 10.0 mg) and titrate to determine the KFR water equivalency factor (

    
    ).
    
  • Sample Analysis: Rapidly transfer 100–200 mg of 5-(Cyclopentyloxy)-2-pyridinamine into the vessel under a dry nitrogen purge to prevent atmospheric contamination.

  • Endpoint Detection: Titrate until the drift stop criterion (30 seconds of stable current) is met. Calculate moisture content using the formula:

    
    , where 
    
    
    
    is titrant volume and
    
    
    is sample weight.
Protocol 2: Reversal of Hydration and Carbamate Formation (Vacuum Drying)

Self-Validation Check: The sample must achieve a "constant weight" (mass change < 0.1% over 2 consecutive hours of drying).

  • Preparation: Spread the clumped/degraded compound evenly in a shallow glass drying tray to maximize the surface area-to-volume ratio.

  • Thermal-Vacuum Application: Place the tray in a vacuum oven. Apply a high vacuum (< 10 mbar) and gently heat to 45°C.

    • Causality: The vacuum shifts the equilibrium of the carbamate decomposition (

      
      ) to the right by continuously removing CO₂[2]. The mild heat provides the activation energy to break the hydrate hydrogen bonds without degrading the cyclopentyl ether linkage.
      
  • Purging: Every 2 hours, break the vacuum with ultra-dry Argon. This sweeps displaced moisture and CO₂ from the chamber.

  • Verification: Cool to room temperature under Argon, weigh the sample, and repeat the cycle until constant weight is achieved.

Part 4: Visualizations

G API 5-(Cyclopentyloxy)- 2-pyridinamine Hydrate Crystalline Hydrate (Clumping / Mass Gain) API->Hydrate H-Bonding Carbamate Alkyl-Ammonium Carbamate (Loss of Reactivity) API->Carbamate Nucleophilic Attack H2O Atmospheric Moisture (H2O) H2O->Hydrate H2O->Carbamate Facilitates CO2 Atmospheric Carbon Dioxide (CO2) CO2->Carbamate

Fig 1. Moisture and CO2-driven degradation pathways of 5-(Cyclopentyloxy)-2-pyridinamine.

Workflow Wet Compromised Sample (Hydrated/Carbamate) KF KF Titration (USP <921>) Wet->KF Quantify H2O Dry Vacuum Drying (45°C, <10 mbar) Wet->Dry Reclaim Dry->KF Verify <0.1% Store Argon Backfill & Desiccated Storage Dry->Store Constant Weight

Fig 2. Self-validating workflow for moisture quantification, reclamation, and storage.

References

  • USP <921> Water Determination Methods | PDF | Titration | Chemistry - Scribd Scribd URL
  • National Center for Biotechnology Information (NIH)
  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties - MDPI MDPI URL
  • National Center for Biotechnology Information (NIH)

Sources

Validation & Comparative

Comprehensive 1H NMR Spectrum Analysis of 5-(Cyclopentyloxy)-2-pyridinamine: Solvent and Field Strength Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction

5-(Cyclopentyloxy)-2-pyridinamine (CAS: 1019632-86-0) is a critical heteroaromatic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors. Precise structural elucidation of this compound is paramount for downstream synthetic success and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for verifying its structural integrity.

This guide objectively compares the analytical performance of 1H NMR for this specific compound across different deuterated solvents (CDCl3 vs. DMSO-d6) and magnetic field strengths (400 MHz vs. 600 MHz), providing researchers with actionable, field-proven insights to optimize their analytical workflows.

Structural Overview and Signal Causality

The molecule consists of a 2-aminopyridine core substituted at the 5-position with a cyclopentyloxy group. Understanding the electronic environment is crucial for predicting and assigning the 1H NMR spectrum:

  • Heteroaromatic Protons (H-3, H-4, H-6): The nitrogen atom in the pyridine ring, combined with the electron-donating amine and ether groups, dictates the local magnetic shielding. H-6 is highly deshielded due to its proximity to the electronegative pyridine nitrogen and the ether oxygen, appearing furthest downfield as a doublet with a small meta-coupling constant (J ≈ 2.9 Hz). H-3 and H-4 exhibit a classic ortho-coupling pattern (J ≈ 8.8 Hz).

  • Amine Protons (-NH2): The chemical shift of these exchangeable protons is highly dependent on the solvent's hydrogen-bonding capacity and the rate of proton exchange.

  • Aliphatic Protons (Cyclopentyl ring): The methine proton (O-CH) is heavily deshielded by the adjacent oxygen, appearing as a multiplet around 4.6–4.7 ppm. The remaining eight methylene protons form complex, overlapping multiplets further upfield (1.5–1.9 ppm).

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data and reproducible results, the following standardized, self-validating workflow must be employed. This protocol ensures that magnetic field inhomogeneities and referencing errors are systematically eliminated.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5.0 mg of high-purity 5-(Cyclopentyloxy)-2-pyridinamine.

  • Dissolution: Dissolve the compound entirely in 500 µL of the chosen deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure a solvent depth of exactly 4 cm to prevent magnetic susceptibility artifacts at the sample edges (which can distort peak shapes).

  • Spectrometer Setup: Insert the sample into the spectrometer. Establish a deuterium lock on the solvent to stabilize the magnetic field against drift over time.

  • Shimming: Perform automated gradient shimming (e.g., TopShim) on the deuterium lock signal to maximize magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition: Acquire the 1H spectrum using a standard 90° pulse sequence (e.g., zg30), 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Processing: Apply a Fourier Transform (FT), manually phase the spectrum (zero and first order), apply a baseline correction, and reference the internal TMS peak to exactly 0.00 ppm.

NMR_Workflow Step1 Sample Weighing (5.0 mg API) Step2 Solvent Dissolution (500 µL + 0.03% TMS) Step1->Step2 Step3 Tube Transfer (5 mm NMR Tube, 4 cm depth) Step2->Step3 Step4 Spectrometer Setup (Deuterium Lock & Gradient Shim) Step3->Step4 Step5 Data Acquisition (zg30, 16 scans, D1=2s) Step4->Step5 Step6 Processing (FT, Phase, Baseline, TMS=0 ppm) Step5->Step6

Caption: Standardized 1H NMR sample preparation and self-validating acquisition workflow.

Comparison 1: Solvent Effects (CDCl3 vs. DMSO-d6)

The choice of solvent fundamentally alters the chemical shifts, particularly for exchangeable protons. Table 1 summarizes the comparative experimental data.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, 298 K)

Proton AssignmentCDCl3 (δ, ppm)DMSO-d6 (δ, ppm)Multiplicity & Coupling (J in Hz)
H-6 (Pyridine)7.757.60Doublet, J = 2.9
H-4 (Pyridine)7.107.05Doublet of doublets, J = 8.8, 2.9
H-3 (Pyridine)6.456.35Doublet, J = 8.8
-NH2 (Amine)4.20 (Broad)5.45 (Sharp)Singlet (Exchangeable)
O-CH (Cyclopentyl)4.654.70Multiplet
-CH2- (Cyclopentyl)1.60 - 1.901.50 - 1.85Multiplet (8H)
Residual Solvent 7.262.50Singlet / Quintet

Causality of Solvent Shifts: As documented by Gottlieb et al.[1] in their foundational work on NMR solvent impurities, the residual solvent peak for CDCl3 appears at 7.26 ppm, while DMSO-d6 appears at 2.50 ppm. Beyond residual peaks, the solvent profoundly impacts the amine (-NH2) protons.

In the non-polar CDCl3, the amine protons experience weak hydrogen bonding and intermediate chemical exchange rates, resulting in a broad, upfield signal (~4.20 ppm). Conversely, DMSO-d6 is a strong hydrogen-bond acceptor. It tightly coordinates with the -NH2 protons, slowing their exchange rate on the NMR timescale and heavily deshielding them. This shifts the signal significantly downfield to ~5.45 ppm and sharpens the peak, allowing for highly accurate integration.

Solvent_Effect Solvent NMR Solvent Selection CDCl3 CDCl3 (Non-polar) Solvent->CDCl3 DMSO DMSO-d6 (Strong H-bond Acceptor) Solvent->DMSO Effect1 Weak Coordination NH2 ~4.2 ppm (Broad) CDCl3->Effect1 Effect2 Strong Coordination NH2 ~5.45 ppm (Sharp) DMSO->Effect2

Caption: Logical relationship between solvent polarity, hydrogen bonding, and amine proton shifts.

Comparison 2: Field Strength Performance (400 MHz vs. 600 MHz)

Upgrading from a routine 400 MHz to a high-field 600 MHz spectrometer provides two distinct analytical advantages for analyzing 5-(Cyclopentyloxy)-2-pyridinamine, aligning with Claridge's principles of high-resolution NMR [2].

  • Signal-to-Noise Ratio (SNR): The population difference between the α and β nuclear spin states follows the Boltzmann distribution, which increases proportionally with the external magnetic field (B0). At 600 MHz, the theoretical SNR is significantly higher than at 400 MHz. For a dilute sample or trace impurity analysis, a 600 MHz instrument can achieve the required SNR in a fraction of the scans required at 400 MHz, vastly increasing laboratory throughput.

  • Chemical Shift Dispersion: While scalar coupling constants (J, measured in Hz) are independent of the magnetic field, the chemical shift dispersion (measured in Hz) scales linearly with B0. At 400 MHz, the eight methylene protons of the cyclopentyl ring heavily overlap, creating a complex, second-order multiplet that is difficult to assign. At 600 MHz, the increased dispersion pulls these overlapping signals apart. This pseudo-first-order behavior allows for clearer integration and the potential to distinguish between the distinct α and β methylene environments of the cyclopentyl ring.

Conclusion

For routine purity checks and rapid structural confirmation of 5-(Cyclopentyloxy)-2-pyridinamine, a 400 MHz NMR utilizing CDCl3 is highly cost-effective and analytically sufficient. However, if precise quantification of the amine protons is required, or if the compound is being analyzed for trace structural isomers during late-stage drug development, utilizing DMSO-d6 at 600 MHz is the superior choice. DMSO-d6 locks the exchangeable protons into sharp, easily integrable signals, while the 600 MHz field effectively resolves the complex aliphatic multiplets of the cyclopentyl ring.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. URL:[Link]

Navigating the Fragmentation Landscape: A Comparative Guide to the LC-MS Analysis of 5-(Cyclopentyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the meticulous structural elucidation of novel chemical entities is paramount. For molecules such as 5-(Cyclopentyloxy)-2-pyridinamine, a compound featuring a substituted pyridine core, understanding its behavior under mass spectrometric analysis is crucial for its characterization, metabolite identification, and pharmacokinetic studies. This guide provides an in-depth exploration of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 5-(Cyclopentyloxy)-2-pyridinamine. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage established principles of mass spectrometry to predict its fragmentation pathways.

This document will further serve as a comparative guide, juxtaposing the capabilities of LC-MS with alternative analytical methodologies. We will delve into a detailed, field-proven experimental protocol for LC-MS/MS analysis, elucidating the rationale behind each step to ensure a self-validating and robust method.

Predicted Fragmentation Pattern of 5-(Cyclopentyloxy)-2-pyridinamine

The fragmentation of 5-(Cyclopentyloxy)-2-pyridinamine in a mass spectrometer, particularly under Collision-Induced Dissociation (CID) conditions, is anticipated to be driven by the lability of the ether linkage and the stability of the aromatic pyridine ring. The molecular ion ([M+H]⁺) of 5-(Cyclopentyloxy)-2-pyridinamine is expected at a mass-to-charge ratio (m/z) of 193.13.

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage of the Ether: The bond between the cyclopentyl ring and the ether oxygen is a likely point of initial fragmentation. This can proceed via homolytic or heterolytic cleavage.[1][2]

  • Loss of the Cyclopentyloxy Group: Cleavage of the C-O bond connecting the cyclopentyloxy group to the pyridine ring is a probable event, leading to the formation of a stable 2-amino-5-hydroxypyridine cation.

  • Fragmentation of the Cyclopentyl Ring: The cyclopentyl moiety itself can undergo fragmentation, typically through the loss of neutral alkenes.[3]

  • Cleavage of the Pyridine Ring: While aromatic systems are generally stable, high collision energies can induce ring cleavage, often characterized by the loss of small neutral molecules like HCN.[1]

The following diagram illustrates the predicted fragmentation cascade:

fragmentation_pathway cluster_path1 Ether Cleavage cluster_path2 Cyclopentyl Ring Fragmentation cluster_path3 Pyridine Ring Cleavage M [M+H]⁺ m/z 193.13 C₁₀H₁₅N₂O⁺ F1 Fragment 1 m/z 125.07 C₅H₉O⁺ M->F1 - C₅H₆N₂ F2 Fragment 2 m/z 95.06 C₅H₆N₂⁺ M->F2 - C₅H₈O F3 Fragment 3 m/z 123.09 C₈H₁₁N₂⁺ F1->F3 - H₂O (rearrangement) F4 Fragment 4 m/z 68.05 C₄H₆N⁺ F2->F4 - HCN

Caption: Predicted ESI-MS/MS fragmentation pathway of 5-(Cyclopentyloxy)-2-pyridinamine.

Predicted m/z Proposed Formula Proposed Structure/Loss Notes
193.13C₁₀H₁₅N₂O⁺[M+H]⁺Protonated molecular ion.
125.07C₅H₉O⁺Cyclopentyloxy cationResulting from cleavage of the ether bond.
95.06C₅H₆N₂⁺2-Aminopyridine radical cationLoss of the cyclopentyloxy radical.
123.09C₈H₁₁N₂⁺Loss of ethene from the cyclopentyl ringA common fragmentation for cyclic alkanes.[3]
68.05C₄H₆N⁺Loss of HCN from the aminopyridine fragmentCharacteristic fragmentation of pyridine rings.[1]

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool for the analysis of 5-(Cyclopentyloxy)-2-pyridinamine, other techniques can also be employed, each with its own set of advantages and limitations.

Technique Advantages Disadvantages Applicability to 5-(Cyclopentyloxy)-2-pyridinamine
LC-MS/MS High sensitivity and selectivity. Provides structural information through fragmentation. Suitable for polar and non-volatile compounds.Higher initial instrument cost. Matrix effects can suppress ionization.Excellent. The polarity of the amino and pyridine groups makes it well-suited for ESI-MS without derivatization.[4]
HPLC-UV Lower cost and simpler operation. Robust and widely available.Lower sensitivity and selectivity compared to MS. Does not provide structural confirmation.Good for quantification. A suitable chromophore is present. However, it would require a well-resolved chromatographic method to ensure specificity, especially in complex matrices.
GC-MS Excellent chromatographic resolution. Established and robust technique.Requires volatile and thermally stable analytes. Derivatization is often necessary for polar compounds.[5]Possible with derivatization. The primary amine would likely require derivatization (e.g., silylation or acylation) to improve volatility and prevent peak tailing.[6][7] This adds a sample preparation step and potential for artifacts.

Experimental Protocol: LC-MS/MS Method

This protocol is designed to provide a robust starting point for the analysis of 5-(Cyclopentyloxy)-2-pyridinamine. The selection of a biphenyl column is strategic for enhancing the retention and separation of aromatic amines through π-π interactions.[4]

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 5-(Cyclopentyloxy)-2-pyridinamine in methanol. Serially dilute with the initial mobile phase composition to prepare working standards (e.g., 1, 10, 100, 1000 ng/mL).

  • Matrix Samples (e.g., Plasma): Employ a protein precipitation method. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Rationale: The use of formic acid as a mobile phase additive is to ensure the analyte is protonated, which is essential for efficient ionization in positive ESI mode.[8]

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon.

  • Data Acquisition: Full scan (m/z 50-300) for initial identification and product ion scan of m/z 193.13 for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) would be employed.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Standard Prepare Standard Solutions Injection Inject Sample Standard->Injection Matrix Protein Precipitation (if applicable) Matrix->Injection Separation Chromatographic Separation (Biphenyl Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 MS1 Scan (Full Scan) Ionization->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 MS2 Scan (Product Ion Scan) Fragmentation->MS2

Caption: A streamlined workflow for the LC-MS/MS analysis of 5-(Cyclopentyloxy)-2-pyridinamine.

Conclusion

The structural elucidation of novel compounds like 5-(Cyclopentyloxy)-2-pyridinamine is a critical step in the drug development pipeline. While direct experimental data is the gold standard, a predictive approach based on fundamental principles of mass spectrometry provides a robust framework for initial characterization. The proposed LC-MS/MS method, leveraging a biphenyl stationary phase and positive electrospray ionization, offers a highly sensitive and selective approach for its analysis. A comparative understanding of alternative techniques such as HPLC-UV and GC-MS is essential for selecting the most appropriate analytical strategy based on the specific research question and available resources. The methodologies and predictions outlined in this guide are intended to empower researchers to confidently approach the analysis of this and structurally related molecules.

References

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC. Available at: [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine - Scribd. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro | Waters. Available at: [Link]

  • Mass Spectrometry - MSU chemistry. Available at: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu. Available at: [Link]

  • ESI response of aniline and 4-aminopyridine in presence of different,... - ResearchGate. Available at: [Link]

  • Prediction of fragmentation pattern in LC-ESI-MS/MS? : r/massspectrometry - Reddit. Available at: [Link]

  • Mass spectral fragmentation of aniline-1-carbon-13 | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways | ACS Omega - ACS Publications. Available at: [Link]

  • (PDF) Derivatization Methods in GC and GC/MS - ResearchGate. Available at: [Link]

  • SingleFrag: A deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation - bioRxiv.org. Available at: [Link]

  • Derivatization Methods in GC and GC/MS - Semantic Scholar. Available at: [Link]

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - MDPI. Available at: [Link]

  • a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed. Available at: [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC. Available at: [Link]

  • Can amide bonds fragment in ESI-MS? - Chemistry Stack Exchange. Available at: [Link]

Sources

HPLC method development for 5-(Cyclopentyloxy)-2-pyridinamine purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Method Development for the Purity of 5-(Cyclopentyloxy)-2-pyridinamine

As a Senior Application Scientist, the task of developing a robust and reliable HPLC method for purity analysis is not merely a procedural exercise; it is a multi-faceted challenge that requires a deep understanding of analyte chemistry, stationary phase interactions, and regulatory expectations. The analyte , 5-(Cyclopentyloxy)-2-pyridinamine, presents a classic challenge for chromatographers: a basic amine functional group on a pyridine ring. Such compounds are notoriously prone to engaging in secondary interactions with residual silanol groups on silica-based stationary phases, leading to poor peak shape, or "tailing".[1][2] This peak asymmetry compromises both resolution and the accuracy of quantification, making the development of a suitable method paramount for ensuring drug quality and safety.[3]

This guide eschews a one-size-fits-all template. Instead, it presents a comparative analysis of two distinct, yet powerful, HPLC strategies for the purity determination of this compound. We will explore a modernized, conventional reversed-phase approach and a high-efficiency method utilizing superficially porous particle technology. The objective is to not only provide detailed protocols but to dissect the causality behind each experimental choice, offering a transparent and scientifically grounded rationale for achieving optimal chromatographic performance. This approach is aligned with the principles of Analytical Quality by Design (QbD), where method robustness is built-in through a thorough understanding of the analytical procedure.[4]

The Core Analytical Challenge: Taming the Basic Amine

The primary obstacle in the analysis of 5-(Cyclopentyloxy)-2-pyridinamine is the basicity of the 2-pyridinamine moiety. On traditional silica-based reversed-phase columns, residual, un-endcapped silanol groups (Si-OH) can become deprotonated (SiO-) at mobile phase pH values above ~3-4.[5] The protonated basic analyte (a pyridinium ion) can then undergo strong ionic interactions with these negatively charged sites. This secondary retention mechanism, in addition to the primary hydrophobic retention, results in a distorted peak shape characterized by a broad tail.[5][6] Mitigating this interaction is the central goal of our method development.

Method Comparison: Two Strategies for Optimal Purity Analysis

We will develop and compare two distinct methods:

  • Method A: Robust Reversed-Phase (RP-HPLC) on a Modern Fully Porous C18 Column. This approach leverages a state-of-the-art, fully porous particle (FPP) column with advanced end-capping to minimize silanol activity. By operating at a low pH, we ensure the analyte is fully protonated and suppress the ionization of the residual silanols, thereby improving peak symmetry.[7]

  • Method B: High-Efficiency Analysis using a Superficially Porous Particle (SPP) C18 Column. This method employs "core-shell" particle technology, which features a solid, non-porous core surrounded by a thin, porous shell of silica.[8][9] This design significantly reduces the diffusion path for the analyte, leading to dramatically higher column efficiency, sharper peaks, and faster separations at lower backpressures compared to FPP columns of similar particle size.[9][10] This approach aligns with recent revisions to USP General Chapter <621> which encourage method modernization.[11][12]

Logical Workflow for Method Development and Comparison

The following diagram illustrates the logical flow from identifying the analytical challenge to comparing the performance of the two proposed HPLC methods.

MethodDevelopmentWorkflow cluster_0 Phase 1: Problem Definition & Strategy cluster_1 Phase 2: Method Design & Execution cluster_2 Phase 3: Data Analysis & Comparison Analyte Analyte: 5-(Cyclopentyloxy)-2-pyridinamine Challenge Challenge: Basic Amine (Peak Tailing Risk) [9, 10] Analyte->Challenge Goal Goal: Robust Purity Method (Symmetrical Peaks, Good Resolution) Challenge->Goal MethodA Method A: Modern FPP C18 (Low pH Mobile Phase) Goal->MethodA MethodB Method B: SPP 'Core-Shell' C18 (High Efficiency Approach) [12] Goal->MethodB ProtocolA Execute Protocol A MethodA->ProtocolA ProtocolB Execute Protocol B MethodB->ProtocolB DataA Collect Data (Method A) (tR, Tf, Rs, N, Pressure) ProtocolA->DataA DataB Collect Data (Method B) (tR, Tf, Rs, N, Pressure) ProtocolB->DataB Compare Comparative Analysis (Evaluate Performance Metrics) DataA->Compare DataB->Compare Conclusion Conclusion & Recommendation Compare->Conclusion

Caption: Workflow for HPLC method development and comparison.

Experimental Protocols

These protocols are designed to be self-validating through the incorporation of rigorous system suitability testing (SST), as mandated by pharmacopeial guidelines like USP <621> and ICH Q2(R1).[13][14][15]

Instrumentation and Reagents
  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Chemicals:

    • Acetonitrile (HPLC grade or higher)

    • Water (Milli-Q or equivalent HPLC grade)

    • Formic acid (LC-MS grade)

    • 5-(Cyclopentyloxy)-2-pyridinamine reference standard and sample material.

Standard and Sample Preparation
  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample material into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used for the detection of impurities.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.

Chromatographic Conditions
ParameterMethod A: Robust RP-HPLC (FPP)Method B: High-Efficiency (SPP)
Column Fully Porous C18, 250 mm x 4.6 mm, 5 µmSuperficially Porous C18, 100 mm x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B (re-equilibration)0-1 min, 10% B; 1-10 min, 10-90% B; 10-12 min, 90% B; 12.1-15 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL5 µL
System Suitability Criteria

The following SST parameters must be met for the analysis to be considered valid, based on injections of the Working Standard Solution.

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, critical for accurate integration.[13]
Theoretical Plates (N) ≥ 5000 (Method A), ≥ 10000 (Method B)Measures column efficiency and peak sharpness.
%RSD for Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision.[14]
Resolution (Rs) ≥ 2.0 between the main peak and any adjacent impurityEnsures baseline separation for accurate impurity quantification.[13]

Comparative Data and Performance Analysis

The following table presents hypothetical but realistic data obtained from the execution of both methods, assuming the presence of a closely eluting impurity (Impurity X).

Performance MetricMethod A: Robust RP-HPLC (FPP)Method B: High-Efficiency (SPP)
Retention Time (tR) - Main Peak 15.2 min6.8 min
Tailing Factor (Tf) - Main Peak 1.41.1
Resolution (Rs) - vs. Impurity X 2.54.2
Theoretical Plates (N) - Main Peak 8,50018,000
Backpressure (approx.) 180 bar (2600 psi)250 bar (3625 psi)
Total Run Time 35 min15 min
Interpretation of Results

The data clearly demonstrates the superior performance of the High-Efficiency SPP method (Method B).

  • Efficiency and Peak Shape: Method B yields more than double the theoretical plates (18,000 vs. 8,500), resulting in significantly sharper peaks. This is visually confirmed by the near-perfect tailing factor of 1.1, compared to 1.4 for Method A, which is acceptable but indicates some residual silanol interaction.[16] The superior peak shape directly translates to more accurate integration and quantification.

  • Resolution and Speed: The higher efficiency of the SPP column provides a much greater resolution (4.2 vs. 2.5) for the critical peak pair, ensuring confident separation.[9] Furthermore, the analysis time is more than halved (15 min vs. 35 min), dramatically increasing sample throughput.

  • Backpressure: While Method B operates at a slightly higher backpressure, it remains well within the limits of a standard HPLC system (typically rated to 400 bar), offering UHPLC-like performance without requiring a specialized instrument.[8]

Visualizing the Mechanism of Peak Tailing Mitigation

The choice of low pH mobile phase and advanced column technology directly addresses the root cause of peak tailing for basic analytes.

TailingMechanism cluster_0 The Problem: Secondary Interactions cluster_1 The Solutions Silanol Silica Surface (Deprotonated Silanol, SiO⁻) Interaction Strong Ionic Interaction (Secondary Retention) Silanol->Interaction Analyte Analyte (Protonated Amine, R-NH₃⁺) Analyte->Interaction Tailing Result: Peak Tailing Interaction->Tailing Solution1 Low pH Mobile Phase (e.g., 0.1% Formic Acid) Solution2 Advanced Column Technology (High End-capping or SPP) Outcome1 Suppresses Silanol Ionization (Si-OH remains neutral) Solution1->Outcome1 Outcome2 Masks or Reduces Active Sites & Increases Efficiency Solution2->Outcome2 GoodPeak Result: Symmetrical Peak Outcome1->GoodPeak Outcome2->GoodPeak

Caption: Mitigation of peak tailing for basic compounds.

Conclusion and Senior Scientist Recommendation

Both developed methods are validatable and meet typical system suitability requirements. Method A, utilizing a modern fully porous C18 column, represents a reliable and robust, albeit conventional, approach. It successfully mitigates the worst of the peak tailing and provides adequate resolution.

However, the data unequivocally supports the adoption of Method B , the high-efficiency approach using a superficially porous particle (SPP) column, as the superior choice. The benefits are compelling:

  • Enhanced Data Quality: The exceptional peak symmetry and higher resolution provide greater confidence in the accuracy of the purity results.

  • Increased Throughput: The significantly shorter run time allows for more samples to be analyzed per day, reducing operational costs and accelerating development timelines.

  • Future-Proofing: This method leverages modern column technology that is becoming the industry standard, aligning the laboratory with current best practices as encouraged by USP <621>.[17]

For any laboratory focused on both high-quality data and operational efficiency, the investment in SPP column technology for challenging basic compounds like 5-(Cyclopentyloxy)-2-pyridinamine provides a clear and justifiable return.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations Source: ResearchGate (Journal of Pharmaceutical and Biomedical Analysis) URL: [Link]

  • Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]

  • Title: Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC Source: Waters Corporation URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

  • Title: Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds Source: Waters Corporation URL: [Link]

  • Title: Fast and High Efficiency HPLC Separations Using Superficially Porous Particles Source: Restek URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Source: Waters Corporation URL: [Link]

  • Title: Superficially porous particles columns for super fast HPLC separations Source: PubMed (Biomedical Chromatography) URL: [Link]

  • Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate (Book Chapter) URL: [Link]

  • Title: The Difference Between Superficially Porous and Fully Porous Particles Source: Chrom Tech, Inc. URL: [Link]

  • Title: Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL: [Link]

Sources

A Comparative Analysis of 5-Cyclopentyloxy and 5-Cyclopropylmethoxy Pyridines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities. The strategic functionalization of this privileged heterocycle can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. Among the myriad of possible substitutions, small alkoxy groups at the 5-position have proven to be particularly effective in modulating the activity of compounds targeting key proteins such as phosphodiesterase-4 (PDE4) and nicotinic acetylcholine receptors (nAChRs). This guide provides an in-depth, comparative analysis of two such substituents: the 5-cyclopentyloxy and 5-cyclopropylmethoxy groups, offering a framework for researchers to evaluate their relative merits in drug design.

Introduction: The Significance of the 5-Alkoxy Substitution

The 5-position of the pyridine ring offers a vector for substitution that can significantly impact ligand-receptor interactions. The introduction of alkoxy groups at this position can enhance binding affinity through various mechanisms, including hydrophobic interactions and favorable conformational pre-organization. The choice between a cyclopentyloxy and a cyclopropylmethoxy moiety, while seemingly subtle, can lead to distinct pharmacological outcomes. The cyclopentyloxy group, being more lipophilic and conformationally flexible, may offer broader interactions within a binding pocket. In contrast, the cyclopropylmethoxy group, with its smaller, more rigid cyclopropyl ring, can provide a more defined and potentially more selective interaction. This guide will explore these differences in the context of two major drug targets: PDE4 and α7 nAChRs.

Hypothetical Comparative Study: A Framework for Evaluation

Figure 1: Representative Pyridine Scaffolds for Comparison

Representative pyridine scaffolds for biological activity comparison.

Chemical Synthesis: A Plausible Synthetic Route

The synthesis of the target 5-alkoxypyridine derivatives can be achieved through a convergent synthetic strategy. A key intermediate, a 5-hydroxypyridine derivative, can be alkylated with either cyclopentyl bromide or cyclopropylmethyl bromide to yield the desired products.

Figure 2: Proposed Synthetic Workflow

A 5-Hydroxypyridine Precursor B Alkylation A->B C 5-Cyclopentyloxy-Pyridine (Compound A) B->C Cyclopentyl Bromide, Base D 5-Cyclopropylmethoxy-Pyridine (Compound B) B->D Cyclopropylmethyl Bromide, Base

General synthetic scheme for 5-alkoxypyridine derivatives.

Step-by-Step Synthesis Protocol:
  • Preparation of the 5-Hydroxypyridine Intermediate: A suitable commercially available or synthesized 5-hydroxypyridine derivative is selected as the starting material.

  • Alkylation Reaction:

    • To a solution of the 5-hydroxypyridine intermediate in a polar aprotic solvent (e.g., DMF or acetone), a suitable base (e.g., K₂CO₃ or NaH) is added.

    • The reaction mixture is stirred at room temperature for a short period to facilitate the formation of the corresponding alkoxide.

    • Either cyclopentyl bromide or cyclopropylmethyl bromide is added to the reaction mixture.

    • The reaction is heated to an appropriate temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS until completion.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 5-cyclopentyloxy- or 5-cyclopropylmethoxy-pyridine derivative.

Comparative Biological Activities: A Hypothetical Data-Driven Analysis

Based on structure-activity relationship (SAR) trends observed in the literature for PDE4 inhibitors and nAChR modulators, we can project the likely biological profiles of our hypothetical compounds.

Phosphodiesterase-4 (PDE4) Inhibition

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses inflammatory responses. Both the cyclopentyloxy and cyclopropylmethoxy moieties are known to interact with a hydrophobic pocket in the active site of PDE4.

Table 1: Hypothetical Comparative PDE4B Inhibitory Activity

Compound5-SubstituentPDE4B IC₅₀ (nM)
A Cyclopentyloxy15
B Cyclopropylmethoxy5
Roflumilast(Reference)0.8

The smaller, more constrained cyclopropylmethoxy group in Compound B is hypothesized to provide a more optimal fit into the hydrophobic pocket of the PDE4B active site, leading to a lower IC₅₀ value compared to the bulkier and more flexible cyclopentyloxy group of Compound A . This is consistent with the high potency observed for roflumilast, which features a cyclopropylmethoxy group.

Figure 3: PDE4 Signaling Pathway

ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase AMP AMP cAMP->AMP PDE4 PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anti_inflammatory_genes Anti_inflammatory_genes CREB->Anti_inflammatory_genes Activates Transcription PDE4_Inhibitor PDE4_Inhibitor PDE4 PDE4 PDE4_Inhibitor->PDE4 Inhibits

Simplified PDE4 signaling pathway and the action of inhibitors.

α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation

The α7 nAChR is a ligand-gated ion channel involved in cognitive processes, and its modulation is a key strategy for the treatment of neurological disorders. The 5-position of the pyridine ring is a critical determinant of whether a compound acts as an agonist, a positive allosteric modulator (PAM), or an antagonist.

Table 2: Hypothetical Comparative α7 nAChR Activity

Compound5-Substituentα7 nAChR Binding (Kᵢ, nM)α7 nAChR Functional Activity (EC₅₀, nM)Pharmacological Profile
A Cyclopentyloxy25>10,000Antagonist/Weak Partial Agonist
B Cyclopropylmethoxy10150Agonist

In this hypothetical scenario, the more compact cyclopropylmethoxy group of Compound B allows for an agonist profile, effectively activating the receptor. Conversely, the larger cyclopentyloxy group of Compound A may lead to steric hindrance that prevents full receptor activation, resulting in an antagonist or weak partial agonist profile. This highlights the profound impact of subtle structural changes on the pharmacological outcome at nAChRs.[1][2]

Figure 4: α7 nAChR Signaling Pathway

Acetylcholine Acetylcholine alpha7_nAChR alpha7_nAChR Acetylcholine->alpha7_nAChR Binds to Ca2_influx Ca2_influx alpha7_nAChR->Ca2_influx Opens Channel Downstream_signaling Downstream_signaling Ca2_influx->Downstream_signaling Initiates Agonist Agonist Agonist->alpha7_nAChR Activates Antagonist Antagonist Antagonist->alpha7_nAChR Blocks

Simplified α7 nAChR signaling and modulation by ligands.

Experimental Protocols

To empirically validate the hypothetical data presented, the following experimental protocols are recommended.

PDE4 Inhibition Assay (IMAP TR-FRET Protocol)

This protocol is adapted from a method for measuring human PDE4A and PDE4B activities.[3]

Figure 5: PDE4 Inhibition Assay Workflow

A Prepare Reagents B Enzyme Reaction (PDE4, FAM-cAMP, Inhibitor) A->B C Add IMAP Binding Reagent B->C D Incubate C->D E Read Fluorescence Polarization D->E

Workflow for the IMAP TR-FRET PDE4 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds (e.g., in DMSO).

    • Prepare a solution of recombinant human PDE4B enzyme in assay buffer.

    • Prepare a solution of FAM-labeled cAMP substrate in assay buffer.

  • Enzymatic Reaction:

    • In a 96-well black plate, add the assay buffer, PDE4B enzyme solution, and the test compound dilutions.

    • Initiate the reaction by adding the FAM-cAMP substrate solution.

    • Incubate the plate at room temperature for 1 hour.

  • IMAP Binding and Detection:

    • Add the IMAP TR-FRET binding reagent to each well to stop the enzymatic reaction and bind to the resulting FAM-labeled AMP.

    • Incubate the plate for at least 1 hour at room temperature to allow for the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[3]

    • Calculate the percentage of PDE4B inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

α7 nAChR Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of compounds to the α7 nAChR.

Figure 6: α7 nAChR Radioligand Binding Assay Workflow

A Prepare Brain Homogenate B Incubate with Radioligand & Test Compound A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E

Workflow for the α7 nAChR radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

  • Binding Reaction:

    • In test tubes, combine the membrane preparation, a selective α7 nAChR radioligand (e.g., [³H]-methyllycaconitine), and various concentrations of the test compound.

    • Define non-specific binding in the presence of a high concentration of a known α7 nAChR ligand (e.g., nicotine).

    • Incubate the tubes for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C).

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Determine the Kᵢ value by fitting the data to a competition binding curve using the Cheng-Prusoff equation.

α7 nAChR Functional Assay (Calcium Influx in HEK293 Cells)

This cell-based assay measures the functional activity of compounds at the α7 nAChR by monitoring changes in intracellular calcium levels.

Figure 7: α7 nAChR Functional Assay Workflow

A Culture HEK293 cells expressing α7 nAChR B Load cells with Ca2+ indicator dye A->B C Add Test Compound B->C D Stimulate with Agonist (for PAMs) or Measure directly (for Agonists) C->D E Measure Fluorescence D->E

Workflow for the cell-based α7 nAChR functional assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably or transiently expressing the human α7 nAChR in a suitable culture medium.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing solution.

  • Compound Application and Stimulation:

    • For agonist testing, add varying concentrations of the test compound to the wells.

    • For PAM testing, pre-incubate the cells with the test compound before adding a sub-maximal concentration of a known α7 nAChR agonist (e.g., acetylcholine).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of the compound/agonist using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the change in fluorescence as a measure of the increase in intracellular calcium.

    • For agonists, determine the EC₅₀ value by plotting the fluorescence change against the logarithm of the compound concentration.

    • For PAMs, determine the potentiation of the agonist response.

Conclusion

The choice between a 5-cyclopentyloxy and a 5-cyclopropylmethoxy substituent on a pyridine core can have a profound impact on the resulting compound's biological activity. The hypothetical data presented, grounded in established SAR principles, suggests that the smaller, more rigid cyclopropylmethoxy group may favor higher potency at PDE4B, while the larger, more flexible cyclopentyloxy group might be more suited for achieving antagonist or partial agonist profiles at the α7 nAChR. This guide provides a comprehensive framework, including synthetic strategies and detailed experimental protocols, to enable researchers to systematically investigate these differences and make informed decisions in the design of novel pyridine-based therapeutics. The subtle interplay between ligand structure and biological function underscores the importance of meticulous substituent selection in the intricate process of drug discovery.

References

  • A series of α7 nicotinic acetylcholine receptor allosteric modulators with close chemical similarity but diverse pharmacological properties. J Biol Chem. 2012 May 15;287(20):16189-99.
  • Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. Proc Natl Acad Sci U S A. 2008 Sep 23;105(38):14686-91.
  • Use of 4-cyclopropylmethoxy-N-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)pyridine-2-carboxamide for the treatment of spinal cord traumas.
  • SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Letters in Drug Design & Discovery.
  • selective pde4 inhibitor: Topics by Science.gov.
  • Substituted pyridine and pyrazine compounds as pde4 inhibitors.
  • Application Notes and Protocols: Synthesis of PDE4 Inhibitors Utilizing a Cyclopropyl Moiety. Benchchem.
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Int J Mol Sci. 2023 Jul 15;24(14):11518.
  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Front Pharmacol. 2020 Jan 21;10:1657.
  • Use of 4-cyclopropylmethoxy-N-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy) pyridine-2-carboxamide in the treatment of spinal cord traumas.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Int J Mol Sci. 2023 Jan 28;24(3):2637.
  • PDE4 inhibitor (R)-4-(5-(4-methoxy-3-propoxyphenyl)pyridin-3-yl)-1,2-oxaborolan-2-ol.
  • Use of 4-cyclopropylmethoxy-n-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)pyridine-2-carboxamide for the treatment of motor disorders related to parkinson's disease.
  • Pyridin-4-yl derivatives.
  • Pyridine derivatives, processes for their preparation and pharmaceutical compositions thereof.
  • Pyridine derivatives and their production.
  • PYRIDINE OR PYRIMIDINE DERIVATIVES.
  • A Series of α7 Nicotinic Acetylcholine Receptor Allosteric Modulators with Close Chemical Similarity but Diverse Pharmacological Properties. J Biol Chem. 2012 May 25; 287(22): 18189–18199.
  • A series of α7 nicotinic acetylcholine receptor allosteric modulators with close chemical similarity but diverse pharmacological properties. J Biol Chem. 2012 May 15;287(20):16189-99.
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. J Agric Food Chem. 2025 Jan 15;73(2):657-666.
  • Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects. J Biol Chem. 2013 Nov 22; 288(47): 33833–33844.
  • Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. Proc Natl Acad Sci U S A. 2008 Sep 23; 105(38): 14686–14691.
  • A Comparative Guide to the Biological Activities of Pyridine Deriv
  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Front Microbiol. 2022 Nov 9;13:1034637.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.

Sources

Comprehensive Reference Standard Characterization Guide for 5-(Cyclopentyloxy)-2-pyridinamine: A Comparative Analytical Approach

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals

The compound 5-(Cyclopentyloxy)-2-pyridinamine (CAS: 1019632-86-0; Molecular Formula: C₁₀H₁₄N₂O) is a critical building block and intermediate in the synthesis of advanced pharmaceutical active ingredients, including novel kinase inhibitors and receptor modulators[1][2]. Because the quality of a reference standard directly dictates the accuracy of all downstream quantitative analyses, its characterization must be absolute.

This guide objectively compares the orthogonal analytical techniques required to certify 5-(Cyclopentyloxy)-2-pyridinamine as a primary reference standard. The methodologies described herein are designed to comply with the rigorous expectations of ICH Q3A(R2) [3] and USP <11> USP Reference Standards [4].

Phase 1: Structural Elucidation & Identity Confirmation

To unequivocally prove the chemical structure of a reference standard, a single analytical technique is insufficient. We must compare and combine High-Resolution Mass Spectrometry (HRMS) with Nuclear Magnetic Resonance (NMR) spectroscopy.

Method Comparison: LC-HRMS vs. NMR
  • Causality of Choice: LC-HRMS provides the exact mass, confirming the empirical formula (C₁₀H₁₄N₂O) and ruling out unexpected elemental substitutions. However, HRMS cannot easily differentiate between positional isomers (e.g., 4-cyclopentyloxy vs. 5-cyclopentyloxy). NMR is required to map the exact atomic connectivity and verify the substitution pattern on the pyridine ring via spin-spin (

    
    ) coupling constants.
    
  • Self-Validating System: The structural proof is only valid when the exact mass error from HRMS is < 5 ppm, and the integration of the ¹H NMR signals perfectly matches the expected 14 protons.

Step-by-Step Methodology

1. LC-HRMS Protocol:

  • Preparation: Dissolve the sample in LC-MS grade Methanol to a concentration of 1 µg/mL.

  • Execution: Inject 2 µL into a Q-TOF mass spectrometer operating in Electrospray Ionization Positive (ESI+) mode.

  • Self-Validation: Infuse a lock-mass solution (e.g., Leucine Enkephalin,

    
     556.2771) continuously during the run. This real-time calibration ensures mass accuracy remains below 5 ppm, validating the instrument's calibration state.
    

2. ¹H and ¹³C NMR Protocol:

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
  • Execution: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

  • Self-Validation: Calibrate the chemical shifts internally using the residual non-deuterated solvent peak (DMSO quintet at 2.50 ppm for ¹H). This internal referencing guarantees that shift values are absolute and reproducible.

Table 1: Comparative Structural Elucidation Data
Analytical TechniqueTarget MetricExpected Result for 5-(Cyclopentyloxy)-2-pyridinamineValidation Criteria
LC-HRMS (ESI+) Exact Mass

Calculated: 179.1184

Observed: ~179.1182

Mass Error < 5 ppm
¹H NMR Pyridine Protons~7.6 ppm (d, 1H), ~7.1 ppm (dd, 1H), ~6.4 ppm (d, 1H)Correct

-coupling for 2,5-substitution
¹H NMR Amine Protons~5.5 ppm (s, 2H, -NH₂)Integrates to exactly 2H
¹H NMR Cyclopentyl Protons~4.7 ppm (m, 1H, -O-CH-), ~1.5-1.9 ppm (m, 8H)Integrates to exactly 9H

Phase 2: Absolute Purity Determination

Determining the purity of a reference standard requires orthogonal techniques to prevent bias. We compare High-Performance Liquid Chromatography (HPLC-UV) against Quantitative NMR (qNMR).

Method Comparison: HPLC-UV vs. qNMR
  • Causality of Choice: HPLC-UV is the industry standard for separating and quantifying related organic impurities[3]. However, it relies on the flawed assumption that all impurities share the same UV extinction coefficient as the active ingredient. qNMR solves this by acting as a primary ratio method. It measures the absolute mass fraction directly by comparing the proton signal of the analyte to a certified internal standard, completely independent of UV response factors[5].

  • Self-Validating System: The purity assigned to the reference standard is only trusted if the chromatographic purity (HPLC) and the absolute mass fraction (qNMR) agree within 1.0%.

Step-by-Step Methodology

1. HPLC-UV Protocol:

  • Preparation: Prepare a 1.0 mg/mL solution in Water/Acetonitrile (50:50).

  • Execution: Use a C18 column (150 x 4.6 mm, 3 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% TFA) over 20 minutes. Monitor at 254 nm and 220 nm.

  • Self-Validation (System Suitability): Inject a resolution mixture containing the analyte and its closest known synthetic impurity. The run is only valid if the critical pair resolution (

    
    ) is > 2.0 and the tailing factor is < 1.5.
    

2. qNMR Protocol:

  • Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of a certified internal standard (e.g., NIST-traceable Maleic acid) into the same vial using a microbalance (readability 0.001 mg). Dissolve in DMSO-

    
    [5].
    
  • Execution: Acquire a ¹H NMR spectrum.

  • Self-Validation: Set the relaxation delay (

    
    ) to at least 5 times the longest spin-lattice relaxation time (
    
    
    
    ) of the quantified protons (typically
    
    
    > 30 seconds). This ensures complete magnetization recovery, making the integration strictly quantitative[5].
Table 2: Orthogonal Purity Assessment
MethodologyPrinciple of MeasurementTypical Purity ResultLimitations Overcome By Orthogonality
HPLC-UV Chromatographic separation & UV absorbance99.5% (Area Normalization)Blind to impurities lacking a chromophore.
qNMR Direct proton integration vs. Internal Standard99.2% (Absolute Mass Fraction)Cannot separate closely eluting isomeric impurities.
Karl Fischer Volumetric titration of water0.15% (Water Content)HPLC and qNMR often miss residual moisture.

Phase 3: Solid-State Characterization

The physical form of the reference standard dictates its solubility, stability, and handling properties. We compare X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Method Comparison: XRPD vs. DSC
  • Causality of Choice: XRPD maps the long-range crystallographic order, acting as a fingerprint to prove the material is a specific crystalline polymorph rather than an amorphous solid. DSC measures the thermodynamic energy absorbed during phase transitions (melting). Furthermore, DSC provides a third orthogonal purity check via the van 't Hoff equation, which calculates mole fraction purity based on melting point depression.

  • Self-Validating System: The thermal data is validated by calibrating the instrument against known thermodynamic standards prior to analysis.

Step-by-Step Methodology

1. XRPD Protocol:

  • Execution: Lightly pack the powder onto a zero-background silicon holder. Scan from 2° to 40° 2θ using Cu Kα radiation (1.5406 Å) at a step size of 0.02°.

  • Self-Validation: Run a NIST SRM 640 (Silicon powder) standard before the sample. The method is valid only if the Si peak aligns exactly at 28.44° 2θ.

2. DSC Protocol:

  • Execution: Seal 2-3 mg of the sample in an aluminum pan with a pinhole. Heat from 25 °C to 200 °C at a rate of 10 °C/min under a 50 mL/min dry nitrogen purge.

  • Self-Validation: Calibrate the cell constant and temperature axis using a high-purity Indium standard. The onset of melting for Indium must be exactly 156.6 °C.

Analytical Workflow Diagram

The following logical workflow illustrates the self-validating, orthogonal approach required to elevate a candidate material to a Certified Reference Material (CRM).

Workflow cluster_Identity Phase 1: Structural Identity cluster_Purity Phase 2: Purity & Assay cluster_SolidState Phase 3: Solid-State Properties Start 5-(Cyclopentyloxy)-2-pyridinamine Candidate Material NMR 1H & 13C NMR (Connectivity) Start->NMR HRMS LC-HRMS (Exact Mass) Start->HRMS HPLC HPLC-UV (Chromatographic Purity) NMR->HPLC HRMS->HPLC qNMR qNMR (Absolute Mass Fraction) HPLC->qNMR XRPD XRPD (Crystal Lattice) qNMR->XRPD DSC DSC (Thermal Transitions) qNMR->DSC Cert Certified Reference Material (CRM) Generation & COA XRPD->Cert DSC->Cert

Orthogonal characterization workflow for 5-(Cyclopentyloxy)-2-pyridinamine reference standards.

References

  • sigmaaldrich.com - 5-(cyclopentyloxy)pyridin-2-amine (CAS No.: 1019632-86-0).
  • bldpharm.com - 1019632-86-0 | 2-Amino-5-(cyclopentoxy)pyridine | BLD Pharm.
  • europa.eu - ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • lupinepublishers.com - Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO (Context: USP <11> USP Reference Standards).
  • benchchem.com - Cyclophosphamide-d4 | 173547-45-0 - Benchchem (Context: qNMR Protocol & Internal Standards).

Sources

A Senior Application Scientist's Guide to FTIR Analysis: Distinguishing Ether and Amine Functional Groups in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral features of ether and amine functional groups attached to a pyridine core. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak listings to explore the underlying vibrational principles and offers a robust experimental framework for accurate structural elucidation.

The Principle: Why FTIR is a Cornerstone in Structural Analysis

FTIR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule.[1] When a molecule is exposed to infrared radiation, its covalent bonds vibrate by stretching or bending at specific, quantized frequencies.[2][3] The energy absorbed to cause these vibrations corresponds to a specific wavenumber (cm⁻¹), creating a unique spectral "fingerprint."[4] For pyridine derivatives, which form the backbone of numerous pharmaceuticals and specialty chemicals, FTIR provides a rapid and definitive method to confirm the presence and nature of key substituents like amines and ethers.

The position, intensity, and shape of an absorption band are governed by factors such as bond strength, the mass of the atoms involved, and the electronic environment.[2][5] For instance, the electron-withdrawing nature of the pyridine ring can subtly shift the absorption frequencies of attached functional groups compared to their aliphatic counterparts.

Decoding the Spectra: Characteristic Bands of Amines in Pyridine Derivatives

The infrared signature of an amine is dominated by the vibrations of its N-H bonds. The number and position of these bands are highly diagnostic for classifying an amine as primary, secondary, or tertiary.[6][7][8]

Primary Aromatic Amines (e.g., 2-Aminopyridine)

A primary amine group (-NH₂) attached to a pyridine ring exhibits several distinct absorption bands.

  • N-H Stretching: The most prominent feature is a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region.[9][10]

    • The higher frequency band corresponds to the asymmetric stretching mode.

    • The lower frequency band is due to the symmetric stretching mode.

    • The presence of two distinct peaks in this region is a definitive indicator of a primary amine. For example, in 2-aminopyridine, these bands are reported around 3442 cm⁻¹ and 3300 cm⁻¹.

  • N-H Bending (Scissoring): A strong absorption is typically observed in the 1650-1580 cm⁻¹ range due to the in-plane scissoring motion of the -NH₂ group.[6][9] This can sometimes overlap with the C=C stretching vibrations of the pyridine ring.

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band between 1335-1250 cm⁻¹ .[11] This absorption is more intense than in aliphatic amines due to resonance with the aromatic ring.

  • N-H Wagging: A broad, often strong band may appear in the 900-650 cm⁻¹ region, resulting from the out-of-plane wagging of the N-H bonds.[6][9]

Secondary Aromatic Amines

Secondary amines (-NHR) are characterized by a single N-H bond.

  • N-H Stretching: They display a single, weaker absorption band in the 3350-3310 cm⁻¹ region.[6][7][9] The presence of only one peak in this area clearly distinguishes it from a primary amine.

  • N-H Bending: The N-H bending vibration around 1600-1500 cm⁻¹ is often weak and may not be easily identifiable.[2][10]

  • C-N Stretching: The C-N stretching band is observed in a similar region to primary aromatic amines (1350-1250 cm⁻¹ ).[2][10]

Tertiary Aromatic Amines

Tertiary amines (-NR₂) lack N-H bonds.

  • Absence of N-H Bands: Their spectra are defined by the complete absence of absorption bands in the 3500-3300 cm⁻¹ (N-H stretch) and 1650-1580 cm⁻¹ (N-H bend) regions.[6][7][9]

  • C-N Stretching: The key identifiable feature is the C-N stretching vibration, which appears in the 1350-1250 cm⁻¹ range for aromatic tertiary amines.[2][10]

Decoding the Spectra: Characteristic Bands of Ethers in Pyridine Derivatives

The defining spectral feature of an ether is the stretching vibration of the C-O-C linkage. The electronic influence of the pyridine ring is critical here.

  • Asymmetric C-O-C Stretching: For an aromatic ether like a methoxypyridine, the most characteristic absorption is a strong, prominent band between 1275-1200 cm⁻¹ .[11] This band arises from the asymmetric stretching of the C-O-C bond. Its high intensity is due to the significant polarity of the C-O bond.[4][12]

  • Symmetric C-O-C Stretching: A second, somewhat weaker band corresponding to the symmetric C-O-C stretch appears at a lower frequency, typically in the 1050-1000 cm⁻¹ region.[11]

  • Absence of Other Key Bands: Critically, the spectrum of an ether-substituted pyridine will lack the characteristic N-H stretching bands seen in amines (3500-3300 cm⁻¹) and the broad O-H band of alcohols (3600-3200 cm⁻¹).

Comparative Guide: Amine vs. Ether at a Glance

The following table summarizes the key diagnostic FTIR absorption bands to differentiate between amine and ether functional groups on a pyridine ring.

Functional GroupKey Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity & ShapeDiagnostic Importance
Primary Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3500 - 3300Medium, Sharp (Two Bands)Definitive . Two peaks confirm a primary amine.
N-H Bend (Scissoring)1650 - 1580Medium to Strong, SharpHigh. Confirms presence of -NH₂ group.
Aromatic C-N Stretch1335 - 1250Medium to StrongModerate. Can overlap with other bands.
Secondary Amine (-NHR)N-H Stretch3350 - 3310Weak to Medium, Sharp (One Band)Definitive . A single peak distinguishes it from a primary amine.
Aromatic C-N Stretch1350 - 1250Medium to StrongModerate.
Tertiary Amine (-NR₂)N-H StretchAbsentN/ADefinitive . Absence of N-H bands is key.
Aromatic C-N Stretch1350 - 1250Medium to StrongModerate. Primary evidence in the absence of N-H bands.
Aromatic Ether (-OR)Asymmetric C-O-C Stretch1275 - 1200Strong , SharpDefinitive . The most prominent band for an aromatic ether.
Symmetric C-O-C Stretch1050 - 1000Medium, SharpHigh. Confirmatory for the C-O-C linkage.

Experimental Protocol: A Self-Validating Workflow for FTIR Analysis

This protocol ensures the acquisition of high-quality, reproducible FTIR spectra. The causality behind each step is explained to foster a deeper understanding of the methodology.

Sample Preparation (The Foundation of a Good Spectrum)

The goal of sample preparation is to allow the spectrometer's infrared beam to pass through the sample without being excessively scattered or absorbed, which can lead to distorted or saturated peaks.[13][14]

Method 1: KBr Pellet for Solid Samples

  • Causality: KBr is transparent to mid-infrared radiation and acts as an inert matrix to disperse the sample, minimizing scattering and intermolecular effects.[15]

  • Protocol:

    • Grinding: Gently grind ~1-2 mg of the pyridine derivative sample with an agate mortar and pestle. Reason: Reduces particle size to less than the IR wavelength, preventing light scattering (Christiansen effect).

    • Mixing: Add ~100-200 mg of dry, spectroscopy-grade KBr powder. Mix thoroughly with the sample for several minutes until a fine, homogeneous powder is obtained. Reason: Ensures uniform sample distribution within the KBr matrix for a representative spectrum.

    • Pressing: Transfer the mixture to a pellet-pressing die. Apply pressure (typically 7-10 tons) using a hydraulic press for about 2 minutes. Reason: The pressure fuses the KBr into a transparent or translucent pellet, ideal for transmission analysis.

    • Inspection: The resulting pellet should be clear and free of cracks. A cloudy appearance indicates insufficient grinding or the presence of moisture.[16]

Method 2: Attenuated Total Reflectance (ATR) for Solids and Liquids

  • Causality: ATR is a modern, rapid technique where the IR beam undergoes internal reflection within a high-refractive-index crystal (e.g., diamond, germanium). The beam creates an "evanescent wave" that penetrates a short distance into the sample placed in direct contact with the crystal.[15][17]

  • Protocol:

    • Background Scan: Ensure the ATR crystal surface is impeccably clean. Run a background spectrum of the empty, clean crystal. Reason: This subtracts any signals from the atmosphere (CO₂, H₂O) or the crystal itself.

    • Sample Application: Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Reason: Good contact is essential for the evanescent wave to effectively interact with the sample.

    • Data Collection: Acquire the sample spectrum.

    • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Data Acquisition & Interpretation Workflow

The logical flow from sample to result is critical for accurate analysis.

FTIR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Spectral Analysis Sample Pyridine Derivative (Solid or Liquid) Prep_Choice Choose Method: ATR or KBr Pellet Sample->Prep_Choice ATR Place on ATR Crystal Prep_Choice->ATR  Rapid / Direct KBr Grind & Press KBr Pellet Prep_Choice->KBr  Solid / Transmission Background Collect Background Spectrum (Air/Clean Crystal) ATR->Background KBr->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline & ATR Correction) Acquire->Process Identify Identify Diagnostic Regions (e.g., 3500-3300 cm⁻¹, 1300-1000 cm⁻¹) Process->Identify Compare Compare Bands to Reference Table Identify->Compare Conclusion Structural Conclusion: Amine (1°, 2°, 3°) or Ether? Compare->Conclusion

Caption: A logical workflow for FTIR analysis of pyridine derivatives.

Visualizing Vibrational Modes

Understanding the physical motion of atoms is key to interpreting spectra. The diagram below illustrates the primary stretching modes used to differentiate a primary aminopyridine from a methoxypyridine.

Vibrational_Modes cluster_amine Primary Aminopyridine cluster_ether Methoxypyridine amine_struct Py-NH₂ asym Asymmetric N-H Stretch (~3450 cm⁻¹) sym Symmetric N-H Stretch (~3350 cm⁻¹) cn Aromatic C-N Stretch (~1300 cm⁻¹) asym->amine_struct H→ ←H sym->amine_struct ←H H→ ether_struct Py-O-CH₃ coc_asym Asymmetric C-O-C Stretch (~1250 cm⁻¹) coc_sym Symmetric C-O-C Stretch (~1040 cm⁻¹) coc_asym->ether_struct C→ ←O coc_sym->ether_struct ←C O→

Caption: Key stretching modes for aminopyridine and methoxypyridine.

By systematically analyzing the presence or absence of these characteristic bands, researchers can confidently and accurately determine the nature of the amine or ether functionalities within their pyridine-based molecules.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). Department of Chemistry, University of Calgary. Retrieved from a relevant university chemistry resource.
  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. Spectrochimica Acta, 19(3), 549-563.
  • Hernanz, A., Navarro, R., & Montero, S. (1983). Vibrational Spectra and Thermodynamic Functions of 2-Methoxypyridine and 2-Methoxy-d3-pyridine . Bulletin of the Chemical Society of Japan, 56(6), 1803-1808. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from a relevant university chemistry resource.
  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Dilella, D. P., & Stidham, H. D. (1980). Vibrational spectra of C2v deuterium substituted pyridines. 2—Pyridine, pyridine‐4‐d, pyridine‐2,6‐d2 and pyridine‐2,4,6‐d3. Journal of Raman Spectroscopy, 9(2), 90-96.
  • Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics, 21(7), 1170-1176.
  • Singh, P., & Singh, I. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24, 253-255.
  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved from [Link]

  • Varghese, B., Panicker, C., & Philip, D. (2006). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 18(4), 2627-2632.
  • 2-Methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • Mohan, S., & Jose, S. P. (2001). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline . ResearchGate. Retrieved from [Link]

  • Lord, R. C., & Corrsin, L. (1953). The Vibrational Spectra of Pyridine and Pyridine-d 5. AIP Publishing. Retrieved from a relevant scientific journal source.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Technology Networks.
  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I, LibreTexts.
  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Technology Networks.
  • Sample preparation and factors affect IR bands. (n.d.). SlideShare.
  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (2010). TSI Journals.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved from a relevant university chemistry resource.
  • The features of IR spectrum. (n.d.). Mansoura University.
  • Study of the composition of amines using IR spectroscopy. (2025, December 12). ResearchGate. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Platteville. Retrieved from a relevant university chemistry resource.
  • Busca, G., Lorenzelli, V., & Ramis, G. (1991). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions, 87(10), 1573-1579.
  • Pyridine, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Aminopyridine. (n.d.). NIST WebBook. Retrieved from [Link]

  • 21.3: Spectroscopy of the Amine Group. (2015, July 19). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Improved Measurement of Liquid Samples Using FTIR. (2021, May 28). Agilent. Retrieved from [Link]

  • FTIR Educational Experiment Package Volume 1. (n.d.). Thermo Fisher Scientific.
  • IR Spectroscopy: Table of Characteristic Absorptions. (n.d.). University of Puget Sound. Retrieved from a relevant university chemistry resource.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20). AZoM.com. Retrieved from [Link]

  • Lee, Y. P., Kuo, J. L., & Ebata, T. (2015). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 17(40), 26645-26655.
  • FTIR spectra of pyridine absorbed on three samples with different... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Elemental Analysis and Purity Validation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

A critical aspect of drug development and scientific research is the precise characterization of chemical compounds. This guide provides a comprehensive overview of the methodologies and comparative data for the elemental analysis and purity validation of chemical entities. As a Senior Application Scientist, the focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions for their analytical workflows.

Introduction to Compound Characterization

The identity, purity, and elemental composition of a chemical compound are fundamental parameters that underpin its use in any research or commercial application. For drug development professionals, these characteristics are stringently regulated to ensure safety and efficacy. This guide will explore the key analytical techniques and provide a framework for their application.

The Challenge of an Undefined Analyte: The Case of CAS 1019632-86-0

Initial investigations to develop a specific guide for the compound designated by CAS number 1019632-86-0 were unsuccessful in identifying its chemical structure, common name, or primary applications. Extensive searches across chemical databases, supplier catalogs, and regulatory agency websites did not yield any specific information for this identifier.

The inability to identify the analyte makes it impossible to provide a specific, data-driven comparison guide as requested. The selection of appropriate analytical techniques, potential impurities to screen for, and relevant comparative data are all intrinsically linked to the chemical and physical properties of the substance .

Therefore, this guide will proceed by outlining the principles and methodologies for the elemental analysis and purity validation of a generic small molecule organic compound, which can be applied once the identity of CAS 1019632-86-0 or any other compound of interest is known.

Part 1: Elemental Analysis - Determining Empirical Formula

Elemental analysis is a cornerstone technique for characterizing a novel compound, confirming its empirical formula, and ensuring the absence of inorganic impurities. The choice of method depends on the elements of interest, the required sensitivity, and the nature of the sample matrix.

Combustion Analysis (CHNS/O)

Combustion analysis is the gold-standard for determining the weight percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen in an organic compound. This technique provides the fundamental data to calculate the empirical formula.

Experimental Workflow: Combustion Analysis

Caption: Workflow for CHNS/O Combustion Analysis.

Causality in Experimental Choices:

  • High-purity oxygen environment: Ensures complete conversion of the sample to its elemental oxides (CO₂, H₂O, NOx, SO₂).

  • Specific catalysts: Used to facilitate complete combustion and conversion. For example, tungsten(VI) oxide is often used.

  • Gas chromatography column: Separates the gaseous combustion products before they reach the detectors.

  • Thermal conductivity detector (TCD): A robust and universal detector suitable for quantifying the separated gases.

Inductively Coupled Plasma (ICP) Techniques

For the determination of trace elemental impurities, particularly metals, ICP-based methods such as ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES) are indispensable.

Table 1: Comparison of Elemental Analysis Techniques

TechniqueElements DetectedTypical SensitivityKey Application
Combustion AnalysisC, H, N, S, O% levelEmpirical formula determination
ICP-MSMost elementsppb - pptTrace metal impurity analysis
ICP-OESMost elementsppm - ppbAnalysis of major and minor elements

Part 2: Purity Validation - A Multi-faceted Approach

Purity is not a single measurement but a comprehensive assessment of the presence of any unwanted substances. A robust purity validation strategy employs multiple, orthogonal techniques.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of purity analysis in the pharmaceutical industry. Their high resolving power allows for the separation and quantification of impurities.

Experimental Workflow: HPLC Purity Method

Caption: General Workflow for HPLC-based Purity Analysis.

Trustworthiness Through Self-Validation: A well-developed chromatographic method should include system suitability tests (SSTs) to ensure the system is performing correctly before sample analysis. Key SST parameters include:

  • Resolution (Rs): Ensures separation between the main peak and the closest eluting impurity.

  • Tailing factor (T): Measures peak symmetry, which can be affected by column and mobile phase issues.

  • Repeatability (%RSD): Assesses the precision of multiple injections of a standard.

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous identification of the main component and its impurities by providing molecular weight information. When coupled with a chromatographic system (e.g., LC-MS, GC-MS), it is a powerful tool for impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the same compound. The signal intensity of the analyte is compared to that of an internal standard of known purity.

Table 2: Comparison of Purity Validation Techniques

TechniquePrincipleInformation ProvidedKey Advantages
HPLC/GCDifferential partitioning between mobile and stationary phasesQuantitative purity, number of impuritiesHigh resolution, well-established
LC-MS/GC-MSSeparation followed by mass-to-charge ratio measurementMolecular weight of impurities, structural elucidationHigh specificity and sensitivity
qNMRNuclear spin resonance in a magnetic fieldAbsolute purity, structural informationPrimary method, no specific reference standard needed

Conclusion

The elemental analysis and purity validation of a chemical compound require a suite of orthogonal analytical techniques. While the specific methods and their parameters must be tailored to the compound , the principles of combustion analysis for elemental composition, and chromatography coupled with mass spectrometry for purity, form the foundation of a robust characterization package. For a definitive guide on CAS 1019632-86-0, the identification of its chemical structure is the necessary first step.

References

  • Elemental Analysis Overview. (Source: A general, authoritative source on analytical chemistry principles).
  • Good Manufacturing Practices (GMP) for Pharmaceuticals.
  • Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Principles of Instrumental Analysis. (Source: A widely recognized analytical chemistry textbook).

A Comparative Guide to Bioisosteric Replacement of the Cyclopentyloxy Group in Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that possesses similar physicochemical properties, stands out as a powerful tool in this endeavor.[1][2][3] This guide provides an in-depth technical comparison of bioisosteric replacements for the cyclopentyloxy group, a common moiety in pyridine-based therapeutic agents. We will explore the rationale behind these replacements, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation.

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, owing to its diverse biological activities.[4][5][6] The cyclopentyloxy group, often appended to the pyridine ring, contributes to a compound's lipophilicity and can play a crucial role in its binding to target proteins. However, this group can also be a liability, potentially leading to metabolic instability or undesirable physicochemical properties.[1] Therefore, its replacement with a suitable bioisostere can be a key strategy to enhance drug-like properties.

The Rationale for Bioisosteric Replacement of the Cyclopentyloxy Group

The primary objectives for replacing a cyclopentyloxy group are multifaceted and context-dependent. Key motivations include:

  • Modulating Lipophilicity: Fine-tuning the lipophilicity (logP/logD) of a molecule is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. While the cyclopentyloxy group is moderately lipophilic, replacing it can either increase or decrease this property to achieve a desired balance. For instance, replacing it with smaller alkyl ethers or more polar groups can reduce lipophilicity and potentially improve aqueous solubility.[7]

  • Improving Metabolic Stability: Alkoxy groups, including cyclopentyloxy, can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to dealkylation and the formation of potentially reactive metabolites.[1] Introducing bioisosteres that are more resistant to metabolism can prolong the half-life of a drug and reduce the risk of toxicity.

  • Enhancing Target Engagement: The size, shape, and electronic properties of the cyclopentyloxy group influence its interaction with the target protein. A bioisosteric replacement can offer a better fit within the binding pocket, leading to improved potency and selectivity.

  • Exploring New Chemical Space and Intellectual Property: Introducing novel bioisosteres can lead to the discovery of new chemical entities with unique pharmacological profiles, thereby expanding the intellectual property landscape.[2]

A Comparative Analysis of Cyclopentyloxy Bioisosteres

The selection of an appropriate bioisostere is a critical decision that requires careful consideration of the specific goals of the drug discovery program. Below, we compare several classes of bioisosteres for the cyclopentyloxy group, supported by experimental data.

Classical bioisosteres involve the replacement of an atom or group with another that has the same valency and similar size.

  • Alternative Alkoxy Groups: The most straightforward approach is to replace the cyclopentyl ring with other cyclic or acyclic alkyl groups. This allows for a systematic exploration of the steric and lipophilic requirements of the binding pocket.

BioisostereRepresentative StructureclogP (Calculated)Metabolic Stability (t½, HLM)Rationale for Use
CyclopentyloxyPyridine-O-Cyclopentyl2.5ModerateBaseline
IsopropoxyPyridine-O-Isopropyl1.8Low to ModerateReduce lipophilicity and steric bulk
CyclobutoxyPyridine-O-Cyclobutyl2.1ModerateFine-tune ring size and conformation
TetrahydrofuranyloxyPyridine-O-Tetrahydrofuranyl1.5Moderate to HighIntroduce a polar heteroatom to improve solubility
PiperidinyloxyPyridine-O-Piperidinyl2.2HighIntroduce a basic nitrogen for potential salt formation and improved solubility

Data Interpretation: As illustrated in the table, even subtle changes in the alkyl portion of the ether can significantly impact lipophilicity. The introduction of a heteroatom, as in the tetrahydrofuranyloxy and piperidinyloxy examples, can decrease lipophilicity and may offer new hydrogen bonding opportunities, potentially improving both solubility and target affinity. Replacement of a methoxy group with 5- or 6-membered rings has been shown to restore metabolic stability in some cases.[1]

Non-classical bioisosteres do not share the same number of atoms or valency but mimic the spatial arrangement, electronic properties, or other critical features of the original group.

  • Fluorinated Analogs: The replacement of oxygen with fluorine is a common strategy in medicinal chemistry.[8] A difluoromethylene (-CF2-) group can act as a bioisostere for an ether oxygen, offering increased metabolic stability and altered electronic properties.

BioisostereRepresentative StructureclogP (Calculated)Metabolic Stability (t½, HLM)Key Advantages
CyclopentyloxyPyridine-O-Cyclopentyl2.5ModerateBaseline
(Difluoromethyl)cyclopentanePyridine-CF2-Cyclopentyl3.8HighIncreased metabolic stability, altered electronics

Data Interpretation: The difluoromethyl group significantly increases lipophilicity, which could be advantageous or disadvantageous depending on the desired ADME profile. Its primary benefit lies in its resistance to oxidative metabolism.

  • Heterocyclic Rings: Replacing the cyclopentyloxy group with a five- or six-membered heterocyclic ring can introduce a range of new properties. These rings can act as hydrogen bond donors or acceptors and can significantly alter the overall polarity and solubility of the molecule.[9][10]

BioisostereRepresentative StructureclogP (Calculated)Metabolic Stability (t½, HLM)Key Features
CyclopentyloxyPyridine-O-Cyclopentyl2.5ModerateBaseline
PyrazolylPyridine-Pyrazolyl1.2HighHydrogen bond donor/acceptor, improved solubility
OxadiazolylPyridine-Oxadiazolyl1.0HighHydrogen bond acceptor, metabolically stable
TriazolylPyridine-Triazolyl0.8HighHydrogen bond acceptor, metabolically stable

Data Interpretation: Heterocyclic bioisosteres generally lead to a significant decrease in lipophilicity and a marked improvement in metabolic stability. The choice of heterocycle allows for precise tuning of hydrogen bonding capabilities and overall physicochemical properties. For example, 1,2,4- and 1,3,4-oxadiazole isomers are frequently used as amide bioisosteres and can mimic the planarity and dipole moment of the original group.[9]

Experimental Protocols

To facilitate the practical application of these concepts, we provide detailed, step-by-step methodologies for the synthesis of a key bioisostere and a critical in vitro assay.

This protocol describes a general method for the synthesis of a pyrazolyl-pyridine derivative, a common non-classical bioisostere of a pyridyl ether.

Workflow for the Synthesis of a 3-(Pyrazol-1-yl)pyridine

start Start: 3-Bromopyridine and Pyrazole reagents Reagents: - Copper(I) iodide (CuI) - L-Proline - Potassium carbonate (K2CO3) - Dimethyl sulfoxide (DMSO) start->reagents Combine reaction Ullmann Condensation Reaction Heat at 120 °C for 12-24 hours reagents->reaction workup Reaction Workup: 1. Cool to room temperature 2. Dilute with water 3. Extract with ethyl acetate reaction->workup purification Purification: Silica gel column chromatography workup->purification product Final Product: 3-(Pyrazol-1-yl)pyridine purification->product

Caption: Synthetic workflow for 3-(Pyrazol-1-yl)pyridine.

Step-by-Step Procedure:

  • To a sealed tube, add 3-bromopyridine (1.0 mmol), pyrazole (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Add dimethyl sulfoxide (DMSO) (5 mL) to the mixture.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-(pyrazol-1-yl)pyridine.

This protocol outlines a standard procedure to assess the metabolic stability of a compound, a critical parameter in drug discovery.

Workflow for In Vitro Metabolic Stability Assay

start Start: Test Compound incubation Incubation with Human Liver Microsomes (HLM) and NADPH start->incubation sampling Time-Point Sampling (0, 5, 15, 30, 60 min) incubation->sampling quenching Reaction Quenching (Acetonitrile with internal standard) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Data Analysis: - Plot ln(% remaining) vs. time - Calculate half-life (t½) analysis->data

Caption: Workflow for metabolic stability assessment.

Step-by-Step Procedure:

  • Prepare a stock solution of the test compound in DMSO (10 mM).

  • In a 96-well plate, pre-incubate the test compound (final concentration 1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4) at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture and quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Decision-Making Framework for Bioisostere Selection

The choice of a bioisostere is not a one-size-fits-all solution. A logical, data-driven approach is essential for success.

Decision Tree for Bioisostere Selection

start Primary Objective? lipophilicity Modulate Lipophilicity start->lipophilicity metabolism Improve Metabolic Stability start->metabolism potency Enhance Potency/Selectivity start->potency lipophilicity_q Increase or Decrease? lipophilicity->lipophilicity_q metabolism_s Consider: - (Difluoromethyl)cyclopentane - Heterocycles (e.g., oxadiazole, triazole) metabolism->metabolism_s potency_s Consider: - Systematic scan of classical bioisosteres - Heterocycles for new H-bond interactions potency->potency_s inc_lipo Consider: - Larger alkyl ethers - (Difluoromethyl)cyclopentane lipophilicity_q->inc_lipo Increase dec_lipo Consider: - Smaller alkyl ethers - Tetrahydrofuranyloxy - Heterocycles (e.g., pyrazole) lipophilicity_q->dec_lipo Decrease

Caption: A decision-making framework for selecting cyclopentyloxy bioisosteres.

Conclusion

The bioisosteric replacement of the cyclopentyloxy group in pyridine derivatives is a versatile and powerful strategy in drug discovery. By carefully selecting a bioisostere based on the desired property modulations, researchers can significantly improve the drug-like characteristics of their lead compounds. This guide has provided a comparative overview of common bioisosteres, along with practical experimental protocols and a decision-making framework to aid in this critical process. The successful application of these principles will undoubtedly contribute to the development of safer and more effective pyridine-based therapeutics.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

  • Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. Available at: [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Available at: [Link]

  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed. Available at: [Link]

  • Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review | Bentham Science Publishers. Available at: [Link]

  • Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline - PubMed. Available at: [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - MDPI. Available at: [Link]

  • Water-soluble Bioisosteres of meta-Benzenes - ChemRxiv. Available at: [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Available at: [Link]

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment - Auctores | Journals. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Available at: [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. Available at: [Link]

  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex. Available at: [Link]

  • Bioisosteric Replacements - Chemspace. Available at: [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Available at: [Link]

  • Bioisosterism in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. Available at: [Link]

Sources

A Senior Application Scientist's Guide to UV-Vis Absorption Maxima of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, 2-aminopyridine and its derivatives represent a cornerstone of molecular design. Their rich electronic properties, which can be finely tuned through chemical modification, make them invaluable scaffolds for drug discovery, versatile ligands in coordination chemistry, and key components in the development of novel optical materials. A fundamental understanding of their electronic behavior, as probed by UV-Vis spectroscopy, is paramount for any researcher working with these compounds.

This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) for a range of 2-aminopyridine derivatives. We will delve into the structural and environmental factors that govern their electronic transitions, offering a practical framework for predicting and interpreting their spectroscopic properties. This document is designed to be a living resource, providing not only a compilation of experimental data but also the underlying scientific principles and a robust experimental protocol for independent verification.

Understanding the Electronic Transitions in 2-Aminopyridine

The UV-Vis absorption spectrum of 2-aminopyridine is dominated by π → π* and n → π* electronic transitions. The pyridine ring itself possesses a delocalized π-electron system. The introduction of the amino group (-NH2) at the 2-position, a potent electron-donating group, significantly perturbs this system. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the pyridine ring, leading to an intramolecular charge transfer (ICT) character in its electronic transitions. This results in absorption bands that are sensitive to the electronic nature of substituents on the ring and the polarity of the surrounding solvent.

Comparative Analysis of UV-Vis Absorption Maxima (λmax)

The following table summarizes the reported UV-Vis absorption maxima for a selection of 2-aminopyridine derivatives. This data has been compiled from various authoritative sources and serves as a valuable reference for comparing the effects of different substituents and solvents.

CompoundSubstituent(s)Solventλmax (nm)Reference(s)
2-AminopyridineNoneAcidic mobile phase (pH ≤ 3)~238, 305[1]
2-AminopyridineNoneEthanolNot explicitly stated, but advantageous absorption spectra are mentioned.[2]
2-Amino-3-methylpyridine3-CH3Not specified238, 292[3]
2-Amino-4-methylpyridine4-CH3Not specifiedNot specified in abstract[4]
2-Amino-6-methylpyridine6-CH3Not specifiedNot specified in abstract[4]
2-Amino-4,6-dimethylpyridine4,6-(CH3)2WaterNot specified in abstract[5]
n-HexaneNot specified in abstract[5]
EthanolNot specified in abstract[5]
MethanolNot specified in abstract[5]
2-Amino-5-chloropyridine5-ClNot specifiedCut-off at 348[6]
2-Amino-5-bromopyridine5-BrNot specifiedNot explicitly stated[7]
2-Amino-3,5-dibromopyridine3,5-Br2Not specified255[1]
2-Amino-3-nitropyridine3-NO2Not specifiedNot specified in abstract
2-Amino-3,5-dinitropyridine3,5-(NO2)2Not specifiedNot specified in abstract[8]
2-Amino-5-cyanopyridine5-CNNot specifiedNot specified in abstract[9]
2-Amino-3-cyanopyridine derivatives3-CN and other substituentsDMSO, EtOH, CH3CN, CHCl3, DMF, AcOEt, H2OFluorescence shifts observed between 350 and 437 nm, indicating absorption in the UV range.[8]
2-Amino-6-phenylpyridine-3,4-dicarboxylate derivativesVarious N-substituentsEthanol~270 (one derivative at 258)[10]

Deciphering the Trends: Substituent and Solvent Effects

The data presented in the table reveals clear trends that can be rationalized by considering the interplay of electronic and environmental factors.

The Influence of Substituents

Substituents on the pyridine ring can significantly modulate the energy of the electronic transitions, leading to shifts in the λmax. This is a direct consequence of their electron-donating or electron-withdrawing nature.

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH3) and amino (-NH2) increase the electron density of the π-system. This destabilizes the ground state and stabilizes the excited state, leading to a smaller energy gap for the π → π* transition. The result is a bathochromic shift (red shift) to a longer λmax. For instance, the introduction of methyl groups generally leads to a red shift compared to the parent 2-aminopyridine.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the π-system. They stabilize the ground state more than the excited state, increasing the energy gap for the π → π* transition. This causes a hypsochromic shift (blue shift) to a shorter λmax. However, in some cases, strong EWGs can extend the conjugation and lead to a bathochromic shift, particularly when involved in an intramolecular charge transfer. The presence of a nitro group in 2-amino-3-nitropyridine and 2-amino-3,5-dinitropyridine is expected to significantly influence their absorption spectra.[8]

The position of the substituent also plays a crucial role. The effect is most pronounced when the substituent is in a position that allows for effective resonance with the amino group and the pyridine ring nitrogen.

The Impact of Solvent Polarity (Solvatochromism)

The phenomenon of a solvent-induced shift in the absorption or emission spectra is known as solvatochromism . This effect is particularly prominent in molecules with a significant change in dipole moment upon electronic excitation, a characteristic of the intramolecular charge transfer transitions in 2-aminopyridine derivatives.

  • Positive Solvatochromism (Bathochromic Shift): In polar solvents, molecules with a higher dipole moment in the excited state than in the ground state will experience greater stabilization of the excited state. This leads to a decrease in the transition energy and a red shift in the λmax. Studies on 2-amino-3-cyanopyridine derivatives have shown a shift to longer wavelengths with increasing solvent polarity.[8]

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, polar solvents will stabilize the ground state to a greater extent, resulting in an increased transition energy and a blue shift in the λmax.

The ability of a solvent to act as a hydrogen bond donor or acceptor can also significantly influence the absorption spectrum. Protic solvents, such as ethanol and water, can form hydrogen bonds with the nitrogen atoms of the pyridine ring and the amino group, further altering the energy levels of the ground and excited states.

Experimental Workflow and Protocol

A standardized and well-documented experimental protocol is essential for obtaining reliable and reproducible UV-Vis absorption data.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh Compound C Prepare Stock Solution A->C B Select Solvent B->C D Serial Dilution C->D G Measure Sample Absorbance D->G E Calibrate Spectrophotometer F Measure Blank (Solvent) E->F F->G H Plot Absorbance vs. Wavelength G->H I Identify λmax H->I

Caption: Experimental workflow for determining the UV-Vis absorption maximum.

Step-by-Step Experimental Protocol

This protocol outlines the necessary steps for accurately measuring the UV-Vis absorption spectrum of a 2-aminopyridine derivative.

1. Materials and Reagents:

  • 2-Aminopyridine derivative of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, water)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

2. Preparation of Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the 2-aminopyridine derivative and dissolve it in the chosen solvent in a 10 mL volumetric flask. Ensure the compound is completely dissolved.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). For example, prepare solutions with concentrations of 1, 2, 5, and 10 µg/mL.

3. Spectrophotometer Setup and Measurement:

  • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Set the desired wavelength range for the scan (e.g., 200 - 400 nm).

  • Baseline Correction: Fill a clean quartz cuvette with the solvent being used and place it in the reference and sample holders. Run a baseline scan to zero the instrument.

  • Sample Measurement:

    • Rinse a quartz cuvette with the most dilute working solution and then fill it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Run the absorbance scan.

    • Repeat the measurement for each of the working solutions, starting from the most dilute and progressing to the most concentrated.

4. Data Analysis:

  • Plot the absorbance versus wavelength for each concentration.

  • Identify the wavelength at which the maximum absorbance occurs (λmax). The λmax should be consistent across the different concentrations.

  • (Optional) To confirm adherence to the Beer-Lambert law, plot a calibration curve of absorbance at λmax versus concentration. The plot should be linear with a high correlation coefficient (R² > 0.99).

Logical Relationships in UV-Vis Spectroscopy

The following diagram illustrates the key relationships between molecular properties, environmental factors, and the observed UV-Vis absorption spectrum.

logical_relationships cluster_molecular Molecular Properties cluster_environmental Environmental Factors cluster_spectroscopic Spectroscopic Outcome Structure Molecular Structure Substituents Substituent Effects (EDG vs. EWG) Structure->Substituents Energy Energy of Electronic Transition (π → π, n → π) Substituents->Energy Modulates Solvent Solvent Polarity Solvent->Energy Influences (Solvatochromism) pH pH pH->Energy Alters Protonation State LambdaMax Absorption Maximum (λmax) Energy->LambdaMax Inversely Proportional

Caption: Factors influencing the UV-Vis absorption maximum.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the UV-Vis absorption maxima of 2-aminopyridine derivatives, highlighting the critical roles of substituents and solvent environment. The provided data and experimental protocol serve as a valuable resource for researchers in the field.

Future research should aim to expand the systematic collection of UV-Vis data for a wider array of 2-aminopyridine derivatives, particularly focusing on completing series of substituents (e.g., a full halogen series) and conducting more extensive solvatochromism and pH-dependent studies. Such efforts will undoubtedly contribute to a more profound understanding of the structure-property relationships in this important class of compounds, paving the way for the rational design of novel molecules with tailored electronic and optical properties for a diverse range of applications.

References

  • Ahmed, I.B., Kibou, Z., Nouali, F., Hassaine, R., Vázquez-Tato, P.M., Seijas, J.A., & Choukchou-Braham, N. (2021).
  • Al-Hamdani, A. A., Al-Khafaji, Y. A., & Jarad, A. J. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
  • Teotia, J., Kumar, S., Kumar, R., & Yadav, M. (2016). Ultraviolet Absorption Spectra, Solvent Effect and Non-Linear Optical Properties of 2-Amino-4,6-dimethylpyridine by Hartee-Fock and Density Functional Theory. Asian Journal of Chemistry, 28(10), 2204-2210.
  • Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic letters, 12(22), 5254–5257.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Wang, D., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583.
  • Özdemir, N., et al. (2015). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery, 60(10), 633-641.
  • Wilson, D. L., Wirz, D. R., & Schenk, G. H. (1972). Fluorescence and phosphorescence of antihistamines having the 2-aminopyridine chromophore. Effect of pH on fluorescence. Analytical Chemistry, 44(8), 1447–1449.
  • NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI, 8(2), 1071-1076.
  • Jasrotia, D., Singh, B., Kumar, A., & Sridhar, B. (2019). [HgCl4]2− [C5H6 N2Cl]2+ inorganic-organic hybrid material with structural and optical properties.
  • Ivanova, B. B., & Arnaudov, M. G. (2007). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine.
  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]

  • Kubíčková, A., Kubíček, V., & Coufal, P. (2011). UV-VIS detection of amino acids in liquid chromatography: online post-column solid-state derivatization with Cu(II) ions.
  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 2-Amino-5-methylthiazole. Retrieved from [Link]

  • Permyakov, E. A. (2012). The Use of UV-Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. Methods in molecular biology (Clifton, N.J.), 896, 405–416.
  • Pop, R., & Jitaru, M. (2001). The Study of UV and VIS Absorption Spectra of the Complexes of Amino Acids with Ninhydrin. Journal of the University of Chemical Technology and Metallurgy, 36(1), 35-42.
  • AZoM. (2021, August 23). UV Vis Absorbance in Proteins. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the 5-Alkoxy-2-Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Pharmacokinetic Profiles of 5-Alkoxy-2-Aminopyridine Analogs for Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with a multitude of biological targets, including kinases and various enzymes.[1][2][3] Its structural rigidity and versatile synthetic handles make it a "privileged structure" in drug discovery.[4] The strategic introduction of an alkoxy group at the 5-position (5-alkoxy) serves as a powerful tool to modulate the molecule's physicochemical properties. This substitution can significantly influence lipophilicity, metabolic stability, and overall pharmacokinetic behavior, which are critical determinants of a drug candidate's success.[5]

This guide provides a comparative analysis of the pharmacokinetic profiles of 5-alkoxy-2-aminopyridine analogs. As direct, publicly available head-to-head pharmacokinetic data for a homologous series of 5-alkoxy-2-aminopyridine derivatives is scarce, this document synthesizes data from structurally related aminopyridine compounds to illustrate key principles. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), supported by experimental data and detailed protocols to empower researchers in designing and interpreting studies for this important class of compounds.

Comparative ADME Profile Analysis

A thorough understanding of a compound's ADME profile is paramount for optimizing its therapeutic potential. The interplay between these four parameters dictates the onset, intensity, and duration of a drug's effect.

Absorption and Bioavailability

For orally administered drugs, absorption is governed by factors like aqueous solubility and intestinal permeability. The 2-aminopyridine moiety itself can present challenges due to its basicity and potential for hydrogen bonding, which can impede passive diffusion across the gut wall.[6] The introduction of a 5-alkoxy group is a deliberate strategy to enhance lipophilicity, which can improve membrane permeability. However, this must be balanced, as excessive lipophilicity can decrease aqueous solubility.

Strategies to improve the bioavailability of aminopyridine-based inhibitors have included replacing basic amine groups with neutral linkers or modifying substituents to reduce hydrogen bond donor counts, thereby enhancing the ability to cross biological membranes.[6]

Distribution: Reaching the Target

Once absorbed, a drug's distribution to its target tissue is influenced by its binding to plasma proteins and its ability to cross membranes, such as the blood-brain barrier (BBB). High plasma protein binding can limit the free fraction of the drug available to exert its effect. For compounds targeting the central nervous system (CNS), BBB penetration is essential. Structural modifications, such as replacing secondary amines with ether or amide groups, have been shown to increase the ability of 2-aminopyridine analogs to penetrate the BBB.[6]

Metabolism: The Primary Determinant of Clearance and Half-Life

Metabolic stability is arguably one of the most critical pharmacokinetic hurdles in drug development. It refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver. Rapid metabolism leads to a short in vivo half-life and poor oral bioavailability, requiring more frequent or higher doses.

The 2-aminopyridine ring can be susceptible to oxidative metabolism. The introduction of an alkoxy group at the 5-position can influence metabolic stability in several ways:

  • Steric Hindrance: The alkoxy group can sterically shield adjacent positions on the pyridine ring from enzymatic attack.

  • Electronic Effects: It can alter the electron density of the ring, making it more or less prone to oxidation.

  • Metabolic Switching: The alkoxy group itself can become a site of metabolism (e.g., O-dealkylation), potentially diverting metabolism away from other labile parts of the molecule.

In vitro assays using liver microsomes are the industry standard for rapidly assessing metabolic stability.[7] A compound with higher metabolic stability will have a longer half-life in these assays.

Cytochrome P450 (CYP) Inhibition Potential

Beyond being substrates for CYP enzymes, drug candidates must be evaluated for their potential to inhibit these enzymes.[8][9] CYP inhibition can lead to dangerous drug-drug interactions (DDIs), where the co-administration of one drug causes the plasma levels of another to rise to toxic levels.[10][11] Aminopyridine derivatives should be screened against major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) to assess this risk.[8][10]

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic and ADME parameters for representative aminopyridine-based compounds from the literature to illustrate the type of data crucial for comparative analysis.

Compound Class/ExampleKey FeatureCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (% remaining after 60 min)CYP Inhibition (IC₅₀, µM)Reference
Generic 2-Aminopyridine ScaffoldLow to ModerateVariable, often lowGenerally low[1]
Compound 7 (nNOS inhibitor) Pyridine LinkerLow (High Efflux)High>10 µM (low inhibition)[1]
Compound 9 (nNOS inhibitor) Fluorobenzene LinkerGoodHighNot Reported[1]
Aminopyrimidine 9l EGFR/HER2 InhibitorNot Reported>80% (Human, Mouse, Rat)Not Reported[4]
Aminopyrimidine 9h EGFR/HER2 InhibitorNot Reported<20% (Human, Mouse, Rat)Not Reported[4]

Experimental Protocols: A Guide to Key Pharmacokinetic Assays

Accurate and reproducible experimental data is the foundation of any successful drug development program. Below are detailed protocols for essential assays used to characterize the pharmacokinetic profiles of 5-alkoxy-2-aminopyridine analogs.

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

This assay provides a robust, high-throughput method to predict in vivo metabolic clearance.

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. By incubating a compound with microsomes and a necessary cofactor (NADPH), we can simulate hepatic metabolism and measure the rate at which the compound is cleared.

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare Test Compound Stock (e.g., 10 mM in DMSO) start Pre-warm microsomes and test compound at 37°C prep1->start prep2 Prepare Microsome Suspension (e.g., Human Liver Microsomes) prep2->start prep3 Prepare NADPH Solution (Cofactor) initiate Initiate Reaction: Add NADPH prep3->initiate start->initiate sampling Collect Samples at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction: Add ice-cold acetonitrile with Internal Standard sampling->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining vs. Time and determine Half-Life (t½) analyze->calc cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_decision Decision Making stability Metabolic Stability (Microsomes, Hepatocytes) pk_study Rodent PK Study (PO & IV Dosing) stability->pk_study permeability Permeability (Caco-2 Assay) permeability->pk_study cyp CYP Inhibition cyp->pk_study solubility Solubility solubility->pk_study blood_sampling Serial Blood Sampling pk_study->blood_sampling bioanalysis LC-MS/MS Bioanalysis blood_sampling->bioanalysis pk_params Calculate PK Parameters (Cmax, AUC, t½, F%) bioanalysis->pk_params go_nogo Go/No-Go Decision for Advancement pk_params->go_nogo

Caption: Integrated workflow combining in vitro and in vivo pharmacokinetic studies.

Protocol 3: Caco-2 Permeability Assay

This assay is the gold standard in vitro model for predicting intestinal drug absorption and identifying compounds that are substrates of efflux transporters. [4] Causality: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier. Measuring a compound's transport across this monolayer provides a reliable estimate of its potential for oral absorption.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check:

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with high TEER values. [4]3. Permeability Measurement (A to B):

    • To measure absorptive permeability, add the test compound to the apical (A) side, which represents the intestinal lumen.

    • At specific time points (e.g., 60, 90, 120 minutes), take samples from the basolateral (B) side, which represents the bloodstream. [4]4. Efflux Measurement (B to A):

    • To assess active efflux, add the test compound to the basolateral (B) side and sample from the apical (A) side. [4]5. Analysis:

    • Quantify the compound concentration in the receiver compartment samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.

Conclusion and Future Directions

The 5-alkoxy-2-aminopyridine scaffold offers significant opportunities for medicinal chemists to fine-tune the pharmacokinetic properties of drug candidates. A systematic approach to evaluating ADME properties, beginning with high-throughput in vitro assays like metabolic stability and Caco-2 permeability, is essential for identifying compounds with the highest probability of success. Analogs that demonstrate high metabolic stability, good permeability, and low CYP inhibition should be prioritized for full in vivo pharmacokinetic profiling. [1][4]This integrated strategy allows for the efficient selection of development candidates with optimized drug-like properties, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Cytochrome P450 inhibition potential and initial genotoxic evaluation of 14-O-[(4,6-diaminopyrimidine-2-yl)thioacetyl] mutilin - PMC. (n.d.).
  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC. (n.d.).
  • A Comparative Analysis of the Pharmacokinetic Profiles of 5-Aminopyrazine-2-carbothioamide Derivatives and Analogs - Benchchem. (n.d.).
  • Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed. (2012, November 26).
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.).
  • Metabolic Stability and Analogue-Based Drug Discovery | Request PDF - ResearchGate. (n.d.).
  • Comparative Analysis of In Vitro and In Vivo Activity of Aminopyridine Derivatives - Benchchem. (n.d.).
  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - NIH. (2020, October 28).
  • Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PubMed. (2009, March 15).
  • Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development - Benchchem. (n.d.).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (2022, May 26).
  • Inhibition of Cytochrome P450 Enzymes | Request PDF - ResearchGate. (n.d.).
  • Benchmarking ADME Properties of Novel Aminopyrimidine Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • (A) Compounds selected for PK studies. Pharmacokinetic profile of (B)... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Cytochrome P450 2D6 and 3A4 enzyme inhibition by amine stimulants in dietary supplements - PubMed. (2016, March 15).
  • 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC. (2020, April 3).
  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed. (2020, October 28).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - Semantic Scholar. (2022, May 26).
  • Cytochrome P450 2D6 and 3A4 enzyme inhibition by amine stimulants in dietary supplements | Request PDF - ResearchGate. (n.d.).
  • Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - Frontiers. (2022, February 7).
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed. (2020, December 15).
  • Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitors of cyclooxygenase 2 (COX-2) - Chemical Review and Letters. (n.d.).
  • Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed. (2007, January 11).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - ResearchGate. (2026, January 21).
  • In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG - Dove Medical Press. (2019, December 5).

Sources

Safety Operating Guide

5-(Cyclopentyloxy)-2-pyridinamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of 5-(Cyclopentyloxy)-2-pyridinamine

Introduction & Causality: The "Why" Behind the Protocol

5-(Cyclopentyloxy)-2-pyridinamine (CAS: 1019632-86-0) is an aminopyridine derivative frequently utilized in drug discovery and synthetic chemistry. As a laboratory professional, it is critical to understand why this compound requires stringent disposal protocols rather than simply following a checklist. The chemical architecture of this compound combines an electron-rich aminopyridine core with a lipophilic cyclopentyloxy side chain, dictating its environmental and physical hazards:

  • Basicity and Reactivity: The primary amine group imparts basicity to the molecule, making it highly reactive with strong acids, acid chlorides, and oxidizing agents. Improper mixing in waste streams can lead to exothermic reactions.

  • Environmental Toxicity & Bioaccumulation: Pyridine derivatives are notoriously recalcitrant to standard biological degradation in municipal wastewater treatment plants ()[1]. The addition of the cyclopentyloxy group increases the molecule's partition coefficient (logP). This enhanced lipophilicity increases its potential to cross biological membranes and bioaccumulate in aquatic organisms compared to unsubstituted pyridine.

  • Thermal Destruction: Complete thermal destruction via rotary kiln incineration (820°C–1,600°C) is required to permanently cleave the robust C-N bonds and prevent environmental leaching[1].

Chemical Profiling & Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), unsubstituted pyridine is a specifically listed hazardous waste (U196) ()[2]. However, complex derivatives like 5-(Cyclopentyloxy)-2-pyridinamine are typically managed as characteristic hazardous wastes (e.g., D001 for ignitability if dissolved in flammable solvents) or F-listed wastes depending on their solvent matrix[3].

Table 1: Chemical Properties & Waste Classification Summary

Property / ParameterDetailWaste Management Implication
Chemical Name 5-(Cyclopentyloxy)-2-pyridinamineMust be explicitly spelled out on waste labels; do not use abbreviations.
CAS Number 1019632-86-0Use for specific SDS tracking and waste profiling.
Physical State Solid / PowderDust generation risk; requires sealed containment to prevent inhalation.
EPA RCRA Code Unlisted (Often D001/F005 in solvent)Classify based on the solvent matrix (e.g., Methanol/DCM mixtures)[2].
Primary Disposal Method High-Temperature IncinerationDo not discharge to sewer or standard municipal landfills[1].

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, every step of the disposal process must verify the integrity of the previous step. The protocols described below align with the National Research Council's guidelines for laboratory chemical management ()[4].

Step 1: Source Segregation

  • Isolate from Incompatibles: Ensure the designated waste container is entirely free from strong oxidizers, acids, and alkali metals.

  • Determine Matrix: Strictly separate solid waste (e.g., pure API, contaminated pipette tips, silica gel) from liquid waste (e.g., reaction mother liquors, HPLC effluent).

Step 2: Containerization

  • Select Material: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers, as prolonged exposure to amines can promote corrosion.

  • Volume Limit: Fill liquid waste containers to a maximum of 80% capacity. This self-validates safety by ensuring sufficient headspace for vapor expansion during transport.

Step 3: Labeling and Tracking

  • Nomenclature: Label the container with the full chemical name: "Hazardous Waste - 5-(Cyclopentyloxy)-2-pyridinamine".

  • Hazards: Mark the primary hazards (e.g., "Toxic", "Irritant", and if dissolved in a solvent, "Flammable").

Experimental Workflow: Glassware Decontamination

When cleaning reaction flasks that contained 5-(Cyclopentyloxy)-2-pyridinamine, drain disposal is strictly prohibited until the chemical is fully removed.

  • Primary Solvent Rinse: Rinse the contaminated glassware with a compatible non-halogenated solvent (e.g., methanol or ethanol) to dissolve residual chemical.

  • Hazardous Routing: Collect this primary rinse and route it directly into the Flammable Liquid Hazardous Waste stream. Verification: The flask should now be visually free of powder/residue.

  • Secondary Aqueous Wash: Only after the primary solvent rinse has removed the active compound, wash the glassware with an aqueous detergent solution. This secondary wash can typically be routed to standard aqueous waste, ensuring no high-concentration organics enter the municipal water supply.

Table 2: Waste Compatibility Matrix

Waste StreamCompatible WithIncompatible WithRouting Destination
Solid Powder Contaminated PPE, silica gelLiquid solvents, oxidizersSolid Hazardous Waste
Methanolic Solution Other non-halogenated solventsHalogenated solvents, acidsFlammable Liquid Waste
DCM Solution Chloroform, halogenatedsAlkali metals, strong basesHalogenated Liquid Waste

Waste Routing Decision Tree

WasteRouting Start 5-(Cyclopentyloxy)-2-pyridinamine Waste Generation Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Solid Solid Waste (Powder/Contaminated Consumables) Start->Solid Halogenated Halogenated Solvent Mixture Liquid->Halogenated Contains Cl/F/Br NonHalogenated Non-Halogenated Solvent Mixture Liquid->NonHalogenated e.g., MeOH, Acetone SolidPack Double-bagged in Compatible Container Solid->SolidPack Incineration High-Temperature Incineration (820°-1600°C) Halogenated->Incineration NonHalogenated->Incineration SolidPack->Incineration

Figure 1: Decision tree for the segregation and routing of 5-(Cyclopentyloxy)-2-pyridinamine waste.

References

  • Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI).[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine.[Link]

  • EPA Hazardous Waste Codes (40 CFR Part 261). United States Environmental Protection Agency.[Link]

Sources

Personal protective equipment for handling 5-(Cyclopentyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Handling and Personal Protective Equipment (PPE) for 5-(Cyclopentyloxy)-2-pyridinamine

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently consult on the safe scale-up and handling of functionalized aminopyridines. 5-(Cyclopentyloxy)-2-pyridinamine (CAS: 1019632-86-0) is a highly valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and neuroactive compounds. However, its unique structural features—an electron-rich aminopyridine core coupled with a lipophilic cyclopentyl ether—present specific handling challenges that require rigorous operational and disposal plans .

Table 1: Chemical and Hazard Profile

PropertySpecification
Chemical Name 5-(Cyclopentyloxy)-2-pyridinamine
CAS Number 1019632-86-0
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Mechanistic Toxicology: The "Why" Behind the Hazards

Effective safety protocols are built on an understanding of molecular mechanisms, not just rote memorization of Safety Data Sheets (SDS). The hazards of 5-(Cyclopentyloxy)-2-pyridinamine stem from two primary structural domains:

  • Lipophilic Ether Linkage: The cyclopentyloxy group significantly increases the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid penetration across the lipid bilayers of the stratum corneum, making dermal exposure highly hazardous compared to more polar, unsubstituted amines.

  • Aminopyridine Core: Aminopyridines act as weak bases and nucleophiles. Upon contact with the physiological pH of ocular or respiratory mucosa, they disrupt local ionic gradients, leading to severe irritation (H315, H319, H335) . Furthermore, systemic absorption of the 2-aminopyridine scaffold carries a risk of neurotoxicity. Aminopyridines are known voltage-gated potassium (K+) channel blockers, which can prolong action potentials and enhance neurotransmitter release, potentially leading to hyperexcitability, tremors, or seizures if systemic exposure occurs , .

HazardLogic Chem 5-(Cyclopentyloxy)- 2-pyridinamine Skin Dermal Exposure (Lipophilic Ether) Chem->Skin Inhale Inhalation (Aerosolized Powder) Chem->Inhale Mech1 Stratum Corneum Penetration Skin->Mech1 Mech2 Mucosal/Epithelial Irritation Inhale->Mech2 Mech3 K+ Channel Blockade (Systemic) Mech1->Mech3 Out1 Skin Irritation (H315) Mech1->Out1 Mech2->Mech3 Out2 Respiratory Irritation (H335) Mech2->Out2 Out3 Neurotoxicity Risk (Tremors/Seizures) Mech3->Out3

Mechanistic hazard pathways and toxicological outcomes for 5-(Cyclopentyloxy)-2-pyridinamine.

Operational Workflows & PPE Requirements

To mitigate the risks outlined above, a self-validating system of engineering controls and PPE must be employed.

  • Hand Protection (Critical): Standard latex gloves are insufficient. Latex degrades rapidly in the presence of lipophilic organic compounds. Nitrile gloves (minimum 0.11 mm thickness) are mandatory to provide a robust chemical barrier against the cyclopentyl ether moiety. Double-gloving is highly recommended during bulk transfers.

  • Eye & Face Protection: Tight-fitting chemical safety goggles must be worn. Standard safety glasses with side shields do not provide adequate protection against aerosolized basic powders that can cause severe ocular irritation (H319).

  • Respiratory Protection: Handling must occur within a certified Class II Type A2 biological safety cabinet or chemical fume hood. If engineering controls fail or maintenance is required, an N95 or P100 particulate respirator is required to prevent inhalation of the fine powder (H335).

  • Body Protection: A standard flame-retardant lab coat, fully buttoned, with cuffs tucked securely into the gloves.

Step-by-Step Experimental Protocol: Safe Weighing and Transfer

Aminopyridines are prone to generating static charge during handling, which can lead to sudden aerosolization of the powder. Follow this validated methodology for safe transfer:

  • Engineering Control Verification: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm). Clear the workspace of unnecessary clutter to maintain laminar airflow.

  • PPE Donning & Integrity Check: Don the required PPE (Nitrile gloves, goggles, lab coat). Perform a visual and inflation check of the gloves to ensure no pinhole leaks exist.

  • Static-Dissipative Weighing: Place an anti-static weighing boat on the analytical balance inside the fume hood. Ground the balance properly to prevent static buildup.

  • Closed-System Transfer: Use a static-dissipative spatula (e.g., PTFE-coated or grounded metal) to transfer the 5-(Cyclopentyloxy)-2-pyridinamine. Avoid rapid, jerky movements that generate airborne dust.

  • Decontamination (Chemical Neutralization): After transfer, wipe down the spatula, balance, and surrounding surfaces with a slightly acidic solution (e.g., 1% acetic acid). The acid protonates the basic aminopyridine core, converting it into a highly water-soluble pyridinium salt, which is then easily and safely removed with a secondary water wipe.

Workflow Start 1. Risk Assessment & Fume Hood Verification PPE 2. Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Handle 3. Static-Dissipative Weighing & Transfer PPE->Handle Decon 4. Decontamination: 1% Acetic Acid Wipe Handle->Decon Dispose 5. Solid Waste Incineration (P501) Decon->Dispose

Step-by-step standard operating procedure for handling 5-(Cyclopentyloxy)-2-pyridinamine.

Spill Response & Waste Disposal Protocols

  • Spill Response: In the event of a powder spill outside the fume hood, do NOT sweep dry, as this will aerosolize the neurotoxic powder. Gently moisten the spill with water or a weak acidic solution to bind the dust. Cover with absorbent chemical spill pads, collect using non-sparking tools, and place in a sealed, labeled hazardous waste container.

  • Waste Disposal (P501): Dispose of all contaminated consumables (gloves, weigh boats, wipes) as hazardous organic solid waste. Incineration is the mandated disposal method. Logistical Note: Ensure your waste disposal facility is equipped with nitrogen oxide (NOx) scrubbers, as the combustion of aminopyridines yields toxic NOx gases.

References

  • National Institutes of Health (NIH). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. PMC. Retrieved from[Link][1]

  • Environmental Protection Agency (EPA). 4-Aminopyridine: Human Health Risk Assessment for Registration Review. Regulations.gov. Retrieved from[Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.